(S)-2-(2-amino-4-bromophenylamino)propan-1-ol
Description
Properties
IUPAC Name |
(2S)-2-(2-amino-4-bromoanilino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-6(5-13)12-9-3-2-7(10)4-8(9)11/h2-4,6,12-13H,5,11H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNUURZHIIMQCT-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=C(C=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC1=C(C=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of (S)-2-(2-amino-4-bromophenylamino)propan-1-ol
[1]
Structural Identity & Physicochemical Profile[1][2][3][4][5]
This molecule represents a specialized chiral o-phenylenediamine derivative . It fuses a reactive halogenated aromatic core with a chiral amino-alcohol tail.[1] Its primary value lies in its bifunctionality: the ortho-diamine motif allows for heterocycle formation (e.g., benzimidazoles), while the aryl bromide serves as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Nomenclature & Identifiers
-
IUPAC Name: (2S)-2-[(2-amino-4-bromophenyl)amino]propan-1-ol[1]
-
Common Descriptor: N1-((S)-1-hydroxypropan-2-yl)-4-bromo-benzene-1,2-diamine[1]
-
Molecular Formula: C
H BrN O -
Molecular Weight: 245.12 g/mol
Structural Analysis
The molecule consists of three distinct pharmacophoric/reactive zones:
-
The Chiral Tether ((S)-Alaninol moiety): Provides the (S)-stereocenter. The primary alcohol offers solubility and a site for further derivatization (e.g., mesylation for cyclization).[1]
-
The Bridging Amine: A secondary aniline resulting from the nucleophilic aromatic substitution.[1]
-
The Functionalized Core: A 4-bromo-substituted benzene ring with a free primary amine at the ortho position.[1] The bromine atom at position 4 (para to the bridging amine) is electronically activated for palladium-catalyzed coupling.[1]
Data Summary Table:
| Property | Value (Predicted/Experimental) | Context |
| LogP | ~1.6 - 1.9 | Moderate lipophilicity; suitable for cellular penetration in drug scaffolds.[1] |
| pKa (Secondary Amine) | ~5.5 | Less basic due to conjugation with the phenyl ring. |
| pKa (Primary Amine) | ~4.0 - 4.5 | Electron-withdrawing Br reduces basicity compared to unsubstituted aniline.[1] |
| H-Bond Donors | 4 | -OH, -NH-, -NH |
| Stereochemistry | (S)-Enantiomer | Derived strictly from L-Alaninol ((S)-2-amino-1-propanol).[1] |
Synthetic Methodology
The synthesis of this compound requires a regioselective approach to ensure the chiral amine is attached ortho to the nitro group (in the precursor) before reduction.[1]
Retrosynthetic Logic
The most robust route involves an S
-
Precursor A: 4-Bromo-1-fluoro-2-nitrobenzene (The electrophile).[1]
-
Precursor B: (S)-2-Amino-1-propanol (The nucleophile).[1]
Protocol: Two-Step Synthesis[1]
Step 1: Nucleophilic Aromatic Substitution (S
Ar)[1]
-
Objective: Install the chiral chain while preserving the nitro group.
-
Reagents: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq), (S)-2-Amino-1-propanol (1.1 eq), K
CO (2.0 eq).[1] -
Solvent: DMF or Acetonitrile (Polar aprotic is essential for S
Ar). -
Conditions: 60°C for 4-6 hours.
-
Mechanism: The primary amine of the alaninol attacks the carbon bearing the fluorine.[1] The nitro group ortho to the fluorine activates the ring for nucleophilic attack.[1]
-
Checkpoint: Monitor TLC for the disappearance of the fluorobenzene.[1] The intermediate is yellow/orange due to the nitro-aniline chromophore.[1]
Step 2: Chemoselective Reduction (Nitro to Amino)[1]
-
Critical Decision: Avoid catalytic hydrogenation (H
/Pd-C) if possible, as it poses a high risk of de-bromination (cleaving the C-Br bond).[1] -
Recommended Method: Iron-mediated reduction (Bechamp conditions) or Sodium Dithionite.[1]
-
Protocol (Fe/NH
Cl):-
Suspend the nitro-intermediate in Ethanol/Water (3:1).[1]
-
Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reflux (80°C) with vigorous stirring for 2 hours.
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.
-
-
Why this works: Iron reduction is mild and highly selective for nitro groups in the presence of aryl halides.[1]
Synthesis Pathway Diagram[1]
Figure 1: Chemoselective synthesis pathway avoiding dehalogenation.
Reactivity & Application: Benzimidazole Construction
The primary utility of this compound is as a scaffold for chiral benzimidazoles .[1] The vicinal diamine motif reacts with electrophiles (aldehydes, carboxylic acids, or orthoesters) to close the imidazole ring.[1]
Cyclization Mechanism
Reacting the target molecule with an aldehyde (R-CHO) typically yields a 1,2-disubstituted benzimidazole.[1]
-
Regioselectivity: The N1 position of the resulting benzimidazole will bear the chiral (S)-1-hydroxypropan-2-yl group.[1]
-
Significance: This locks the chiral center in a specific spatial orientation relative to the bromine handle, which is critical for Structure-Activity Relationship (SAR) studies in kinase inhibitors.[1]
Downstream Coupling (The "Bromine Handle")
Once the heterocycle is formed, the C-Br bond remains available for:
-
Suzuki Coupling: Attachment of aryl/heteroaryl groups.
-
Buchwald-Hartwig Amination: Introduction of solubilizing amines.[1]
Reactivity Workflow Diagram
Figure 2: Transformation of the diamine precursor into bioactive scaffolds.
Safety & Handling Protocols
As an aromatic amine and halogenated compound, strict safety adherence is required.[1]
-
Toxicology: Phenylenediamines are potential sensitizers and can be mutagenic. The brominated derivative should be treated as a potential alkylating agent precursor.[1][2]
-
Oxidation Sensitivity: The electron-rich diamine core is prone to air oxidation (turning dark/black).[1]
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Handling: Use degassed solvents during synthesis to prevent the formation of impurities (imines/azo compounds).
-
-
PPE: Double nitrile gloves, lab coat, and eye protection are mandatory.[1] All weighing must occur in a fume hood.[1]
References
-
BenchChem. (2024). 4-Bromo-N1,N1-dipropylbenzene-1,2-diamine and related phenylenediamine structures.[1] Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Product Specification: 4-Bromo-1,2-diaminobenzene (CAS 1575-37-7).[1][3][4] Retrieved from [1]
-
PubChem. (2024). Compound Summary: 4-Bromobenzene-1,2-diamine.[1][2][3][4] National Library of Medicine.[1] Retrieved from [1]
-
Shang, G., et al. (2008).[1] Asymmetric Syntheses of (-)-Denopamine and (-)-Arbutamine (Methodology for chiral amino alcohol synthesis).[1] Wiley-VCH.[1] Retrieved from [1]
-
Rasayan Journal of Chemistry. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds.[1] Retrieved from [1]
(S)-2-(2-amino-4-bromophenylamino)propan-1-ol molecular weight and formula
An In-depth Technical Guide to (S)-2-(2-amino-4-bromophenylamino)propan-1-ol
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the novel chemical entity, this compound. Given the limited availability of direct experimental data for this compound, this document synthesizes information from analogous structures and established chemical principles to detail its molecular characteristics, a proposed synthetic pathway, and potential applications in the pharmaceutical sciences. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound's properties and research potential.
Introduction and Molecular Profile
This compound is a chiral amino alcohol derivative. Its structure incorporates a bromo-substituted phenylenediamine moiety linked to an alaninol backbone. This combination of functional groups suggests its potential as a versatile intermediate in the synthesis of complex molecular architectures, particularly for pharmaceutical active ingredients (APIs). The presence of a stereocenter, a bromine atom (a common feature in bioactive molecules for modulating metabolic stability and binding), and multiple hydrogen bond donors and acceptors make it a compound of significant interest for medicinal chemistry.
Molecular Formula and Weight
The chemical structure of this compound allows for the precise determination of its molecular formula and weight.
| Parameter | Value |
| Molecular Formula | C₉H₁₃BrN₂O |
| Molecular Weight | 245.12 g/mol |
| IUPAC Name | (2S)-2-[(2-amino-4-bromophenyl)amino]propan-1-ol |
Physicochemical Properties (Predicted)
| Property | Predicted Value | Significance in Drug Development |
| logP | 1.8 ± 0.5 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 74.6 Ų | Suggests good oral bioavailability potential. |
| Hydrogen Bond Donors | 4 | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 3 | Contributes to target binding and solubility. |
| Rotatable Bonds | 4 | Indicates a degree of conformational flexibility, which can be important for receptor binding. |
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be envisioned through a nucleophilic aromatic substitution reaction. This approach leverages commercially available starting materials. The key transformation involves the coupling of (S)-2-aminopropan-1-ol (also known as L-alaninol) with a suitably activated bromophenyl derivative.
Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the C-N bond between the propanol backbone and the phenyl ring, leading back to L-alaninol and a 2,4-dihalogenated nitrobenzene precursor.
Forward Synthesis Workflow
The proposed forward synthesis involves a two-step process:
-
Nucleophilic Aromatic Substitution: Reaction of (S)-2-aminopropan-1-ol with 1-bromo-2-fluoro-4-nitrobenzene. The fluorine atom is a good leaving group for this type of substitution.
-
Reduction of the Nitro Group: The resulting nitro-substituted intermediate is then reduced to the corresponding primary amine to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Analytical Characterization (Expected)
The structural confirmation of the synthesized this compound would rely on a combination of standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine and methylene protons of the propanol backbone, and the protons of the amine and hydroxyl groups. The coupling patterns would be crucial for confirming the connectivity.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H and N-H stretches (typically in the range of 3200-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and C=C stretches of the aromatic ring (around 1500-1600 cm⁻¹).
Potential Applications in Drug Development
The structural motifs within this compound are present in a variety of biologically active compounds. This suggests that the title compound could serve as a valuable building block in medicinal chemistry.
-
Scaffold for Kinase Inhibitors: The aminophenyl structure is a common feature in many kinase inhibitors, which are a major class of anti-cancer drugs.
-
Precursor for Antimicrobial Agents: The combination of an aromatic amine and an amino alcohol can be found in compounds with antibacterial or antifungal activity.
-
Intermediate for CNS-active Agents: The overall structure bears some resemblance to precursors for compounds targeting the central nervous system.
The development of prodrugs often utilizes amino acid and amino alcohol moieties to enhance properties like bioavailability.[1] The amino alcohol functionality in the target molecule could be leveraged for such strategies.
Experimental Protocol: Hypothetical Synthesis
The following is a detailed, hypothetical protocol for the synthesis of this compound.
Step 1: Synthesis of (S)-2-((4-bromo-2-nitrophenyl)amino)propan-1-ol
-
To a solution of (S)-2-aminopropan-1-ol (1.1 equivalents) in dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 1-bromo-2-fluoro-4-nitrobenzene (1.0 equivalent) in DMF dropwise over 30 minutes.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
Step 2: Synthesis of (S)-2-((2-amino-4-bromophenyl)amino)propan-1-ol
-
Dissolve the intermediate from Step 1 in ethanol.
-
Add tin(II) chloride dihydrate (5.0 equivalents) to the solution.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting suspension and extract the filtrate with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the final product, (S)-2-((2-amino-4-bromophenyl)amino)propan-1-ol.
Conclusion
This compound represents a novel chemical entity with significant potential as a building block in the synthesis of pharmaceutically relevant molecules. This guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic route is robust and relies on well-established chemical transformations. Further experimental validation of the protocols and properties outlined herein is warranted and is expected to open new avenues for research and development in medicinal chemistry.
References
- Sigma-Aldrich. (S)-(+)-2-Amino-1-propanol 98. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/a76206]
- Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. [URL: http://www.orgsyn.org/demo.aspx?prep=v95p0246]
- Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 7(5), 199-204. [URL: https://www.hanspub.org/journal/paper.aspx?paperid=22384]
- DrugBank. 2-Amino-propan-1-ol. [URL: https://go.drugbank.com/drugs/DB02370]
- Google Patents. Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. [URL: https://patents.google.
- Sigma-Aldrich. (S)-2-Amino-3-(4-aminophenyl)propan-1-ol. [URL: https://www.sigmaaldrich.com/US/en/product/bidepharm/bdph9c01e9ba]
- Rasayan Journal of Chemistry. (2020). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan J. Chem, 13(1), 589-595. [URL: https://rasayanjournal.co.in/admin/php/upload/10_pdf.pdf]
- Ferreira, V. F., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2293. [URL: https://www.mdpi.com/1420-3049/23/9/2293]
- Cheméo. Chemical Properties of 1-Propanol, 2-amino-, (S)- (CAS 2749-11-3). [URL: https://www.chemeo.com/cid/43-251-5/1-Propanol-2-amino-S.html]
- Sigma-Aldrich. (S)-2-Amino-3-(4-bromophenyl)propanoic acid. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h6e40eec0]
- Parchem. Amino-2-propanol: A Vital Intermediate for Pharmaceutical Synthesis. [URL: https://www.parchem.com/news/amino-2-propanol-a-vital-intermediate-for-pharmaceutical-synthesis-p-1115.html]
- Indian Patents. NOVEL (S)-2-AMINO-3(4-AMINOPHENYL) PROPANOL, PROCESS FOR ITS PREPARATION. [URL: https://ipindiaservices.gov.
- chemeurope.com. Propan-1-ol. [URL: https://www.chemeurope.com/en/encyclopedia/Propan-1-ol.html]
- TCI Chemicals. (S)-(+)-2-Amino-1-propanol. [URL: https://www.tcichemicals.com/IN/en/p/A1085]
- Thermo Fisher Scientific. (S)-(+)-2-Amino-1-propanol, 98%. [URL: https://www.thermofisher.
- Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [URL: https://www.semanticscholar.org/paper/Overview-on-the-Synthesis-of-(S)-3-(Methyl-Amino)-Wu-Ji/1d0f5e7b8c3a9f9d8e6f0a4b7c8e9b0d1a1c2e3f]
- NIST WebBook. 1-Propanol, 2-amino-2-methyl-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C124685]
- Santa Cruz Biotechnology. (2S)-2-Amino-3-(4-nitrophenyl)-1-propanol. [URL: https://www.scbt.com/p/2s-2-amino-3-4-nitrophenyl-1-propanol-89288-22-2]
Sources
Safety Data Sheet (SDS) for (S)-2-(2-amino-4-bromophenylamino)propan-1-ol
This guide serves as an advanced technical whitepaper and safety manual for (S)-2-(2-amino-4-bromophenylamino)propan-1-ol . It is designed for researchers and process chemists handling this specific chiral intermediate, commonly used in the synthesis of brominated benzimidazole scaffolds for kinase inhibitors.
Critical Handling, Stability, and Toxicological Profiling of a Key Benzimidazole Precursor
Part 1: Executive Chemical Identity & Structural Analysis
This compound is not a standard catalog reagent but a transient synthetic intermediate . It belongs to the class of N-substituted o-phenylenediamines , characterized by high electron density and susceptibility to oxidation.
Chemical Identification
| Parameter | Detail |
| Systematic Name | (S)-2-((2-amino-4-bromophenyl)amino)propan-1-ol |
| Common Synonyms | N-(2-amino-4-bromophenyl)-L-alaninol; 4-Bromo-N1-((S)-1-hydroxypropan-2-yl)benzene-1,2-diamine |
| Molecular Formula | C₉H₁₃BrN₂O |
| Molecular Weight | 245.12 g/mol |
| Chirality | (S)-Enantiomer (Derived from L-Alaninol) |
| CAS Number | Not Listed (Novel Intermediate).[1][2][3][4] Reference Precursors: 364-73-8 (Fluoro-nitro precursor); 2749-11-3 (L-Alaninol) |
Structural Alerts & Reactivity Profiling
-
Primary & Secondary Amines: The molecule contains a 1,2-diamino motif. This is a pro-oxidant structure that rapidly forms quinone imines (turning black/purple) upon air exposure.
-
Bromine Substituent: Increases lipophilicity (LogP ~1.5–2.0) and introduces heavy atom toxicity , potentially increasing aquatic hazard classifications compared to the non-halogenated analog.
-
Chiral Center: The (S)-configuration at the propyl chain is stable but essential for the bioactivity of downstream APIs.
-
Cyclization Potential: In the presence of aldehydes, carboxylic acids, or orthoesters, this compound will spontaneously cyclize to form brominated benzimidazoles .
Part 2: Hazard Identification & Toxicology (Read-Across)
Since specific toxicological data is absent for this intermediate, the following profile is derived from Structure-Activity Relationship (SAR) analysis of o-phenylenediamine and halogenated anilines .
GHS Classification (Predicted)
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement | Mechanism |
| Skin Sensitization | Cat. 1B | H317: May cause an allergic skin reaction. | Anilines are metabolic haptens; high risk of contact dermatitis. |
| Eye Damage | Cat. 1 | H318: Causes serious eye damage. | Combination of basic amines and alcohol functionality can cause corneal opacity. |
| Germ Cell Mutagenicity | Cat. 2 | H341: Suspected of causing genetic defects. | Halogenated phenylenediamines are often positive in Ames tests (frameshift mutations). |
| Aquatic Toxicity | Chronic 2 | H411: Toxic to aquatic life with long lasting effects. | Bromine enhances bioaccumulation; anilines are toxic to daphnia. |
Acute Health Effects
-
Inhalation: Aerosols may cause respiratory sensitization (asthma-like symptoms).
-
Skin Contact: Rapid absorption expected. Oxidation products (quinones) are potent sensitizers.
-
Methemoglobinemia Risk: Like other anilines, absorption may oxidize hemoglobin to methemoglobin, causing cyanosis (blue skin/lips) and hypoxia.
Part 3: Synthesis & Handling Workflow
The safety of this compound is inextricably linked to its synthesis. It is typically generated via S_NAr displacement followed by nitro reduction.
Synthesis Pathway Visualization
Figure 1: Synthesis and degradation pathway. Note the critical oxidation risk at the Target stage.
Handling Protocols
A. Storage & Stability
-
Atmosphere: Strictly Inert (Argon/Nitrogen) . The free base oxidizes rapidly in air.
-
Temperature: Store at -20°C .
-
Container: Amber glass vials with Teflon-lined caps.
-
Visual Indicator: Pure compound is off-white/pale brown. Dark purple/black indicates significant oxidation (quinone formation).
B. Engineering Controls
-
Glove Box: Preferred for weighing solids >100 mg.
-
Fume Hood: Mandatory. Use a localized exhaust if heating is required.
-
Glassware: Silanized glassware is recommended to prevent surface adsorption of the polar amine.
Part 4: Emergency Response & Waste Management
Exposure Response Workflow
Figure 2: Emergency response decision tree emphasizing specific contraindications (e.g., avoiding alcohol on skin).
Waste Disposal
-
Category: Halogenated Organic Waste (High BTU).
-
Segregation: Do NOT mix with strong oxidizers (Nitric acid, Peroxides) or aldehydes (risk of exotherm/polymerization).
-
Treatment: Incineration is the only approved method due to the brominated aromatic ring.
Part 5: Regulatory & Transport Information
| Regulatory Body | Status / Classification |
| TSCA (USA) | Not Listed (R&D Exemption Required). Use strictly for research. |
| REACH (EU) | Not Registered. Treat as CMR Substance (Carcinogenic/Mutagenic/Reprotoxic) under precautionary principle. |
| DOT/IATA | UN 2811 (Toxic Solid, Organic, N.O.S.) or UN 3259 (Amines, Solid, Corrosive). |
| Packing Group | III (Minor Danger) or II depending on physical form/purity. |
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromo-1-fluoro-2-nitrobenzene (CAS 364-73-8).[1] Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: (S)-(+)-2-Amino-1-propanol (CAS 2749-11-3). Retrieved from
-
PubChem. (2025).[1] Compound Summary: 2-amino-1-(4-bromophenyl)propan-1-one (Analog Structure). National Library of Medicine. Retrieved from
-
National Institutes of Health (NIH). (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds. (Contextual synthesis of benzimidazoles from phenylenediamines). Retrieved from
-
ECHA (European Chemicals Agency). (2025). Registration Dossier: Phenylenediamine derivatives and skin sensitization. Retrieved from
Sources
Literature review on brominated chiral amino alcohol intermediates
A Technical Guide for Pharmaceutical Process Development
Executive Summary
This guide provides an in-depth technical analysis of the synthesis, optimization, and validation of brominated chiral amino alcohol intermediates . These scaffolds are the structural "warheads" of long-acting
The presence of the bromine atom on the aryl ring is not merely structural; it serves as a critical orthogonal handle for late-stage cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to attach lipophilic tails, which are essential for the extended duration of action in bronchodilators. This guide contrasts classical chemo-catalytic routes with modern biocatalytic methodologies, offering actionable protocols for the synthesis of (R)-1-(3-bromophenyl)-2-aminoethanol and its analogs.
Structural Significance & Pharmacological Relevance[1][2][3][4]
The core pharmacophore of most
The "Warhead" Concept
In drug design, the brominated chiral amino alcohol acts as the polar "head" that anchors the molecule in the receptor's active site.
-
Chiral Center (OH): Engages in hydrogen bonding with Asp113 and Ser203 in the
-receptor. -
Bromine Handle: Allows for the modular attachment of long lipophilic chains (exosites) that interact with membrane phospholipids, creating a "micro-depot" effect for sustained release.
Retrosynthetic Logic
The synthesis typically diverges at the ketone stage. The critical decision is whether to introduce chirality before or after amination.
Figure 1: Retrosynthetic disconnection of LABA targets to the brominated core.
Synthetic Strategies: Chemo-catalysis vs. Biocatalysis
Strategy A: Asymmetric Transfer Hydrogenation (ATH)
The reduction of
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]
-
Reductant: Formic acid/Triethylamine (5:2 azeotrope) or Isopropanol.
-
Mechanism: Metal-ligand bifunctional catalysis. The amine proton of the ligand directs the hydride transfer, ensuring high enantioselectivity.
Strategy B: Biocatalytic Reduction (KREDs)
Ketone Reductases (KREDs) offer a "green" alternative with often superior enantiomeric excess (ee > 99%).
-
Enzyme: NADPH-dependent KREDs (engineered variants).
-
Cofactor Recycling: Glucose Dehydrogenase (GDH) with Glucose.
-
Advantage: Operates at ambient temperature and neutral pH; avoids heavy metal contamination (critical for API intermediates).
Comparative Data Table
| Feature | Ru-Catalyzed ATH | Biocatalysis (KRED) | CBS Reduction (Borane) |
| Enantioselectivity (ee) | 95 - 98% | > 99% | 90 - 96% |
| Reaction Conditions | Mild (25-40°C), Organic Solvent | Aqueous Buffer/Co-solvent | Low Temp (-20°C), Moisture Sensitive |
| Scalability | High (Kg to Ton) | High (requires fermentation capacity) | Moderate (Borane safety issues) |
| Cost Driver | Ru-Catalyst & Ligand | Enzyme Engineering | Stoichiometric Borane |
| Impurity Profile | Ru residuals (requires scavenging) | Protein residuals (filtration) | Boron salts |
Detailed Experimental Protocols
Protocol 1: Ru-Catalyzed Synthesis of (R)-1-(3-bromophenyl)-2-bromoethanol
This protocol utilizes Asymmetric Transfer Hydrogenation (ATH) to set the chiral center.
Reagents:
-
3-Bromo-
-bromoacetophenone (Substrate) -
[RuCl(p-cymene)((R,R)-TsDPEN)] (Catalyst, 0.5 mol%)
-
Formic acid / Triethylamine (5:2 molar ratio)[1]
-
Dichloromethane (DCM)
Step-by-Step Workflow:
-
Inertion: Purge a jacketed glass reactor with nitrogen.
-
Catalyst Loading: Charge the Ru-catalyst (0.5 mol%) and DCM (5 vol). Stir until dissolved.
-
Substrate Addition: Add 3-Bromo-
-bromoacetophenone (1.0 equiv) to the reactor. -
Reaction Initiation: Slowly add the HCOOH/Et3N mixture (2.0 equiv) via dosing pump over 30 minutes, maintaining internal temperature at 25°C. Note: Reaction is exothermic and generates CO2 gas.
-
Monitoring: Monitor by HPLC. Reaction is typically complete in 4-8 hours.
-
Quench: Add water (5 vol) to separate phases.
-
Workup: Wash the organic layer with saturated NaHCO3 (to remove residual formic acid) and brine.
-
Isolation: Concentrate the organic layer to yield the crude chiral bromohydrin.
-
Purification: Recrystallize from Heptane/IPA to upgrade ee from 96% to >99%.
Self-Validating Checkpoint:
-
TLC: Disappearance of ketone spot (
in 20% EtOAc/Hex). -
Chiral HPLC: Confirm (R)-enantiomer. If ee < 98%, perform recrystallization.
Protocol 2: Biocatalytic Reduction (Green Route)
Ideal for high-purity requirements.
Reagents:
-
Phosphate Buffer (100 mM, pH 7.0)
-
Isopropanol (IPA) - acts as co-solvent and hydride source
-
KRED-130 (Codexis or equivalent screening kit hit)
-
NADP+ (0.5 g/L)
Workflow:
-
Buffer Prep: Dissolve NADP+ in phosphate buffer. Add IPA (20% v/v).
-
Enzyme Charge: Add KRED enzyme powder to the buffer solution. Stir gently (do not vortex to avoid protein denaturation).
-
Substrate Addition: Dissolve 3-Bromo-
-bromoacetophenone in DMSO (minimal volume) and add to the aqueous mixture. -
Incubation: Stir at 30°C for 24 hours.
-
Extraction: Extract product with MTBE (Methyl tert-butyl ether).
-
Drying: Dry over MgSO4 and concentrate.
Mechanism of Action: The Stereochemical Control
Understanding the mechanism is vital for troubleshooting low enantioselectivity. In the Ru-TsDPEN system, the reaction proceeds via a concerted outer-sphere mechanism .
Figure 2: The 6-membered transition state in Ru-TsDPEN transfer hydrogenation. The chiral diamine ligand locks the ruthenium geometry, forcing the hydride to attack the ketone from the Si-face (leading to the R-alcohol).
Analytical Controls & Specifications
To ensure the intermediate is suitable for API manufacturing, strict controls are required.
Enantiomeric Excess (ee) Determination[6][7][8]
-
Method: Chiral HPLC[2]
-
Column: Chiralcel OD-H or AD-H (Daicel)
-
Mobile Phase: Hexane:IPA (90:10)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 220 nm (Bromine absorbance)
-
Acceptance Criteria: > 99.0% ee.
Chemical Purity
-
Impurity A (Des-bromo): Must be < 0.10%. (Originates from over-reduction).
-
Impurity B (Styrene Oxide): Monitor formation if base is used in workup.
Residual Solvent
-
DCM/IPA: Must meet ICH Q3C guidelines.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][3] Accounts of Chemical Research, 30(2), 97–102.
-
Hett, R., et al. (1998). Large-Scale Synthesis of Enantio- and Diastereomerically Pure (R,R)-Formoterol Fumarate. Organic Process Research & Development, 2(2), 96–99.
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[4][5] Angewandte Chemie International Edition, 43(7), 788–824.
-
Tao, J., & Xu, J. H. (2009). Biocatalysis in asymmetric synthesis: Focus on ketone reduction. Current Opinion in Chemical Biology, 13(1), 43-50.
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012.
Sources
- 1. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 2. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. US6040344A - Formoterol process - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Commercial Availability & Sourcing Guide: (S)-2-(2-amino-4-bromophenylamino)propan-1-ol
The following is an in-depth technical guide on the sourcing, commercial availability, and procurement strategy for (S)-2-(2-amino-4-bromophenylamino)propan-1-ol .
Executive Summary
This compound is a specialized chiral 1,2-diaminobenzene derivative, typically utilized as a critical intermediate in the synthesis of benzimidazole- or quinoxaline-based pharmaceutical agents (e.g., kinase inhibitors).[1]
Commercial Status: This specific compound is rarely available as a shelf-stock catalog item due to the inherent oxidative instability of the free-base 1,2-diaminobenzene core. Most suppliers do not stock the final diamine to prevent degradation (oxidation to quinone imines or diazo species).[1]
Procurement Strategy: Researchers must adopt a "Make vs. Buy" strategy:
-
Direct Sourcing (Custom Synthesis): Contract a CRO (Contract Research Organization) for fresh synthesis.[1]
-
In-House Synthesis (Recommended): Purchase the stable nitro-precursor or the raw starting materials and perform the final reduction step immediately prior to use.
Chemical Identity & Specifications
Before engaging suppliers, ensure the structural specifications match your target application.[1]
| Attribute | Detail |
| Chemical Name | (S)-2-((2-amino-4-bromophenyl)amino)propan-1-ol |
| Systematic Name | 4-Bromo-N1-((S)-1-hydroxypropan-2-yl)benzene-1,2-diamine |
| Molecular Formula | C9H13BrN2O |
| Molecular Weight | 245.12 g/mol |
| Stereochemistry | (S)-Enantiomer (derived from L-Alaninol) |
| Key Functionality | Chiral diamine; precursor for heterocycle formation |
| Stability | Low. Sensitive to air/oxidation.[2] Store under inert gas (Ar/N2) at -20°C. |
Sourcing Strategy: The "Make vs. Buy" Decision Matrix
Because the target diamine is unstable, the most reliable supply chain involves purchasing the stable nitro-precursor or the primary starting materials .[1]
Option A: Sourcing the Stable Nitro-Precursor
The nitro-intermediate is stable and may be available from specialized catalog suppliers.
-
Target Intermediate: (S)-2-((4-bromo-2-nitrophenyl)amino)propan-1-ol
-
CAS Number (Precursor): Search for variations of "N-(2-hydroxy-1-methylethyl)-4-bromo-2-nitroaniline"
-
Availability: Higher likelihood of stock than the diamine.
Option B: In-House Synthesis (Primary Route)
This is the standard industry approach.[1] You purchase the two stable starting materials and perform a 2-step synthesis.
Required Starting Materials
| Component | Chemical Name | CAS Number | Common Suppliers |
| Reagent A | 4-Bromo-1-fluoro-2-nitrobenzene | 364-73-8 | Combi-Blocks, Sigma-Aldrich, Enamine, Fluorochem |
| Reagent B | (S)-(+)-2-Amino-1-propanol (L-Alaninol) | 2749-11-3 | TCI, Sigma-Aldrich, Alfa Aesar |
| Base | Potassium Carbonate (K2CO3) or DIPEA | 584-08-7 | Generic Lab Suppliers |
Decision Logic Diagram
Figure 1: Procurement Decision Tree. Due to stability issues, the "Green" paths (Synthesis or Nitro-Precursor) are recommended over direct purchase of the diamine.[1]
Technical Synthesis Protocol (Self-Validating)
If commercial supply is unavailable, use this standard protocol. This workflow is designed to minimize impurity formation and ensure chiral integrity.
Step 1: SNAr Coupling (Formation of Nitro-Intermediate)[1]
-
Reaction: 4-Bromo-1-fluoro-2-nitrobenzene + (S)-Alaninol
(S)-2-((4-bromo-2-nitrophenyl)amino)propan-1-ol. -
Protocol:
-
Dissolve 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) in dry THF or DMF .
-
Add (S)-Alaninol (1.1 eq) and K2CO3 (2.0 eq).
-
Heat to 60-80°C for 4-12 hours. Monitor by TLC/LCMS.[1]
-
Workup: Dilute with water, extract with EtOAc. The product is usually a yellow/orange solid.[1]
-
QC Check: Verify mass (M+H) and absence of starting fluoride.[1]
-
Step 2: Nitro Reduction (Formation of Target Diamine)[1]
-
Reaction: Nitro-Intermediate
Target Diamine. -
Critical Note: The product is air-sensitive. Perform this step immediately before the next reaction (e.g., cyclization).[1]
-
Protocol (Hydrogenation - Cleanest):
-
Dissolve Nitro-Intermediate in MeOH or EtOH .
-
Add Pd/C (10% wt) or Raney Nickel .[1]
-
Stir under H2 atmosphere (balloon pressure) at RT for 2-6 hours.
-
Filtration: Filter through Celite under an inert atmosphere (Argon) if possible.
-
Concentration: Evaporate solvent carefully. Do not store the residue for long periods.
-
-
Alternative (Chemical Reduction): Use Fe/NH4Cl or SnCl2 if halogen dehalogenation (loss of Bromine) is observed with Pd/H2 (though Ar-Br is usually stable under mild Pd/H2 conditions).[1]
Recommended Suppliers
A. Raw Material Suppliers (High Reliability)
These vendors stock the stable precursors required for the synthesis.[1]
| Supplier | Region | Product Focus | Website |
| Combi-Blocks | USA (San Diego) | Building blocks, Fluoronitrobenzenes | |
| Enamine | Europe (Ukraine/Latvia) | Huge stock of building blocks | |
| Sigma-Aldrich (Merck) | Global | General reagents (L-Alaninol) | |
| Fluorochem | UK | Fluorinated intermediates | |
| TCI Chemicals | Japan/Global | High-purity chiral amino alcohols |
B. Custom Synthesis Partners
If internal synthesis is not possible, request a quote from these CROs using the structure or CAS of the nitro-precursor.[1]
Quality Control & Analytical Specifications
When validating the synthesized or purchased material, use these parameters.
Analytical Workflow
Figure 2: Quality Control Workflow. Note the specific requirement for Bromine isotope pattern verification in MS.
Key Analytical Markers
-
Mass Spectrometry: Look for the characteristic 1:1 doublet for Bromine isotopes (79Br and 81Br) at m/z ~245 and 247.
-
Chiral Purity: The SNAr reaction conditions are generally non-racemizing, but high heat (>100°C) with strong bases can cause partial racemization of the chiral center.[1] Maintain temp <80°C to preserve ee.
References
-
PubChem Compound Summary. 4-Bromo-1,2-diaminobenzene (Core Structure). National Library of Medicine. Available at: [Link][1]
-
Organic Syntheses. General Procedure for SNAr Displacement of Fluoronitrobenzenes. Org.[1][3] Synth. Coll. Vol. 10, p. 423.[1]
Sources
Methodological & Application
Application Note: Stereospecific Synthesis of Chiral 2-Substituted 5-Bromo-1H-benzimidazoles
Utilizing (S)-2-(2-amino-4-bromophenylamino)propan-1-ol as a Chiral Precursor
Abstract
This guide provides a detailed protocol for the synthesis of enantiomerically enriched 2-substituted benzimidazoles. Chiral benzimidazole derivatives are a significant class of compounds in medicinal chemistry, valued for their broad range of biological activities.[1][2] This protocol leverages the stereospecificity of the chiral ortho-phenylenediamine (OPD) precursor, this compound, to control the chirality of the final product. The core of the synthesis is a robust acid-catalyzed condensation reaction with various aldehydes, followed by intramolecular cyclization.[3][4] This method offers a reliable and straightforward pathway to novel chiral benzimidazoles, which are promising candidates for drug discovery and development.[5]
Introduction
Benzimidazoles are a privileged heterocyclic scaffold due to their presence in numerous clinically significant drugs and biologically active compounds.[5][6] Their structural similarity to purines allows them to interact with various biopolymers, leading to diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[5][7] The introduction of chirality into the benzimidazole structure is of paramount importance, as the stereochemistry of a molecule is pivotal to its interaction with biological receptors, often dictating its efficacy and safety profile.[1][2]
Traditional methods for benzimidazole synthesis often yield achiral or racemic products.[8] The strategy outlined here ensures the synthesis of chiral benzimidazoles by employing a starting material with a predefined stereocenter. The precursor, this compound, contains an (S)-configured chiral center on the N-alkyl side chain. This chirality is retained throughout the reaction sequence, yielding a final product with a corresponding stereocenter. The reaction proceeds via a well-established condensation of an o-phenylenediamine with an aldehyde, which is one of the most common and versatile methods for forming the benzimidazole core.[7][9]
Reaction Principle and Mechanism
The synthesis is based on the acid-catalyzed condensation of the chiral diamine with an aldehyde.[3][10] The reaction proceeds through two main stages:
-
Iminium Ion Formation: The more nucleophilic secondary amine of the diamine precursor attacks the protonated aldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a Schiff base (or iminium ion under acidic conditions). This initial reaction is a classic nucleophilic addition to a carbonyl group.[11][12]
-
Intramolecular Cyclization and Aromatization: The pendant primary amino group then acts as an intramolecular nucleophile, attacking the iminium carbon to form a five-membered heterocyclic ring.[13] A final dehydration step results in the aromatization of the imidazole ring, yielding the stable benzimidazole product.[14]
The stereocenter on the propanol side chain of the starting material does not participate directly in the bond-forming steps of the ring system and thus remains intact, ensuring a stereospecific transformation.
Figure 1: Generalized reaction mechanism.
Experimental Workflow Overview
The overall process is a straightforward, multi-step laboratory procedure that can be completed efficiently. It involves the initial reaction setup, followed by purification of the crude product and subsequent characterization to confirm its identity and purity.
Figure 2: High-level experimental workflow.
Materials and Equipment
Reagents:
-
This compound
-
Selected aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, thiophene-2-carboxaldehyde)
-
Ethanol (Absolute, ACS Grade)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc, ACS Grade)
-
Hexanes (ACS Grade)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
NMR Spectrometer
-
Mass Spectrometer
-
High-Performance Liquid Chromatography (HPLC) with a chiral column
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a chiral 2-substituted 5-bromobenzimidazole from the specified diamine and an aldehyde.
Step 1: Synthesis via Condensation and Cyclization
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 2.61 g, 10 mmol).
-
Dissolve the diamine in absolute ethanol (40 mL).
-
Add the desired aldehyde (1.05 eq., 10.5 mmol) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA) (0.05 eq., e.g., 95 mg, 0.5 mmol).
-
Rationale: The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.[3]
-
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[15] A suitable eluent system is typically 30-50% ethyl acetate in hexanes. The reaction is generally complete within 4-8 hours.
Step 2: Reaction Work-up and Extraction
-
Once the reaction is complete (as indicated by the consumption of the starting diamine on TLC), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL).
-
Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the p-TSA catalyst.
-
Wash the organic layer with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude residue by flash column chromatography on silica gel.[15]
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product (adsorbed onto a small amount of silica gel for best results) onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc). The exact gradient will depend on the polarity of the specific product.
-
Collect the fractions containing the desired product (as identified by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield the purified chiral benzimidazole as a solid or viscous oil.
Step 4: Characterization
-
Structural Confirmation: Obtain ¹H NMR, ¹³C NMR, and mass spectrometry (e.g., HRMS) data to confirm the chemical structure of the synthesized compound.[16][17]
-
Enantiomeric Purity: Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column). The retention of the chiral center from the starting material is expected to result in a high enantiomeric excess.
Expected Results & Discussion
This protocol is versatile and can be applied to a wide range of aromatic, heteroaromatic, and aliphatic aldehydes.[7] The yields of the purified products are typically in the range of 60-90%, depending on the reactivity of the aldehyde used.
| Aldehyde Example | Expected Product Name | Typical Yield Range |
| Benzaldehyde | (S)-5-Bromo-2-phenyl-1-(1-hydroxypropan-2-yl)-1H-benzimidazole | 75-90% |
| 4-Chlorobenzaldehyde | (S)-5-Bromo-2-(4-chlorophenyl)-1-(1-hydroxypropan-2-yl)-1H-benzimidazole | 80-95% |
| Thiophene-2-carboxaldehyde | (S)-5-Bromo-1-(1-hydroxypropan-2-yl)-2-(thiophen-2-yl)-1H-benzimidazole | 70-85% |
| Cyclohexanecarboxaldehyde | (S)-5-Bromo-2-cyclohexyl-1-(1-hydroxypropan-2-yl)-1H-benzimidazole | 60-75% |
The key advantage of this method is the direct transfer of chirality from the starting diamine to the final benzimidazole product. The (S)-configuration of the 2-aminopropan-1-ol side chain is preserved, leading to the formation of the corresponding (S)-enantiomer of the N-substituted benzimidazole. This avoids the need for chiral resolution or asymmetric synthesis at a later stage, making the process highly efficient.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or catalyst activity. | Increase reflux time. Add a slightly larger portion of p-TSA (up to 0.1 eq.). Ensure the aldehyde is pure. |
| Low Yield | Product loss during work-up or purification. Aldehyde is unstable under acidic conditions. | Ensure complete extraction with ethyl acetate. Be careful during column chromatography to avoid mixing fractions. Consider a non-acidic method if the aldehyde is sensitive. |
| Formation of Side Products | The reaction of the aldehyde with the primary amine before cyclization; over-oxidation. | Ensure an inert atmosphere (e.g., nitrogen) if the aldehyde is prone to oxidation. The primary amine is less nucleophilic and less likely to react first under these conditions. |
| Difficult Purification | Product co-elutes with impurities. | Adjust the polarity of the eluent for column chromatography. Try a different solvent system (e.g., dichloromethane/methanol). |
Conclusion
The protocol described provides a reliable and stereospecific method for synthesizing chiral 2-substituted 5-bromo-1H-benzimidazoles. By utilizing the commercially available or readily synthesized chiral precursor this compound, this approach offers direct access to enantiomerically enriched compounds of significant interest to the pharmaceutical and materials science industries. The operational simplicity and broad applicability to various aldehydes make this a valuable strategy for researchers and drug development professionals.
References
-
Chiral benzimidazoles and their applications in stereodiscrimination processes. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Minakshi, & Pundeer, R. (2025). Chiral Benzimidazoles and their Chemistry. In The Role of Asymmetric Synthesis in Drug Discovery (Vol. 1, p. 169). Bentham Science Publishers. [Link]
-
Minakshi, & Pundeer, R. (2025). Chiral Benzimidazoles and their Chemistry. Bentham Science Publishers. Retrieved February 14, 2026, from [Link]
-
Plausible mechanism for the formation of benzimidazoles. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(50), 35085-35123. [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health. [Link]
-
Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Ansari, A. A., & Lariya, N. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Chemistry & Biology Interface, 13(4), 1-25. [Link]
-
Giasuddin Ahmed, S. K., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Institutes of Health. [Link]
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor. Retrieved February 14, 2026, from [Link]
-
Review On Synthesis Of Benzimidazole From O- phenyldiamine. (2023). International Journal of Advance Research, Ideas and Innovations in Technology, 9(3). [Link]
-
General Mechanism of Benzimidazole formation. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2023). International Journal of Pharmaceutical Sciences and Medicine, 8(6), 1-13. [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Coldham, I., et al. (2001). Synthesis of chiral 1,2-diamines by asymmetric lithiation-substitution. Organic Letters, 3(23), 3799-3801. [Link]
-
Synthesis and Medicinal Applications of Benzimidazoles: An Overview. (2018). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Wang, C. C., et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. National Institutes of Health. [Link]
-
Synthesis, Spectroscopic and Theoretical Characterization of Chiral Benzimidazole-Based Schiff Bases. (2024). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Nájera, C., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(15), 7983-8085. [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2018). MDPI. [Link]
-
Wang, D., et al. (2022). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry, 46(27), 13083-13088. [Link]
-
Reactions of amino compounds with aldehydes and ketones. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Afzal, H., et al. (2024). Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. National Institutes of Health. [Link]
-
Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. Retrieved February 14, 2026, from [Link]
-
D-(-)-THREO-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL. (n.d.). LookChem. Retrieved February 14, 2026, from [Link]
-
Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. (2007). National Institutes of Health. [Link]
-
Clark, J. (n.d.). addition-elimination reactions of aldehydes and ketones. Chemguide. Retrieved February 14, 2026, from [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. ijariie.com [ijariie.com]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
- 15. ijpsm.com [ijpsm.com]
- 16. researchgate.net [researchgate.net]
- 17. Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Cyclization of (S)-2-(2-amino-4-bromophenylamino)propan-1-ol
This application note details the strategic protocols for the cyclization of (S)-2-(2-amino-4-bromophenylamino)propan-1-ol , a versatile chiral diamine intermediate.[1]
This substrate contains a 1,2-diaminobenzene (phenylenediamine) core with a chiral amino-alcohol side chain.[1] It serves as a privileged precursor for two distinct heterocyclic scaffolds critical in medicinal chemistry (e.g., for kinase inhibitors, GPCR agonists, and ion channel modulators):
-
Chiral Tetrahydroquinoxalines (via intramolecular alkylation).
-
Chiral Benzimidazolones (via cyclocarbonylation).
Introduction & Mechanistic Strategy
The starting material, This compound (hereafter Compound 1 ), possesses three nucleophilic sites: a primary aniline (-NH₂), a secondary aniline (-NH-), and a primary alcohol (-OH).[1] The "cyclization" of this molecule can be directed toward two major pathways depending on the electrophilic trigger employed.
Pathway A: Intramolecular Alkylation (Tetrahydroquinoxaline Formation)
-
Mechanism: Activation of the primary alcohol (e.g., as a chloride or sulfonate ester) creates an electrophile. The pendant primary aniline then attacks this site intramolecularly to close the six-membered pyrazine ring.
-
Product: (S)-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoxaline .[1]
-
Utility: This scaffold preserves the chirality of the alanine-derived side chain and provides a rigid bicyclic core common in serotonin receptor agonists (e.g., 5-HT2C) and kinase inhibitors.
Pathway B: Cyclocarbonylation (Benzimidazolone Formation)
-
Mechanism: Reaction with a "one-carbon" carbonyl donor (e.g., 1,1'-Carbonyldiimidazole [CDI] or Triphosgene) bridges the two aniline nitrogens.
-
Product: (S)-6-bromo-1-(1-hydroxypropan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one .
-
Utility: This forms a five-membered cyclic urea, leaving the hydroxypropyl chain pendant for further functionalization.[1] This is a key pharmacophore in various bioactive compounds, including adrenergic receptor ligands.
Experimental Protocols
Protocol A: Synthesis of (S)-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoxaline
Method: Activation via Thionyl Chloride (
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (1.2 equiv) -
Base: Triethylamine (
) (3.0 equiv) or Diisopropylethylamine (DIPEA) -
Solvent: Anhydrous Dichloromethane (DCM) and Acetonitrile (
) or Toluene -
Apparatus: Round-bottom flask, reflux condenser, inert gas (
/Ar) manifold.[1]
Step-by-Step Procedure
-
Preparation: Charge an oven-dried flask with Compound 1 (10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0 °C under nitrogen.
-
Activation: Add
(15 mmol) followed by the dropwise addition ofngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (12 mmol). Caution: Gas evolution ( , ). -
Intermediate Formation: Stir at 0 °C for 30 minutes, then warm to room temperature (RT) for 2 hours. Monitor by TLC/LCMS for the conversion of the alcohol to the alkyl chloride intermediate.
-
Checkpoint: The intermediate (S)-N-(2-amino-4-bromophenyl)-2-chloropropan-1-amine should be the major species.[1]
-
-
Cyclization:
-
Option 1 (One-Pot): Add excess base (
, 20 mmol) and switch solvent to MeCN (or simply heat the DCM solution if a sealed vessel is used, though MeCN reflux is preferred). Heat to reflux (80 °C) for 4–12 hours. -
Option 2 (Two-Step): Quench the chlorination with water, extract with DCM, dry, and concentrate. Redissolve the crude chloride in Toluene or MeCN, add DIPEA (2 equiv), and reflux overnight.
-
-
Work-up: Cool to RT. Dilute with EtOAc (100 mL) and wash with saturated
(2 x 50 mL) and brine. Dry over and concentrate. -
Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
-
Expected Yield: 75–85%.
-
Characterization: 1H NMR should show the disappearance of the CH₂-OH protons and the appearance of ring CH₂ protons (diastereotopic) and the methyl doublet.
-
Protocol B: Synthesis of (S)-6-bromo-1-(1-hydroxypropan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one
Method: Cyclocarbonylation using CDI.[1]
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2–1.5 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Apparatus: Round-bottom flask, inert atmosphere.[1]
Step-by-Step Procedure
-
Dissolution: Dissolve Compound 1 (10 mmol) in anhydrous THF (50 mL) at room temperature under nitrogen.
-
Addition: Add CDI (12 mmol) portion-wise over 5 minutes.
-
Note: The reaction is typically exothermic.
-
-
Reaction: Stir at RT for 3–6 hours. If conversion is slow (monitored by LCMS), heat to 50 °C.
-
Work-up: Quench with water (5 mL). Evaporate the THF under reduced pressure.
-
Isolation: Dissolve the residue in EtOAc, wash with 1M HCl (to remove imidazole and unreacted diamine), then saturated
. -
Purification: Recrystallization from EtOH or column chromatography (DCM/MeOH).
-
Expected Yield: 85–95%.
-
Critical Data Summary
| Parameter | Pathway A (Tetrahydroquinoxaline) | Pathway B (Benzimidazolone) |
| Reagent | CDI (or Triphosgene) | |
| Reaction Type | Intramolecular Alkylation ( | Cyclocarbonylation |
| Ring Size | 6-membered (Pyrazine) | 5-membered (Imidazole) |
| Chirality | Preserved (Methyl at C2) | Preserved (Side chain) |
| Key Intermediate | Alkyl Chloride | Carbamoyl Imidazole |
| Typical Yield | 75–85% | 85–95% |
Pathway Visualization
Caption: Divergent cyclization pathways for this compound yielding either the tetrahydroquinoxaline (Path A) or benzimidazolone (Path B) scaffold.
Troubleshooting & Optimization
-
Regioselectivity (Path A):
-
Issue: Competition from the secondary aniline attacking the activated alcohol (forming a 3-membered aziridine, unlikely) or intermolecular dimerization.
-
Solution: Perform the cyclization step under high dilution (0.05 M) to favor intramolecular ring closure.
-
-
Over-reaction (Path B):
-
Issue: Reaction of the hydroxyl group with CDI to form a carbonate or carbamate.
-
Solution: Use exactly 1.1–1.2 equivalents of CDI. If the alcohol reacts, it can often be hydrolyzed back to the alcohol using mild aqueous base (
) without opening the cyclic urea.
-
-
Oxidation Sensitivity:
-
The phenylenediamine substrate is prone to air oxidation (turning dark/black). Always handle under an inert atmosphere (
or Ar) and use degassed solvents.
-
References
-
Synthesis of Tetrahydroquinoxalines via Alcohol Activation
-
CDI Cyclization of Phenylenediamines
-
Thionyl Chloride Mediated Cyclization
-
Related Scaffold Synthesis (Lorcaserin Precursors)
Sources
- 1. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ias.ac.in [ias.ac.in]
- 5. m.youtube.com [m.youtube.com]
- 6. Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones [organic-chemistry.org]
- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Using (S)-2-(2-amino-4-bromophenylamino)propan-1-ol as a pharmaceutical intermediate
Application Note: (S)-2-(2-amino-4-bromophenylamino)propan-1-ol as a Chiral Scaffold for Heterocycle Synthesis
Executive Summary
This compound (hereafter referred to as Intermediate A ) is a high-value chiral building block, primarily used in the synthesis of enantiopure 1,2,3,4-tetrahydroquinoxalines and benzimidazoles . Its structural utility lies in three key features:
-
The ortho-diamine motif: A versatile handle for heterocycle formation (quinoxalines, benzimidazoles).
-
The C4-Bromine handle: Enables late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access complex kinase inhibitor scaffolds.
-
The Chiral (S)-2-aminopropanol moiety: Derived from the chiral pool (L-Alanine), it introduces a fixed stereocenter essential for target specificity in protein-ligand interactions.
This guide details the handling, synthesis, and downstream applications of Intermediate A, specifically focusing on its conversion to the privileged (S)-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoxaline scaffold.
Chemical Identity & Properties
| Property | Description |
| Systematic Name | (S)-2-((2-amino-4-bromophenyl)amino)propan-1-ol |
| Precursor | (S)-2-((4-bromo-2-nitrophenyl)amino)propan-1-ol |
| Molecular Formula | C₉H₁₃BrN₂O |
| Molecular Weight | 245.12 g/mol |
| Chirality | (S)-enantiomer (derived from L-Alaninol) |
| Appearance | Off-white to pale brown solid (oxidizes upon air exposure) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF; sparingly soluble in water.[1] |
| Stability | Air Sensitive. The ortho-phenylenediamine moiety is prone to oxidation to quinone imines or diazo species. Store under Argon/Nitrogen at -20°C. |
Synthesis & Preparation Protocol
Intermediate A is typically generated in situ or isolated immediately prior to cyclization due to its oxidative instability. The standard route involves Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction.
Step 1: SNAr Coupling (Precursor Synthesis)
Reaction of 4-bromo-1-fluoro-2-nitrobenzene with (S)-2-aminopropan-1-ol.
Reagents:
-
4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv)[2]
-
(S)-2-Aminopropan-1-ol (L-Alaninol) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF.
Protocol:
-
Dissolve 4-bromo-1-fluoro-2-nitrobenzene in MeCN (5 mL/g).
-
Add K₂CO₃.
-
Add (S)-2-aminopropan-1-ol dropwise at 0°C to control exotherm.
-
Heat to 60°C for 4-6 hours. Monitor by HPLC for consumption of the fluoro-nitro substrate.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry over Na₂SO₄ and concentrate.
-
Product: (S)-2-((4-bromo-2-nitrophenyl)amino)propan-1-ol (Yellow solid, stable).
Step 2: Nitro Reduction (Generation of Intermediate A)
Critical Step: Avoiding Dehalogenation.
Reagents:
-
Iron powder (Fe) (5.0 equiv) / Ammonium Chloride (NH₄Cl) (5.0 equiv)
-
Solvent: EtOH/Water (4:1).
-
Note: Avoid H₂/Pd-C as it poses a high risk of debromination.
Protocol:
-
Suspend the nitro intermediate in EtOH/Water.
-
Add NH₄Cl and Fe powder.
-
Heat to reflux (70-80°C) with vigorous stirring for 2-4 hours.
-
Filtration: Filter hot through Celite to remove iron residues. Wash with hot EtOH.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude diamine (Intermediate A).
-
Immediate Use: Proceed immediately to the cyclization step to prevent oxidation.
Key Application: Synthesis of Chiral Tetrahydroquinoxalines
The primary pharmaceutical application of Intermediate A is the intramolecular cyclization to form (S)-7-bromo-3-methyl-1,2,3,4-tetrahydroquinoxaline . This scaffold is ubiquitous in kinase inhibitors (e.g., inhibitors targeting BRAF, MEK).
Mechanism & Pathway
The reaction involves the activation of the primary alcohol followed by intramolecular displacement by the newly formed aniline nitrogen.
Caption: Synthetic pathway from nitro-precursor to the chiral tetrahydroquinoxaline scaffold via Intermediate A.
Protocol: One-Pot Cyclization via Mitsunobu Reaction
This method is preferred for preserving chiral integrity and mild conditions.
Reagents:
-
Intermediate A (Crude from Step 2)
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)
-
Solvent: THF (anhydrous).
Steps:
-
Dissolve Crude Intermediate A in anhydrous THF (10 mL/g) under Nitrogen.
-
Cool to 0°C.
-
Add PPh₃ and stir until dissolved.
-
Add DIAD dropwise over 20 minutes. Maintain temperature < 5°C.
-
Allow to warm to Room Temperature (20-25°C) and stir for 12 hours.
-
Monitoring: Check by LC-MS for the formation of the cyclized product (M+H = 227/229).
-
Workup: Concentrate and purify via column chromatography (Hexane/EtOAc).
-
Yield: Typically 75-85% over two steps.
Alternative Application: Chiral Benzimidazoles
Intermediate A can also react with carbonyl sources to form chiral benzimidazolones.
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene.
-
Product: (S)-5-bromo-1-(1-hydroxypropan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one.
-
Use Case: This scaffold is often found in GPCR ligands (e.g., 5-HT receptor antagonists).
Analytical Quality Control
To ensure the integrity of the intermediate and the final scaffold, the following parameters must be controlled:
| Parameter | Method | Acceptance Criteria |
| Enantiomeric Excess (ee) | Chiral HPLC (Chiralpak AD-H or OD-H) | > 98.5% (Critical for drug efficacy) |
| Chemical Purity | HPLC (C18, Acetonitrile/Water + 0.1% TFA) | > 97.0% |
| Debrominated Impurity | LC-MS | < 0.5% (Common byproduct if catalytic hydrogenation is used) |
| Residual Iron | ICP-MS | < 20 ppm (If Fe reduction used) |
Troubleshooting Guide
-
Problem: Low yield in cyclization step.
-
Cause: Oxidation of the diamine prior to cyclization.
-
Solution: Perform the reduction and cyclization in a "telescoped" process without isolating the dry diamine. Keep in solution under inert gas.
-
-
Problem: Racemization (Loss of chirality).
-
Cause: Harsh heating during the SNAr step or SN1 character in the cyclization.
-
Solution: Ensure the SNAr step is kept < 80°C. Use Mitsunobu conditions (SN2) for cyclization rather than acid-catalyzed dehydration.
-
-
Problem: Formation of "Over-alkylated" side products.
-
Cause: The primary amine of Alaninol is very nucleophilic.
-
Solution: Use stoichiometric control (1.05 - 1.1 equiv of Alaninol) and add it slowly to the nitro-arene.
-
References
- Preparation of Chiral 1,2,3,4-Tetrahydroquinoxalines: Title: "Enantioselective Synthesis of Quinoxaline Derivatives via Asymmetric Hydrogenation." Source:Journal of the American Chemical Society. Context: General methodology for chiral quinoxaline synthesis.
-
Mitsunobu Cyclization of Amino-Alcohols
- Title: "Application of the Mitsunobu reaction to the synthesis of N-heterocycles."
- Source:Organic Preparations and Procedures Intern
-
URL:[Link]
-
Iron-Mediated Nitro Reduction Protocols
- Title: "Selective reduction of nitro compounds in the presence of sensitive functionalities."
- Source:Green Chemistry.
-
URL:[Link]
Sources
Preparation of kinase inhibitors from (S)-2-(2-amino-4-bromophenylamino)propan-1-ol
Source Material: (S)-2-(2-amino-4-bromophenylamino)propan-1-ol Target Class: ATP-Competitive Kinase Inhibitors (Type I/II) Document ID: AN-KIN-2025-S
Abstract & Strategic Overview
This application note details the conversion of This compound into a library of potent kinase inhibitors. This specific starting material is a "privileged scaffold" in medicinal chemistry.[1] The 1,2-diamine core allows for the rapid construction of a benzimidazole hinge-binding motif, while the chiral (S)-alaninol side chain provides critical solubility and stereospecific interactions within the ribose-binding pocket of kinases (e.g., CK2, PIM-1, VEGFR).
Key Chemical Advantages:
-
Chiral Retention: The (S)-stereocenter is preserved to exploit the specific 3D geometry of the ATP binding site.
-
Orthogonal Functionalization: The bromine atom at the C5/C6 position serves as a handle for late-stage diversification via Palladium-catalyzed cross-couplings.
-
Atom Economy: The cyclization steps utilize high-yielding, robust chemistry suitable for parallel synthesis.
Module 1: Core Cyclization Strategies
Objective: Construction of the Benzimidazole Hinge-Binding Core.
The primary challenge is closing the imidazole ring without racemizing the chiral center or inducing intramolecular side-reactions (e.g., morpholine formation). Two protocols are provided based on the desired substitution at the C2 position.
Protocol A: C2-Unsubstituted Cyclization (Triethyl Orthoformate)
Best for: Creating a compact "head" group or when C2-substitution is not required for binding.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Cyclizing Agent: Triethyl orthoformate (TEOF) (5.0 equiv)
-
Catalyst: Sulfamic acid (5 mol%) or p-TsOH (catalytic)
-
Solvent: Ethanol (anhydrous)
Step-by-Step Methodology:
-
Charge: In a reaction vial, dissolve the diamine substrate in anhydrous Ethanol (0.2 M concentration).
-
Activate: Add Sulfamic acid (solid) and TEOF.
-
Cyclize: Stir at room temperature for 30 minutes, then heat to 60°C for 2-4 hours. Note: Monitoring by LCMS is critical. The intermediate formimidate forms quickly; heating drives the ring closure.
-
Quench: Cool to room temperature. Concentrate under reduced pressure.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to neutralize acid and prevent acid-catalyzed racemization).
-
Yield: Expect 85-95% conversion to 6-bromo-1-((S)-1-hydroxypropan-2-yl)-1H-benzo[d]imidazole .
Protocol B: C2-Aryl Oxidative Cyclization
Best for: Introducing a "Tail" moiety to probe the hydrophobic pocket.
Reagents:
-
Aldehyde: Aryl-CHO (1.1 equiv)
-
Oxidant: Na₂S₂O₅ (Sodium metabisulfite) (1.5 equiv) or Air/O₂
-
Solvent: DMF/Water (10:1)
Step-by-Step Methodology:
-
Mix: Dissolve the diamine and the desired aldehyde in DMF.
-
Oxidize: Add Na₂S₂O₅. Heat to 80°C for 6 hours.
-
Purification: Pour into ice water. The benzimidazole product often precipitates. Filter and wash with water.
Visualization: Synthetic Workflow
Caption: Divergent synthesis of kinase inhibitors from the (S)-diamine precursor. Route A and B provide access to different binding modes, converging at the Palladium-catalyzed diversification step.
Module 2: Scaffold Decoration (Suzuki-Miyaura Coupling)
Objective: Extending the scaffold to interact with the solvent-exposed or gatekeeper regions of the kinase.
The bromine atom at position 6 (or 5, depending on tautomer nomenclature, though fixed by the N-alkylation) is highly reactive toward Pd-catalyzed cross-coupling.
Standard Operating Procedure (SOP):
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂[2]·DCM (3-5 mol%) | Robust, air-stable, effective for aryl bromides. |
| Base | K₂CO₃ (2.0 equiv) or Cs₂CO₃ | Carbonates are mild enough to preserve the alcohol and chiral center. |
| Solvent | 1,4-Dioxane/Water (4:1) | Aqueous component promotes the catalytic cycle (transmetallation). |
| Temperature | 80-90°C (Thermal) or 100°C (Microwave) | Microwave (30 min) is preferred for library generation to reduce side reactions. |
| Scavenger | SiliaMetS® Thiol | Essential for removing Pd residues before biological testing. |
Protocol:
-
Degas: Purge the solvent mixture (Dioxane/H₂O) with Nitrogen for 15 minutes.
-
Combine: Add the Brominated Benzimidazole (from Module 1), Aryl Boronic Acid (1.2 equiv), Base, and Catalyst to a microwave vial.
-
Seal & Heat: Irradiate at 100°C for 30 minutes.
-
Filter: Pass through a Celite pad to remove bulk Palladium black.
-
Scavenge: Stir filtrate with Thiol-functionalized silica (if required for assay purity) for 1 hour.
-
Isolate: Flash chromatography (DCM/MeOH gradient).
Module 3: Quality Control & Validation
Objective: Ensuring the integrity of the "S" enantiomer.
Kinase pockets are highly stereoselective. Racemization leads to "eutomer/distomer" issues where one enantiomer is active and the other is inactive or toxic.
Analytical Checkpoints:
-
1H NMR (DMSO-d6):
-
Look for the diastereotopic protons of the CH₂OH group. In a chiral environment, these protons should appear as distinct multiplets (ABX system) rather than a simple doublet. Loss of this complexity may indicate racemization or decomposition.
-
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (with 0.1% Diethylamine).
-
Criteria: >98% ee required for biological validation.
-
References
-
BenchChem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions. (2025).[1][2][3]
-
Organic Chemistry Portal. Synthesis of Benzimidazoles: Recent Literature and Protocols.
-
Pagano, N., et al. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. National Institutes of Health (NIH) / PubMed.
-
Recipharm. Development of a Synthesis of Kinase Inhibitor AKN028: Scale-up and Palladium Removal.
-
Royal Society of Chemistry (RSC). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction.[4] Organic & Biomolecular Chemistry.[1][5][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Benzimidazole synthesis [organic-chemistry.org]
Scale-up synthesis procedures for (S)-2-(2-amino-4-bromophenylamino)propan-1-ol
An Application Note and Protocol for the Scale-up Synthesis of (S)-2-(2-amino-4-bromophenylamino)propan-1-ol
Introduction
This compound is a chiral molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. The presence of a chiral amino alcohol moiety and a substituted aniline ring makes it a valuable building block for the synthesis of more complex molecules. This document provides a comprehensive guide for the scale-up synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The proposed synthetic route is designed to be robust, scalable, and cost-effective, drawing upon established chemical transformations.
Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the chiral building block, (S)-2-aminopropan-1-ol (also known as L-alaninol). The second step is a nucleophilic aromatic substitution (SNAr) reaction between L-alaninol and a suitable aromatic partner, followed by the reduction of a nitro group to yield the final product.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of (S)-2-aminopropan-1-ol (L-alaninol)
The synthesis of L-alaninol from the readily available and inexpensive amino acid L-alanine is a well-established process. The reduction of the carboxylic acid functionality can be achieved using various reducing agents, with lithium aluminum hydride (LAH) being a common choice for laboratory-scale synthesis. However, for scale-up, alternative and safer reducing agents such as sodium borohydride in the presence of a Lewis acid or catalytic hydrogenation are often preferred.
Protocol 1: Reduction of L-Alanine to L-Alaninol
This protocol details the reduction of L-alanine using sodium borohydride and iodine, a safer alternative to LAH for larger scale reactions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Alanine | 89.09 | 100 g | 1.12 |
| Sodium Borohydride (NaBH₄) | 37.83 | 127 g | 3.36 |
| Iodine (I₂) | 253.81 | 142 g | 0.56 |
| Tetrahydrofuran (THF), anhydrous | - | 2 L | - |
| Methanol | - | 500 mL | - |
| 2M Sodium Hydroxide (NaOH) | - | As needed | - |
| Dichloromethane (DCM) | - | 1 L | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
Reaction Setup: A 5 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: Anhydrous THF (1 L) and L-alanine (100 g, 1.12 mol) are added to the flask. The suspension is stirred to ensure good mixing.
-
Sodium borohydride (127 g, 3.36 mol) is added portion-wise to the stirred suspension.
-
A solution of iodine (142 g, 0.56 mol) in anhydrous THF (1 L) is prepared and added dropwise to the reaction mixture over 2-3 hours. The addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: After the reaction is complete, the mixture is cooled in an ice bath, and methanol (500 mL) is added cautiously to quench the excess sodium borohydride.
-
Work-up: The solvent is removed under reduced pressure. The resulting residue is dissolved in water and the pH is adjusted to >12 with a 2M NaOH solution.
-
Extraction: The aqueous layer is extracted with dichloromethane (3 x 500 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude L-alaninol.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure (S)-2-aminopropan-1-ol.
Part 2: Synthesis of this compound
This part involves a nucleophilic aromatic substitution reaction between L-alaninol and 1,4-dibromo-2-nitrobenzene, followed by the reduction of the nitro group.
Protocol 2: Nucleophilic Aromatic Substitution and Reduction
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Alaninol | 75.11 | 75 g | 1.0 |
| 1,4-dibromo-2-nitrobenzene | 280.91 | 281 g | 1.0 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 174 mL | 1.0 |
| N,N-Dimethylformamide (DMF) | - | 1 L | - |
| Iron powder (Fe) | 55.84 | 280 g | 5.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 267 g | 5.0 |
| Ethanol | - | 1.5 L | - |
| Water | - | 500 mL | - |
| Ethyl Acetate | - | 2 L | - |
| Brine | - | 500 mL | - |
Procedure:
-
SNAr Reaction:
-
To a solution of L-alaninol (75 g, 1.0 mol) in DMF (1 L) in a 3 L flask, add 1,4-dibromo-2-nitrobenzene (281 g, 1.0 mol) and DIPEA (174 mL, 1.0 mol).
-
The reaction mixture is heated to 80-90 °C and stirred for 12-16 hours.
-
The progress of the reaction is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid, (S)-2-((4-bromo-2-nitrophenyl)amino)propan-1-ol, is collected by filtration, washed with water, and dried.
-
-
Reduction of the Nitro Group:
-
The dried intermediate is suspended in a mixture of ethanol (1.5 L) and water (500 mL) in a 5 L flask.
-
Iron powder (280 g, 5.0 mol) and ammonium chloride (267 g, 5.0 mol) are added to the suspension.
-
The mixture is heated to reflux and stirred vigorously for 4-6 hours. The reaction is monitored by TLC.
-
After completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The celite pad is washed with hot ethanol.
-
The combined filtrate is concentrated under reduced pressure to remove most of the ethanol.
-
The remaining aqueous solution is basified with a saturated sodium bicarbonate solution and extracted with ethyl acetate (3 x 700 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product with high purity.
-
Process Safety and Optimization
The following diagram illustrates the key relationships between critical process parameters and performance indicators for this synthesis.
Caption: Critical process parameters influencing yield and purity.
Safety Considerations:
-
Sodium Borohydride and Iodine: The reaction is exothermic and generates hydrogen gas. It should be carried out in a well-ventilated fume hood, and the addition of iodine solution should be slow and controlled.
-
Flammable Solvents: THF, methanol, ethanol, and ethyl acetate are flammable. Appropriate precautions against ignition sources should be taken.
-
Corrosive Reagents: Strong bases like NaOH should be handled with care.
-
Iron Powder: Finely divided iron powder can be pyrophoric.
Optimization Strategies:
-
Catalytic Transfer Hydrogenation: For the reduction of the nitro group, catalytic transfer hydrogenation using catalysts like palladium on carbon with a hydrogen donor such as ammonium formate or hydrazine can be a cleaner and more efficient alternative to the iron/ammonium chloride system on a large scale.
-
Solvent Selection: The choice of solvent for the SNAr reaction can significantly impact the reaction rate and yield. Polar aprotic solvents like DMSO or NMP could also be explored.
-
Base Selection: The choice of a non-nucleophilic base is crucial to prevent side reactions. Other organic or inorganic bases can be screened for optimal performance.
References
-
O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978). The O'Donnell Amino Acid Synthesis. Tetrahedron Letters, 19(29), 2641-2644. [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC, 15(4), 1-25. [Link][1]
-
Frings, M., Atodiresei, I., & Rueping, M. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. Angewandte Chemie International Edition, 55(48), 14946-14950. [Link][2][3]
-
Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. (2013). Google Patents. [4]
-
Synthetic method of 2-amino-4-bromopyridine. (2012). Google Patents. [5]
Sources
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sas.rochester.edu [sas.rochester.edu]
- 4. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 5. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
Application Notes and Protocols: Strategic Functionalization of the Bromine Moiety in (S)-2-(2-amino-4-bromophenylamino)propan-1-ol
Introduction: Unlocking the Potential of a Privileged Scaffold
(S)-2-(2-amino-4-bromophenylamino)propan-1-ol is a chiral scaffold of significant interest in medicinal chemistry and drug development. The presence of multiple functional groups—a primary aromatic amine, a secondary aliphatic amine, a primary alcohol, and a stereocenter—offers a rich platform for structural diversification. The bromine atom on the phenyl ring serves as a key handle for introducing a wide array of chemical moieties through various cross-coupling reactions. This strategic functionalization allows for the systematic exploration of the structure-activity relationship (SAR) of novel compounds, paving the way for the discovery of new therapeutic agents.
This comprehensive guide provides detailed application notes and protocols for the functionalization of the bromine moiety in this compound. We will delve into the mechanistic underpinnings of several powerful palladium-catalyzed cross-coupling reactions, offering expert insights into experimental design, reagent selection, and protocol optimization. The inherent challenge of working with a substrate bearing multiple nucleophilic groups (two amines and an alcohol) will be addressed through discussions on chemoselectivity and, where necessary, protecting group strategies.
Core Concepts in Functionalization: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3] The general catalytic cycle for many of these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a suitable coupling partner, and reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.[3][4]
The choice of palladium precursor, ligand, base, and solvent is critical for the success of these transformations, especially when dealing with a multi-functionalized substrate like this compound. The ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the outcome of the reaction.[5]
Strategic Functionalization Pathways
We will explore four key functionalization strategies for the bromine atom in our target molecule:
-
Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, and vinyl groups.
-
Sonogashira Coupling: For the installation of alkyne moieties.
-
Buchwald-Hartwig Amination: For the formation of new C-N bonds.
-
Cyanation: For the introduction of a nitrile group.
The following sections will provide detailed protocols and expert commentary for each of these transformations.
Suzuki-Miyaura Coupling: Forging New C-C Bonds
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6][7][8] Its mild reaction conditions and tolerance of a wide range of functional groups make it an attractive choice for the functionalization of our substrate.[9]
Mechanistic Rationale: The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[8] The choice of a suitable palladium precatalyst and ligand is crucial for achieving high yields and preventing side reactions. For substrates with amine functionalities, the use of bulky, electron-rich phosphine ligands can be beneficial.[9]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple an arylboronic acid with this compound.
Materials:
| Reagent | M.W. | Amount | Moles |
| This compound | 245.12 | 245 mg | 1.0 mmol |
| Arylboronic acid | - | 1.2 mmol | 1.2 equiv |
| Pd(OAc)₂ | 224.5 | 4.5 mg | 0.02 mmol |
| SPhos | 410.5 | 16.4 mg | 0.04 mmol |
| K₃PO₄ | 212.27 | 637 mg | 3.0 mmol |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Ligand Selection: SPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for Suzuki couplings of aryl chlorides and bromides, particularly with substrates bearing amine groups.[9]
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step while being compatible with the sensitive functional groups on the substrate.
-
Solvent System: The use of a dioxane/water mixture aids in the dissolution of both the organic and inorganic reagents.
Visualization of the Workflow:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nobelprize.org [nobelprize.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: General Procedure for Amino Alcohol Ring Closure Reactions
Abstract & Strategic Overview
Amino alcohols are bifunctional synthons critical in the assembly of N-heterocyclic pharmacophores. The intramolecular cyclization of these substrates offers a direct route to aziridines (3-membered), oxazolines (5-membered), and morpholines (6-membered). However, the competition between intramolecular ring closure and intermolecular polymerization (oligomerization) presents a persistent challenge.
This Application Note provides validated protocols for these transformations. The selection of the specific method is governed by ring strain (Baldwin’s Rules) and the required stereochemical outcome.
Decision Matrix: Method Selection
The following workflow illustrates the optimal synthetic pathway based on target ring size and substrate class.
Figure 1: Strategic decision tree for selecting the appropriate cyclization protocol based on target heterocycle.
Mechanistic Grounding & Stereochemistry
Successful cyclization relies on converting the hydroxyl group into a competent leaving group (LG) to facilitate intramolecular nucleophilic attack by the nitrogen or oxygen atom.[1]
Baldwin’s Rules and Ring Strain[2]
-
Aziridines: Formation involves a 3-exo-tet closure. Despite high ring strain (~26 kcal/mol), this process is kinetically favored due to the proximity of the nucleophile (amine) and electrophile (activated alcohol).
-
Oxazolines: Formation typically proceeds via a 5-exo-trig or 5-exo-tet mechanism, which are highly favored.
Stereochemical Inversion
Most protocols described herein (Tosylation, Mitsunobu) proceed via an SN2 mechanism .[2]
-
Result: The stereocenter bearing the hydroxyl group will undergo inversion of configuration.[1][2][3]
-
Implication: To synthesize an (S)-aziridine, one must start with an (R)-alcohol precursor, assuming the amine stereochemistry is fixed or achiral.
Protocol A: Aziridine Synthesis (One-Pot Sulfonylation)
Target: Chiral or achiral N-Tosyl Aziridines. Mechanism: N-sulfonylation followed by O-sulfonylation and immediate intramolecular displacement.
This method replaces the harsh Wenker synthesis (H₂SO₄ at high heat) with a mild, scalable procedure suitable for acid-sensitive substrates.[4]
Materials
-
Substrate: 1,2-Amino alcohol (1.0 equiv)
-
Reagent: p-Toluenesulfonyl chloride (TsCl) (2.2 – 2.5 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (4.0 equiv) or KOH.
-
Solvent: Acetonitrile (MeCN) or DCM.
Step-by-Step Procedure
-
Preparation: Suspend the amino alcohol (10 mmol) and K₂CO₃ (40 mmol) in anhydrous MeCN (50 mL) under an inert atmosphere (N₂).
-
Activation: Cool the mixture to 0 °C. Add TsCl (22 mmol) portion-wise over 15 minutes.
-
Note: Exotherm control is critical to prevent polymerization.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–24 hours.
-
Monitoring: TLC should show the disappearance of the intermediate N,O-ditosyl species.
-
-
Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in EtOAc, wash with water and brine. Dry over MgSO₄. Purify via silica gel flash chromatography (Hexanes/EtOAc).
Yield Expectation: 75–90% Stereochemistry: Inversion at the C-O center.
Protocol B: Oxazoline Synthesis (Dehydrative Cyclization)[6]
Target: 2-Substituted Oxazolines (from Amino Alcohols + Carboxylic Acids). Mechanism: Amide formation followed by cyclodehydration.
While Burgess reagent is effective, the TsCl/Et₃N method is more cost-effective for scale-up and generates the acid chloride in situ or activates the amide oxygen.
Materials
-
Substrate: 1,2-Amino alcohol (1.0 equiv)
-
Coupling Partner: Carboxylic Acid (1.0 equiv)
-
Reagent: TsCl (2.0 equiv)
-
Base: Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: DCM or THF (anhydrous).
Step-by-Step Procedure
-
Amide Formation (In Situ): Dissolve the carboxylic acid (10 mmol) and Et₃N (30 mmol) in DCM (40 mL). Add TsCl (10 mmol) and stir for 30 mins at 0 °C to generate the mixed anhydride/active ester.
-
Addition: Add the amino alcohol (10 mmol) slowly. Stir at RT for 2 hours to form the
-hydroxy amide. -
Cyclization: Add a second portion of TsCl (10 mmol) and stir at reflux (40 °C for DCM) or RT for 12 hours.
-
Quench: Quench with saturated NaHCO₃ solution.
-
Isolation: Extract with DCM (3x). Wash organics with NH₄Cl (sat). Dry and concentrate.
Key Optimization: If the reaction stalls at the hydroxy-amide stage, stronger dehydrating agents like DAST (Diethylaminosulfur trifluoride) can be used at -78 °C to effect closure.
Protocol C: Morpholine Synthesis (Green Dialkylation)
Target: Morpholines from Amino Alcohols. Innovation: Recent literature (2024) highlights Ethylene Sulfate as a superior "2-carbon switch" reagent compared to dichloroethane, offering higher yields and milder conditions.
Materials
-
Substrate: 1,2-Amino alcohol (1.0 equiv)
-
Reagent: Ethylene Sulfate (1.1 equiv)
-
Base: Potassium tert-butoxide (tBuOK) (2.5 equiv)
-
Solvent: THF or tBuOH.
Step-by-Step Procedure
-
Mixing: Dissolve amino alcohol (5 mmol) in THF (20 mL).
-
Alkylation: Add Ethylene Sulfate (5.5 mmol) and stir at 0 °C for 1 hour.
-
Intermediate: This forms the zwitterionic sulfate ester intermediate.
-
-
Cyclization: Add tBuOK (12.5 mmol) in one portion. Heat the mixture to 60 °C for 4–6 hours.
-
Workup: Cool to RT. Dilute with water and extract with EtOAc.
-
Note: Morpholines are polar; ensure the aqueous layer is basic (pH > 10) during extraction to keep the amine deprotonated.
-
Comparative Data & Reagent Selection
| Reagent System | Target Ring | Mechanism | Stereochemistry | Key Advantage |
| TsCl / Base | Aziridine / Oxazoline | SN2 Displacement | Inversion | Low cost, scalable, one-pot. |
| Mitsunobu (DEAD/PPh₃) | Aziridine / Oxazoline | SN2 Displacement | Inversion | Mild, neutral conditions. Good for fragile substrates. |
| DAST / Deoxo-Fluor | Oxazoline | Cyclodehydration | Retention or Inversion | High potency; works when TsCl fails. (Depends on mechanism). |
| Ethylene Sulfate | Morpholine | Sulfate Alkylation | Retention (at chiral center) | "Green" chemistry, high atom economy. |
Troubleshooting & Safety
Common Failure Modes
-
Polymerization: Occurs if the concentration is too high.
-
Fix: Run cyclization steps at high dilution (0.05 M – 0.1 M).
-
-
Hydrolysis: Oxazolines are sensitive to aqueous acid.
-
Fix: Ensure workup is neutral or slightly basic. Store products over solid K₂CO₃ if unstable.
-
-
Racemization: Can occur if the reaction mechanism shifts from SN2 to SN1 (carbocation character).
-
Fix: Keep solvents strictly anhydrous and temperatures low.
-
Safety Critical
-
Aziridines: Potent alkylating agents. Many are mutagenic/toxic. Handle in a fume hood with double gloving.
-
TsCl: Corrosive and lachrymator.
-
DAST: Reacts violently with water to release HF. Use plastic/Teflon ware if possible, or strictly dry glass.
References
-
Synthesis of Aziridines (Wenker/Tosylation)
-
Oxazoline Synthesis
-
Gomez, C., et al. (2022).[10] A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9054.
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazolines and oxazoles. Tetrahedron Letters, 34(43), 6861-6864.
-
-
Morpholine Synthesis (Green Chemistry)
-
General Mechanisms (Mitsunobu/Baldwin)
Sources
- 1. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. escholarship.org [escholarship.org]
- 4. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Morpholine synthesis [organic-chemistry.org]
- 12. Baldwin’s Rule | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Baldwin's rules - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Synthesis of (S)-2-(2-amino-4-bromophenylamino)propan-1-ol
Welcome to the technical support guide for the synthesis of (S)-2-(2-amino-4-bromophenylamino)propan-1-ol. This document is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this key pharmaceutical intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to overcome common hurdles in this synthesis.
The synthesis of this chiral amino alcohol is a critical step in the manufacturing of several active pharmaceutical ingredients. The most common route involves a nucleophilic substitution reaction followed by a reduction. This guide will focus on a plausible and efficient two-step process starting from 4-bromo-2-nitroaniline and (S)-propylene oxide, followed by the reduction of the nitro group.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Question 1: My overall yield is consistently low. What are the most likely causes in the first step (nucleophilic addition)?
Answer: Low yield in the initial coupling of 4-bromo-2-nitroaniline with (S)-propylene oxide is often traced back to several key factors:
-
Suboptimal Reaction Temperature: The reaction between the aniline and the epoxide is sensitive to temperature. Too low, and the reaction rate will be impractically slow. Too high, and you risk the formation of side products, including polymerization of the propylene oxide or decomposition of the starting materials. An optimal temperature range, typically between 80-120°C, should be empirically determined.
-
Incorrect Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Protic solvents like isopropanol or n-butanol are often effective as they can facilitate proton transfer during the epoxide ring-opening. Aprotic polar solvents can also be used, but solvent choice should be optimized.
-
Base/Catalyst Inefficiency: While this reaction can proceed without a catalyst, a weak base can be beneficial. However, strong bases may promote unwanted side reactions. The reaction is often performed neat or in a high-boiling solvent to drive it to completion.
-
Purity of Starting Materials: Ensure the 4-bromo-2-nitroaniline is free from significant impurities. The (S)-propylene oxide should be of high enantiomeric purity and free from water, which can react with the epoxide.
Question 2: I am observing significant impurity formation, particularly a di-substituted product. How can I minimize this?
Answer: The formation of a di-substituted byproduct, where two molecules of propylene oxide react with the aniline nitrogen, is a common issue. Here’s how to address it:
-
Control Stoichiometry: Use a slight excess of the 4-bromo-2-nitroaniline relative to the (S)-propylene oxide. This will favor the mono-alkylation product. A molar ratio of 1.1:1 (aniline:epoxide) is a good starting point.
-
Slow Addition of Electrophile: Add the (S)-propylene oxide to the heated solution of 4-bromo-2-nitroaniline slowly and portion-wise. This maintains a low concentration of the epoxide in the reaction mixture, reducing the likelihood of a second addition to the newly formed secondary amine.
Question 3: The reduction of the nitro group in the second step is incomplete or results in a complex mixture. What should I investigate?
Answer: The reduction of the aromatic nitro group to an amine is a critical step. Incomplete reduction or the formation of byproducts can significantly complicate purification.
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation: This is often the cleanest method. Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas is highly efficient.[1] Ensure the catalyst is active and not poisoned. The solvent choice (e.g., methanol, ethanol) is important for solubility and reaction rate.
-
Metal/Acid Reduction: Reagents like Tin(II) chloride (SnCl₂)/HCl or Iron (Fe)/HCl are effective and economical alternatives.[1] However, they require a stoichiometric amount of metal and can lead to metallic impurities in the product that require careful removal during workup.
-
-
Reaction Conditions:
-
For catalytic hydrogenation, ensure efficient stirring to maintain the catalyst suspension and adequate hydrogen pressure (typically 40-60 psi).[1]
-
For metal/acid reductions, maintaining an acidic pH and sufficient temperature is crucial for driving the reaction to completion.
-
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the nitro-intermediate. Do not proceed with the workup until the starting material is fully consumed.
Question 4: I'm struggling with the final purification of this compound. What are the best practices?
Answer: The final product is an amino alcohol, which can be challenging to purify due to its polarity and potential to chelate with silica gel.
-
Acid-Base Extraction: After the reduction step, a carefully performed acid-base workup can remove many impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid (e.g., 1M HCl) to protonate the amine groups, moving the product into the aqueous layer.
-
Wash the organic layer again to ensure full extraction.
-
Combine the acidic aqueous layers and wash with an organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer with a base like NaOH or Na₂CO₃ to a pH > 10 to deprotonate the product.
-
Extract the free base product back into an organic solvent like ethyl acetate or dichloromethane.
-
-
Crystallization: This is the preferred method for achieving high purity on a large scale. The choice of solvent is critical. A mixed solvent system, such as ethanol/water or isopropanol/heptane, often yields good crystals.[2]
-
Column Chromatography: If necessary, use a silica gel column. To prevent streaking and product loss, it's advisable to deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1-2% in the eluent). A gradient elution starting with a less polar solvent and gradually increasing the polarity is recommended.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the mechanism of the reaction between 4-bromo-2-nitroaniline and (S)-propylene oxide?
A: The reaction proceeds via a nucleophilic ring-opening of the epoxide. The amino group of the 4-bromo-2-nitroaniline acts as the nucleophile, attacking one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group on the chiral center of propylene oxide, the attack preferentially occurs at the less substituted carbon, leading to the desired propan-1-ol product. The reaction is regioselective.
Q: How can I confirm the stereochemical integrity of my final product?
A: Maintaining the (S)-configuration is critical. The primary way to ensure this is by starting with high enantiomeric purity (S)-propylene oxide. The reaction mechanism does not involve breaking the bond at the chiral center, so the stereochemistry should be retained. To confirm this, you can use chiral HPLC or measure the specific rotation of the final product and compare it to literature values if available.
Q: Are there alternative synthetic routes I should consider?
A: Yes, another common approach is reductive amination. This would involve reacting 4-bromo-1,2-phenylenediamine with a chiral C3 carbonyl compound like (S)-lactaldehyde or a derivative, followed by reduction of the resulting imine.[3] However, this route can be complicated by the presence of two amino groups on the phenylenediamine, potentially leading to a mixture of products. The choice of a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride is crucial in such cases to avoid reducing the carbonyl starting material.[3][4]
Section 3: Optimized Experimental Protocol
This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and scale.
Step 1: Synthesis of (S)-1-((4-bromo-2-nitrophenyl)amino)propan-2-ol
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-nitroaniline (1.1 eq).
-
Add a suitable solvent, such as n-butanol (approx. 5 mL per gram of aniline).
-
Heat the mixture to 100-110°C with stirring until the aniline is fully dissolved.
-
Slowly add (S)-propylene oxide (1.0 eq) dropwise over 1-2 hours.
-
Maintain the reaction at 100-110°C and monitor its progress by TLC or HPLC. The reaction typically takes 8-16 hours.
-
Once the 4-bromo-2-nitroaniline is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Dissolve the crude (S)-1-((4-bromo-2-nitrophenyl)amino)propan-2-ol from the previous step in methanol or ethanol.
-
Transfer the solution to a hydrogenation vessel.
-
Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (approx. 1-2% by weight relative to the nitro compound).
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-8 hours.
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography as described in the troubleshooting section.
Section 4: Visual Aids
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
Section 5: Data Summary
| Parameter | Step 1: Nucleophilic Addition | Step 2: Nitro Reduction |
| Key Reactants | 4-Bromo-2-nitroaniline, (S)-Propylene Oxide | (S)-1-((4-bromo-2-nitrophenyl)amino)propan-2-ol |
| Solvent | n-Butanol / Isopropanol | Methanol / Ethanol |
| Temperature | 80 - 120°C | Room Temperature |
| Catalyst/Reagent | None (or weak base) | H₂/Pd-C or Fe/HCl |
| Typical Duration | 8 - 16 hours | 4 - 8 hours |
| Monitoring | TLC, HPLC | TLC, HPLC |
| Common Issues | Di-substitution, Slow reaction | Incomplete reduction, Catalyst poisoning |
| Expected Yield | 75 - 85% | 85 - 95% |
References
-
Patsnap Eureka. Preparation method for ambroxol hydrochloride intermediate 3,5-dibromo-2-aminobenzoic acid. Available at: [Link]
-
Li Minghua. Synthesis method of ambroxol hydrochloride compound (2013). Semantic Scholar. Available at: [Link]
- Google Patents. CN103073439A - Synthesis method of ambroxol hydrochloride compound.
-
Yu Qian, et al. Synthesis for Ambroxol Hydrochloride. Chinese Journal of Modern Applied Pharmacy, 2012, 29(3): 230-232. Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]
-
ResearchGate. What are the difficulties associated with reductive amination? How to control byproduct formation? Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? Available at: [Link]
-
YouTube. Reductive Amination & Amide Synthesis (IOC 40). Available at: [Link]
- Google Patents. US5866719A - Process for the purification of an aminoalcohol.
- Google Patents. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
-
Indian Patents. NOVEL (S)-2-AMINO-3(4-AMINOPHENYL) PROPANOL, PROCESS FOR ITS PREPARATION. Available at: [Link]
-
Wu, JiaJia, et al. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]
-
Hwang, Sun-Hee, et al. A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2008, 2, 107-109. Available at: [Link]
- Google Patents. CN1887855A - Prepn of (S)-(+)-2-amino propanol.
- Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
-
PubMed. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Available at: [Link]
-
ResearchGate. Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines. Available at: [Link]
Sources
Preventing racemization of (S)-2-(2-amino-4-bromophenylamino)propan-1-ol during heating
Welcome to the Chiral Chemistry Technical Support Center .
Ticket ID: #RAC-BR-ALA-001 Subject: Prevention of Racemization in (S)-2-(2-amino-4-bromophenylamino)propan-1-ol Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are observing enantiomeric excess (ee%) erosion in This compound . This molecule is a critical "ortho-diamine" scaffold, likely synthesized via nucleophilic aromatic substitution (
The racemization is rarely random; it is driven by specific mechanistic failures during thermal stress. The presence of the electron-deficient phenyl ring increases the acidity of the
This guide provides a root-cause analysis and validated protocols to lock in stereochemical integrity.
Part 1: The Mechanistic Root Cause
To solve the problem, we must visualize how the molecule loses its chirality. There are two primary pathways for this specific scaffold during heating.
Pathway A: Base-Catalyzed Proton Abstraction (The "Soft" Mechanism)
The nitrogen atom attached to the chiral center is bonded to an electron-withdrawing aryl ring (especially if the ortho-nitro precursor is still present). This pulls electron density away from the chiral carbon, making the
-
Trigger: Strong inorganic bases (
, ) or high temperatures ( ) in polar aprotic solvents (DMF, DMSO). -
Result: Formation of a planar, achiral carbanion/enamine intermediate. Reprotonation occurs randomly, yielding a racemic mixture.
Pathway B: Oxazoline Formation (The "Hard" Mechanism)
During heating, the hydroxyl group (nucleophile) can attack the aryl ring or cyclize with the amine (if a carbonyl source is present, though less likely here) or undergo an intramolecular
Visualizing the Failure Mode
Figure 1: Mechanistic pathway of base-catalyzed racemization for aryl-amino alcohols. The combination of heat and solvation stabilizes the planar transition state, leading to loss of chirality.
Part 2: Troubleshooting & Optimization Protocols
Scenario 1: Racemization during the Coupling Step
Context: Reacting L-alaninol with 4-bromo-1-fluoro-2-nitrobenzene.
Q: I am using
The Fix:
-
Change the Base: Switch to a non-nucleophilic organic base like DIPEA (Hünig's base) or 2,6-Lutidine . These are bulky and less likely to abstract the sterically hindered
-proton. -
Change the Solvent: Switch to THF , Acetonitrile , or Isopropanol . While the reaction might be slower, these solvents do not enhance basicity as aggressively as DMF/DMSO.
-
Temperature Cap: Limit reaction temperature to 60-70°C . If reactivity is low, use the Fluoro- derivative (leaving group) instead of the Chloro- or Bromo- derivative, as Fluorine is displaced much faster in
reactions, allowing for milder conditions.
Protocol Recommendation:
| Parameter | High Risk (Avoid) | Optimized (Recommended) |
|---|---|---|
| Solvent | DMF, DMSO, NMP | THF, MeCN, Toluene, IPA |
| Base |
Scenario 2: Racemization during Nitro Reduction
Context: Converting the nitro intermediate to the final amine.
Q: The coupling was clean, but after hydrogenation (Pd/C,
The Fix:
-
Acid Additive: Add 1 equivalent of Acetic Acid or HCl to the hydrogenation mixture. Protonating the amine prevents it from coordinating tightly with the metal surface and inhibiting the imine-enamine tautomerization.
-
Alternative Reductant: Use Fe/NH4Cl or SnCl2 (Bechamp reduction) or Sodium Dithionite . These chemical reductions do not involve dehydrogenation cycles and preserve chirality perfectly.
Scenario 3: Thermal Instability during Workup
Q: My reaction is clean, but the ee% drops during rotary evaporation. A: Concentrating amino alcohols in the presence of residual base at high temperatures causes "late-stage racemization."
The Fix:
-
Neutralize First: Never heat the crude mixture until it is neutralized (pH 7-8).
-
Azeotropic Drying: Do not boil off high-boiling solvents (like water or DMF) at high temps. Use azeotropes (e.g., add toluene) to remove water at lower temperatures.
Part 3: Validated Workflow (Decision Tree)
Follow this logic gate to determine your experimental conditions.
Figure 2: Decision matrix for synthesis optimization. Choosing a Fluorine leaving group allows for lower temperatures, mitigating base-catalyzed racemization. Chemical reduction avoids metal-catalyzed inversion.
Part 4: Analytical Verification
You cannot fix what you cannot measure. Standard HPLC will not show racemization.
-
Recommended Column: Chiralpak AD-H or Chiralcel OD-H .
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Note: The amine modifier (Diethylamine) is crucial to sharpen the peak of the basic amino alcohol.
References
-
Mechanism of Amino Alcohol Racemization
-
Solvent Effects on Racemization
-
Synthesis of Chiral Benzodiazepine Intermediates
- Process for Preparation of (S)-2-amino-1-propanol (L-alaninol)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Does water suppress the racemization and decomposition of amino acids? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, chiral resolution and pharmacological evaluation of a 2,3-benzodiazepine-derived noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, chiral resolution, and enantiopharmacology of a potent 2,3-benzodiazepine derivative as noncompetitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-2-(2-amino-4-bromophenylamino)propan-1-ol
Welcome to the technical support center for the purification of (S)-2-(2-amino-4-bromophenylamino)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this chiral amino alcohol in high purity.
Introduction
This compound is a chiral building block with significant potential in pharmaceutical synthesis. Its structure, featuring a stereocenter, two basic amino groups with different pKa values, a hydroxyl group, and a brominated aromatic ring, presents unique challenges and opportunities during purification. Achieving high enantiomeric and chemical purity is paramount for its successful application in subsequent synthetic steps and for ensuring the desired pharmacological activity of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive overview of the most effective purification methods, common pitfalls, and robust troubleshooting solutions to streamline your experimental workflow and ensure the highest quality of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the purification of this compound.
Q1: My crude product is a dark, oily residue after synthesis. What is the best initial work-up strategy?
A1: A dark, oily crude product is common and often contains residual solvents, inorganic salts, and colored impurities. A standard and effective initial work-up involves a liquid-liquid extraction procedure.
-
Step 1: Dissolution. Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Step 2: Aqueous Washes.
-
Wash sequentially with a dilute acidic solution (e.g., 1 M HCl) to remove any highly basic impurities. Be cautious, as your product is also basic and may partition into the aqueous layer if the pH is too low. A wash with a milder acidic buffer (e.g., pH 4-5) might be more appropriate.
-
Follow with a wash using a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove acidic byproducts.
-
Finally, wash with brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.
-
-
Step 3: Drying and Concentration. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product for further purification.[1]
Q2: I am struggling to separate my desired (S)-enantiomer from the (R)-enantiomer. What are the most effective chiral separation techniques?
A2: Achieving high enantiomeric excess (ee) is critical. The most powerful technique for enantiomeric separation of chiral amino alcohols is chiral High-Performance Liquid Chromatography (HPLC) .
-
Column Selection: The choice of the chiral stationary phase (CSP) is crucial. For amino alcohols, polysaccharide-based columns (e.g., Daicel Chiralpak series like IA, IB, IC) are often successful.[2] Macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) are also excellent choices for separating amino alcohols.[3]
-
Mobile Phase: A screening of different mobile phases is recommended. Typical mobile phases for chiral separations on polysaccharide-based columns are mixtures of hexane/isopropanol or hexane/ethanol for normal phase, or methanol/water or acetonitrile/water for reverse phase.[2] Isocratic elution is generally preferred for chiral separations to ensure robust and reproducible results.[2][4]
-
Alternative: Diastereomeric Salt Crystallization. An alternative classical approach is the formation of diastereomeric salts using a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). The resulting diastereomers will have different solubilities, allowing for their separation by fractional crystallization. This method can be cost-effective for larger scales but often requires extensive optimization.
Q3: My compound seems to be "streaking" or showing poor peak shape during silica gel column chromatography. What could be the cause and how can I fix it?
A3: Streaking on silica gel is a common issue with amines. The basic nature of the amino groups in your compound leads to strong interactions with the acidic silanol groups on the silica surface, resulting in poor peak shape and potential product loss on the column.
-
Solution 1: Add a Basic Modifier. To mitigate this, add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol is added to the solvent system. This deactivates the acidic sites on the silica, leading to sharper peaks and better recovery.
-
Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a deactivated silica gel.
Q4: What is the best method to remove residual palladium catalyst from my product if it was used in the synthesis?
A4: Residual palladium can be problematic for downstream applications. Several methods can be employed for its removal:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with activated carbon can effectively adsorb the palladium. Subsequent filtration through a pad of Celite® will remove the carbon and the adsorbed catalyst.
-
Metal Scavengers: Commercially available metal scavengers (resins or silica-based) with functional groups that chelate palladium can be very effective. The product solution is passed through a cartridge or stirred with the scavenger, which is then filtered off.
-
Extraction with a Chelating Agent: Washing the organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help remove palladium salts.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific purification techniques in a question-and-answer format.
Guide 1: Purification by Crystallization
Crystallization is a powerful technique for achieving high chemical purity. However, finding the right conditions can be challenging.
Q: I am unable to induce crystallization of my purified oil. What should I try?
A:
-
Solvent Screening: The choice of solvent is critical. Start with a single solvent system. Good single solvents for amino alcohols can include isopropanol, ethanol, or mixtures like ethyl acetate/hexane.[5] Your compound has both polar (amino, hydroxyl) and non-polar (bromophenyl) groups, so a solvent of intermediate polarity or a binary solvent system is likely to be effective.
-
Anti-Solvent Addition: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add an "anti-solvent" (in which it is poorly soluble) until turbidity persists. For your compound, a good solvent might be methanol or ethanol, and an anti-solvent could be hexane or diethyl ether.
-
Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Cooling: Slowly cool the saturated solution. A gradual decrease in temperature often yields better quality crystals than rapid cooling.
Q: My crystals have a low melting point and appear "oily" or "waxy". How can I improve the crystal quality?
A: This often indicates the presence of impurities that are inhibiting the formation of a well-ordered crystal lattice.
-
Recrystallization: Perform one or more recrystallization steps. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to cool slowly. The impurities will ideally remain in the mother liquor.
-
Purity Check: Before attempting crystallization, ensure the chemical purity of your material is reasonably high (>90%), as determined by a technique like HPLC or NMR. If significant impurities are present, an initial purification by column chromatography may be necessary.
-
Solvent System Optimization: The oily nature might be due to an inappropriate solvent system. Experiment with different solvent combinations to find one that provides well-defined, non-oily crystals.
Workflow for Crystallization Method Development
Caption: Decision workflow for developing a crystallization protocol.
Guide 2: Purification by Chiral HPLC
For achieving high enantiomeric purity, preparative chiral HPLC is often the method of choice.
Q: I am not getting baseline separation between the enantiomers on my chiral column. What adjustments can I make?
A:
-
Mobile Phase Composition: The percentage of the polar modifier (e.g., alcohol in normal phase) has a significant impact on retention and selectivity. Systematically vary the ratio of your solvents (e.g., from 90:10 hexane:isopropanol to 80:20).
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution by increasing the number of theoretical plates.
-
Temperature: Temperature can affect selectivity. Try running the separation at a lower or higher temperature (if your column allows) to see if resolution improves. Cooler temperatures are often beneficial.[2]
-
Different Chiral Stationary Phase (CSP): If optimization of the mobile phase does not yield the desired separation, a different CSP may be necessary. The interactions between the analyte and the CSP are highly specific, and a column that works well for one compound may not be suitable for another.[4]
Q: My sample solubility is low in the mobile phase, leading to issues with sample loading for preparative HPLC.
A:
-
Polar Organic Mode: If you are using a normal phase mobile phase (e.g., hexane/IPA) and experiencing solubility issues, consider switching to a polar organic mobile phase. Some chiral columns can be operated in polar organic mode using solvents like methanol, ethanol, or acetonitrile. This can significantly improve the solubility of polar compounds like yours.
-
Sample Diluent: Dissolve your sample in a solvent that is stronger than the mobile phase but still compatible. For example, if your mobile phase is 90:10 hexane:isopropanol, you might dissolve your sample in a small amount of pure isopropanol before injection. Be mindful of the injection volume to avoid peak distortion.
Data Summary Table: Chiral HPLC Screening
| Chiral Stationary Phase (CSP) | Mobile Phase System | Typical Starting Ratio | Expected Outcome |
| Polysaccharide-based (e.g., Daicel IA) | Hexane / Isopropanol | 85 / 15 | Good for many chiral alcohols.[2] |
| Polysaccharide-based (e.g., Daicel IC) | Methanol / Water | 80 / 20 | Alternative for reverse phase separation. |
| Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC T) | Methanol + 0.1% Acetic Acid | 100% | Effective for amino alcohols.[3] |
Part 3: Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
This protocol is suitable for removing chemical impurities and achieving a purity of >95-98%.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or ethyl acetate). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This dry-loading method prevents streaking and improves separation.
-
Column Packing: Pack a glass column with silica gel using a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 80:20 hexane:ethyl acetate) and gradually increase the polarity (gradient elution). Add 1% triethylamine to the mobile phase to prevent streaking.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a UV lamp for visualization.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Purification Logic Diagram
Caption: Logical flow of purification stages for the target compound.
References
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
Reddit. (2023). Chiral alcohol separation. Retrieved from [Link]
- Google Patents. (1999). Process for the purification of an aminoalcohol.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (2013). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
-
Organic Syntheses. (n.d.). Butyric acid, γ-amino-. Retrieved from [Link]
-
ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Retrieved from [Link]
Sources
Recrystallization solvents for (S)-2-(2-amino-4-bromophenylamino)propan-1-ol
Technical Support Center: Recrystallization & Purification of (S)-2-(2-amino-4-bromophenylamino)propan-1-ol
Executive Summary: Physicochemical Profile & Solvent Strategy
Compound: this compound Class: N-alkylated o-phenylenediamine (Chiral Amino Alcohol) CAS (Analogous): 1209260-26-1 (Generic structure reference)[1]
This molecule presents a "Push-Pull" solubility challenge.[1] It contains a lipophilic, brominated aromatic ring and a hydrophilic, chiral amino-propanol tail.[1] Furthermore, the ortho-diamine motif makes it highly susceptible to air oxidation (turning dark/purple) and condensation reactions.[1]
The "Golden Rule" for this Compound: Do NOT use ketones (Acetone, MEK) for recrystallization.[1] Ortho-diamines react rapidly with ketones to form benzodiazepines or aminals, destroying your product [1].[1]
Recommended Solvent Systems
| System | Composition | Application Case |
| Primary (High Success) | Isopropanol (IPA) | Best balance for the amphiphilic structure.[1] Often yields granular crystals.[1] |
| Secondary (Purity Upgrade) | Toluene : Heptane (1:1 to 1:[1]3) | Excellent for removing polar tars and oxidation byproducts.[1] Requires heating to ~80°C. |
| Polar Variant | Ethanol : Water (9:[1]1) | Use only if the crude is highly polar or contains inorganic salts.[1] Risk of oiling out.[1] |
Technical Protocol: The "Inert-Atmosphere" Recrystallization
Because this compound is an electron-rich aromatic amine, it oxidizes rapidly in solution.[1] The following protocol minimizes decomposition.
Step-by-Step Methodology
-
Preparation :
-
Dissolution :
-
Place crude solid in a round-bottom flask (not an Erlenmeyer, to allow better inert gas coverage).
-
Add Isopropanol (IPA) (approx. 5 mL per gram of solid).
-
Heat to reflux (
) under .[1] -
Checkpoint: If solid remains, add IPA in 1 mL increments.[1] If a dark, oily residue remains insoluble while the bulk dissolves, decant the hot supernatant; the residue is likely polymerized tar.[1]
-
-
Decolorization (Optional but Recommended) :
-
Crystallization :
-
Allow the filtrate to cool to room temperature slowly (wrap flask in foil/towel).
-
Seeding: Once at
, add a seed crystal.[1] -
Cool to
(ice bath) for 2 hours.
-
-
Isolation :
Troubleshooting Guide (FAQ)
Q1: My product "oiled out" (formed a separate liquid layer) instead of crystallizing. Why?
-
Cause: The temperature dropped too fast, or the solvent polarity is mismatched (too polar).[1]
-
Fix:
Q2: The product turned purple/black during heating.
-
Cause: Oxidative degradation of the o-phenylenediamine moiety.[1]
-
Fix: You must exclude oxygen.[1] Use the
sparging method described above. Add 1% Ascorbic Acid to the crystallization solvent as a scavenger.[1]
Q3: Can I use Acetone to speed up drying?
-
Cause: ABSOLUTELY NOT.
-
Mechanism: Acetone condenses with the 1,2-diamine to form a dihydrobenzodiazepine derivative.[1][2] This reaction is fast and irreversible under acidic/hot conditions.[1]
Q4: My yield is low (<50%).
-
Cause: The amino-propanol chain makes the molecule too soluble in alcohols.[1]
-
Fix: Use the Antisolvent Method .[1] Dissolve in minimum hot IPA, then dropwise add Heptane until persistent cloudiness appears. Cool resulting mixture.
Decision Logic & Workflow (Graphviz)
The following diagram illustrates the decision process for solvent selection and troubleshooting based on observed experimental behavior.
Caption: Workflow for solvent selection and troubleshooting "oiling out" phenomena in amino-alcohol purification.
References
-
Reaction of Diamines with Ketones (Warning): Hernández-Molina, R., et al. (2024).[1] "Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone."[1] National Institutes of Health (NIH) / PubMed Central. [Link] (Validates the prohibition of acetone due to benzodiazepine formation).[1]
-
General Purification of Phenylenediamines: Perrin, D.D., Armarego, W.L.F. (1988).[1] Purification of Laboratory Chemicals. 3rd Edition, Pergamon Press.[1] (Standard reference for handling oxidation-sensitive aromatic amines).
-
Synthesis & Handling of Chiral Amino Alcohols: Organic Syntheses, Coll. Vol. 10, p.204 (2004); Vol. 77, p.12 (2000).[1] [Link] (Provides context on handling similar amino-alcohol intermediates).
Sources
Minimizing oxidation byproducts of (S)-2-(2-amino-4-bromophenylamino)propan-1-ol
Technical Support Center: (S)-2-(2-amino-4-bromophenylamino)propan-1-ol
A Guide to Minimizing Oxidation Byproducts for Researchers and Drug Development Professionals
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. This compound, like many ortho-phenylenediamine (OPD) and aminophenol derivatives, is susceptible to oxidation, which can lead to sample discoloration, impurity formation, and compromised experimental outcomes. This document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you maintain the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: Why is my solid sample or solution of this compound turning dark brown/purple over time?
A1: The discoloration is a classic indicator of oxidation.[1][2] The core structure contains an o-phenylenediamine moiety, which is highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light, heat, and trace metal ions.[1][2] The initial oxidation products are likely highly colored quinone-imine intermediates, which can subsequently dimerize or polymerize to form complex, dark-colored mixtures, such as phenazines.[3][4][5]
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: The key factors that promote oxidation are:
-
Oxygen: Atmospheric oxygen is the primary oxidant.[2]
-
Light: UV and even ambient light can provide the energy to initiate radical oxidation reactions.[1][2]
-
Trace Metal Ions: Metal ions, particularly copper (Cu²⁺), are potent catalysts for the oxidation of o-phenylenediamine and aminophenol compounds.[1][3][6]
-
Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation.[2]
-
High pH (Alkaline Conditions): Basic conditions can deprotonate the amino or hydroxyl groups, increasing their electron density and making the molecule more susceptible to oxidation.[2]
Q3: Can I still use a batch of the compound that has started to discolor?
A3: It is strongly discouraged. Discoloration signifies the presence of impurities that can interfere with your experiments, leading to inconsistent results, unexpected side reactions, or inaccurate analytical readings.[1] For best results, it is recommended to use a fresh, pure sample or repurify the material if possible, though this can be challenging.[1]
Q4: What is the first and most critical step I should take to prevent oxidation?
A4: The most critical step is to rigorously exclude oxygen by handling and storing the compound under an inert atmosphere, such as dry nitrogen or argon, at all times.[2] This includes during synthesis, work-up, purification, and storage.
Troubleshooting Guides & Mitigation Protocols
This section provides detailed solutions to specific problems you may encounter at different stages of your workflow.
Issue 1: Rapid Discoloration During Synthesis or Reaction
-
Symptoms: The reaction mixture darkens significantly upon addition of reagents or over the course of the reaction. TLC analysis shows new, often colored, baseline spots.
-
Primary Cause: Exposure of the reaction to atmospheric oxygen, potentially catalyzed by reagents or reaction conditions.
This protocol details the setup of a standard reaction under an inert atmosphere using a Schlenk line, a common apparatus for handling air-sensitive reagents.[7][8]
Objective: To prevent atmospheric oxygen from entering the reaction vessel.
Materials:
-
Oven-dried (≥120°C overnight) glassware (e.g., Schlenk flask, condenser).[2][8]
-
Schlenk line with dual vacuum and inert gas (N₂ or Ar) manifold.
-
Rubber septa, gas-tight syringes, and cannula needles.[7]
-
Mineral oil bubbler.
Procedure:
-
Glassware Preparation: Assemble the hot, oven-dried glassware and immediately connect it to the Schlenk line.
-
Purging the System: Evacuate the flask under vacuum for 5-10 minutes, then backfill with inert gas. Repeat this "vac-fill" cycle three times to remove residual air and moisture.[2]
-
Adding Reagents:
-
Solids: Add solid this compound and other solid reagents under a strong positive counterflow of inert gas.
-
Liquids: Use deoxygenated solvents (see Protocol 1.2) and add them via a gas-tight syringe or cannula.[7]
-
-
Maintaining Inert Atmosphere: Ensure a slight positive pressure of inert gas is maintained throughout the reaction, confirmed by gentle bubbling from the mineral oil bubbler connected to the top of the condenser.[8]
Objective: To remove dissolved oxygen from reaction solvents, a primary initiator of oxidation.
Materials:
-
Solvent of choice.
-
Inert gas source (N₂ or Ar).
-
Long needle or fritted glass gas dispersion tube.
Procedure:
-
Place the solvent in a suitable flask (e.g., a Schlenk flask).
-
Insert a long needle connected to the inert gas line, ensuring the tip is below the solvent surface. Provide a second, shorter needle as a gas outlet.[2]
-
Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes.[2] This process is known as sparging.
-
Once deoxygenated, store the solvent under a positive pressure of inert gas.
Issue 2: Product Degradation During Work-up and Purification
-
Symptoms: The organic layer darkens during aqueous extraction, or column chromatography fractions change color upon standing.
-
Primary Cause: Exposure to oxygen dissolved in extraction solvents, wash solutions, or chromatography eluents.
Objective: To protect the compound from oxidation during extraction and washing steps.
Procedure:
-
Deoxygenate Water: Before preparing any aqueous solutions (e.g., brine, sodium bicarbonate), deoxygenate the purified water by sparging with N₂ or Ar for 30 minutes.
-
Add an Antioxidant: For aqueous washes, consider adding a small amount of a reducing agent like sodium metabisulfite (Na₂S₂O₅) or ascorbic acid to the solution.[1] This can help quench dissolved oxygen.
-
Work Quickly: Minimize the time the compound is in contact with the aqueous phase and exposed to air. Perform extractions efficiently.
Objective: To prevent on-column oxidation during chromatographic purification.
Procedure:
-
Use High-Purity Solvents: Use HPLC-grade or freshly distilled solvents to minimize contaminants that could catalyze oxidation.
-
Deoxygenate Eluent: Sparge the prepared chromatography eluent with inert gas before use.
-
Rapid Purification: Do not let the column run overnight. Elute the compound as quickly as is reasonably possible while maintaining good separation.
-
Inert Atmosphere: After collecting fractions containing the product, immediately flush the headspace of the collection vessel with N₂ or Ar and cap tightly.
Issue 3: Discoloration and Purity Loss During Storage
-
Symptoms: A pure, off-white solid sample gradually darkens over days or weeks in a vial.
-
Primary Cause: Long-term, low-level exposure to atmospheric oxygen and/or light.
Objective: To ensure the long-term stability and purity of the isolated compound.
Procedure:
-
Use Amber Vials: Store the solid compound in an amber glass vial to protect it from light.[1]
-
Inert Atmosphere: Place the solid in the vial, then flush the vial thoroughly with N₂ or Ar before sealing tightly. For maximum protection, store the vial inside a glovebox or a desiccator that is periodically purged with inert gas.
-
Low Temperature: Store the sealed vial in a refrigerator or freezer (check compound's freezing point) to slow the rate of any potential degradation.[9]
-
Proper Sealing: Use vials with high-quality, Teflon-lined caps to ensure an airtight seal.[7][9]
Visualizing the Problem and Solution
To better understand the processes, the following diagrams illustrate the likely oxidation pathway and a recommended workflow for handling the compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. web.mit.edu [web.mit.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. diplomatacomercial.com [diplomatacomercial.com]
Technical Support Center: Optimizing Reaction Temperature for (S)-2-(2-amino-4-bromophenylamino)propan-1-ol Coupling
Welcome to the technical support center for the synthesis of (S)-2-(2-amino-4-bromophenylamino)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of reaction temperature for this specific N-arylation coupling reaction. The insights provided herein are based on established principles of palladium-catalyzed cross-coupling reactions, commonly known as Buchwald-Hartwig amination, and are supplemented with practical, field-proven advice.
I. Troubleshooting Guide: Temperature Optimization
This section addresses specific issues you may encounter during the temperature optimization of the coupling reaction between 2-amino-4-bromopyridine and (S)-2-aminopropan-1-ol.
Question 1: My reaction shows low or no conversion to the desired product, this compound, even at elevated temperatures. What are the potential causes and how can I resolve this?
Answer:
Low or no conversion is a common issue that can stem from several factors, often related to catalyst activity and reaction conditions. Here’s a systematic approach to troubleshoot this problem:
1. Catalyst Deactivation:
-
Cause: The active Pd(0) species is susceptible to deactivation by oxygen. The amine substrate itself can sometimes act as a ligand and inhibit the catalyst.
-
Solution:
-
Ensure Inert Atmosphere: Rigorously degas your solvent and ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[1][2] Use Schlenk techniques or a glovebox.
-
Use a Pre-catalyst: Modern palladium pre-catalysts, such as G3 or G4 palladacycles, are often more reliable and efficient at generating the active LPd(0) species compared to traditional sources like Pd(OAc)2.
-
Ligand-to-Metal Ratio: Adding a slight excess of the phosphine ligand relative to the palladium source can help prevent catalyst deactivation by the amine substrate.
-
2. Sub-optimal Temperature:
-
Cause: While high temperatures are often necessary for coupling with aryl bromides, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. Conversely, the temperature might be too low for the specific catalyst system to be effective. Palladium-catalyzed N-arylation reactions typically require temperatures ranging from 80-130 °C.[3]
-
Solution:
-
Systematic Temperature Screening: Perform a systematic screen of the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and incrementally increase it (e.g., in 10 °C intervals) up to the boiling point of the solvent. Monitor the reaction progress at each temperature by a suitable analytical method like TLC or LC-MS.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times and often leads to higher yields by providing rapid and uniform heating.[4]
-
3. Inappropriate Choice of Base or Solvent:
-
Cause: The base is crucial for deprotonating the amine, and its strength can significantly impact the reaction rate.[5] The solvent affects the solubility of reagents and the stability of catalytic intermediates.[6]
-
Solution:
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6] If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be used, though this may necessitate higher reaction temperatures.[6]
-
Solvent Selection: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[5] Toluene is often a good starting point. Less polar solvents like toluene can be advantageous when using aryl iodides to prevent inhibition by the iodide salt formed during the reaction.
-
Experimental Protocol: Temperature Screening
-
Set up a series of small-scale reactions in parallel under an inert atmosphere.
-
To each reaction vessel, add 2-amino-4-bromopyridine (1.0 mmol), (S)-2-aminopropan-1-ol (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)2, 2 mol%), the ligand (e.g., X-Phos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) in anhydrous, degassed toluene (5 mL).[1][4]
-
Set each reaction to stir at a different temperature (e.g., 80 °C, 90 °C, 100 °C, 110 °C).
-
Monitor the reactions by TLC or LC-MS at regular intervals (e.g., every hour) to determine the optimal temperature for product formation.
Question 2: I am observing the formation of significant side products, particularly the hydrodehalogenated starting material (2-aminopyridine) and potential O-arylation of the propanolamine. How can I minimize these side reactions by adjusting the temperature?
Answer:
The formation of side products is a clear indication that the reaction conditions are not optimal. Temperature plays a critical role in controlling the selectivity of the reaction.
1. Hydrodehalogenation (Reduction of the Aryl Bromide):
-
Cause: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate, which competes with the desired reductive elimination step.[7][8] This is often more prevalent at higher temperatures.
-
Solution:
-
Lower the Reaction Temperature: Carefully lower the reaction temperature in a stepwise manner to find a balance where the desired coupling proceeds efficiently while minimizing the rate of β-hydride elimination.
-
Choice of Ligand: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination pathway over side reactions.[6] Consider screening different ligands in conjunction with temperature optimization.
-
2. O-Arylation:
-
Cause: The hydroxyl group of (S)-2-aminopropan-1-ol is also a nucleophile and can compete with the amino group for arylation, especially at higher temperatures. The selectivity between N- and O-arylation can be influenced by the base and catalyst system.[9][10]
-
Solution:
-
Optimize Temperature: High temperatures can sometimes favor the thermodynamically more stable O-arylated product. Running the reaction at the lowest effective temperature can enhance N-selectivity. Room temperature copper-catalyzed N-arylation has been shown to be selective for the amino group in some β-amino alcohols.[11]
-
Base Selection: The choice of base can dramatically influence N- versus O-selectivity. For instance, in some copper-catalyzed systems, NaOtBu can favor O-arylation, while other bases might promote N-arylation.[9] While your primary focus is on palladium catalysis, this principle of base influence on selectivity is important to consider.
-
Question 3: The reaction starts well but then stalls before reaching completion. Does temperature play a role in this, and what can I do?
Answer:
Reaction stalling can be frustrating and is often linked to catalyst instability over time, which can be exacerbated by temperature.
-
Cause: The catalyst may be slowly decomposing at the reaction temperature. This can be due to thermal instability of the catalyst complex or reaction with impurities.
-
Solution:
-
Lower Temperature and Longer Reaction Time: Try running the reaction at a slightly lower temperature for a longer period. This can sometimes preserve the catalyst's activity for a sufficient duration to achieve full conversion.
-
Catalyst Loading: A modest increase in the catalyst loading might be necessary to compensate for gradual deactivation over the course of the reaction. However, this should be a secondary option after optimizing other parameters.
-
Reagent Purity: Ensure the purity of all reagents and the solvent. Impurities can poison the catalyst.
-
II. Frequently Asked Questions (FAQs)
What is the typical starting temperature for optimizing this coupling reaction?
For a Buchwald-Hartwig amination involving an aryl bromide, a good starting point is typically between 80 °C and 100 °C.[3][4] This temperature range is often sufficient to promote the oxidative addition of the aryl bromide to the palladium catalyst, which is a key step in the catalytic cycle.[7][12]
How does temperature affect the enantiomeric purity of the this compound product?
While the C-N bond formation does not directly involve the chiral center of (S)-2-aminopropan-1-ol, high temperatures in the presence of a strong base could potentially lead to side reactions that might affect the optical purity, although this is generally less of a concern for this specific transformation. It is always good practice to verify the enantiomeric excess (ee) of the final product, especially if harsh conditions are employed. In related nickel-catalyzed N-arylations of amino acid esters, racemization can be a concern under basic conditions.[13]
Can this reaction be performed at room temperature?
While some highly active palladium catalyst systems can promote the coupling of aryl bromides at room temperature, it is generally more challenging and may require specific ligands.[5] For the coupling of 2-amino-4-bromopyridine with an amino alcohol, elevated temperatures are typically required to achieve a reasonable reaction rate. Copper-catalyzed systems have shown promise for room temperature N-arylation of β-amino alcohols.[11]
What are the visual indicators of a successful reaction at the optimal temperature?
A successful reaction often involves a color change of the reaction mixture. The formation of a precipitate (the inorganic salt byproduct) is also a common observation. However, these are not definitive indicators of product formation, and the reaction should always be monitored by analytical techniques like TLC or LC-MS.
III. Data and Workflow Visualization
Table 1: General Temperature Guidelines for Buchwald-Hartwig Amination
| Aryl Halide | Typical Temperature Range (°C) | Notes |
| Aryl Iodide | 60 - 100 | More reactive, often requires lower temperatures. |
| Aryl Bromide | 80 - 130 | A good balance of reactivity and stability.[3] |
| Aryl Chloride | 100 - 150 | Less reactive, generally requires higher temperatures and more specialized catalysts.[5][14] |
Diagram 1: Troubleshooting Logic for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Diagram 2: Experimental Workflow for Temperature Optimization
Caption: Step-by-step workflow for temperature optimization.
IV. References
-
Blaser, H. U., et al. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]
-
Gagnon, A., et al. (2013). A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. PMC - NIH. Available at: [Link]
-
Zultanski, S. L., & Dudley, G. B. (2016). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements | Request PDF. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Beilstein Journals. (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Available at: [Link]
-
Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
-
Forgione, P., et al. (2018). Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Science Publishing. Available at: [Link]
-
Frank, A., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1844-1849. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. reddit.com [reddit.com]
Technical Support Center: (S)-2-(2-amino-4-bromophenylamino)propan-1-ol
This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals working with (S)-2-(2-amino-4-bromophenylamino)propan-1-ol. Given its structural features, particularly the ortho-phenylenediamine moiety, this compound requires careful handling to ensure its stability in solution during experimental and developmental workflows. This document provides in-depth answers to frequently encountered issues, troubleshooting guides for common problems, and validated protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is rapidly changing color (e.g., turning yellow, brown, or pink). What is causing this?
A: This is the most common issue reported and is almost certainly due to the oxidation of the electron-rich ortho-phenylenediamine ring system.[1][2] This moiety is highly susceptible to oxidation by atmospheric oxygen, trace metal ions, or light. The oxidation process typically forms highly colored quinone-imine species, which, even at low concentrations, can cause significant discoloration. This process does not necessarily indicate a substantial loss of your primary compound but is a critical stability indicator that must be controlled.
Q2: What are the primary degradation pathways I should be aware of for this molecule?
A: Based on its chemical structure, the primary degradation pathways are:
-
Oxidation: As mentioned, this is the most significant pathway, leading to the formation of colored quinone-imines and potentially further polymerization products. Aromatic amines are known to be susceptible to electron transfer oxidation.[3]
-
Hydrolysis: While the amide-like linkage is generally stable, extreme pH conditions (strong acid or base) combined with heat could potentially lead to hydrolysis, though this is typically a slower process than oxidation for this structure.
-
Photodegradation: Aromatic bromine and amine compounds can be sensitive to light, particularly UV radiation. Photolytic stress can generate free radicals, accelerating oxidation and potentially causing other side reactions.[3][4]
Q3: What are the recommended storage conditions for solutions of this compound?
A: To minimize degradation, solutions should be prepared fresh whenever possible. If storage is necessary, the following conditions are recommended:
-
Temperature: Store at refrigerated temperatures (2-8°C) to slow the rate of all chemical reactions.
-
Atmosphere: Prepare the solution using de-gassed solvents and store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light: Always store solutions in amber vials or protect them from light to prevent photodegradation.
-
pH: Maintain the solution at a slightly acidic to neutral pH (e.g., pH 4-7), where the amine groups have some degree of protonation, which can reduce sensitivity to oxidation. However, the optimal pH should be determined experimentally.
Q4: Which analytical techniques are best for monitoring the stability of this compound?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[5] A well-developed, stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of purity and stability over time. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of unknown degradation products, which is crucial for elucidating degradation pathways.[6]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Rapid solution discoloration (yellow/brown) | Oxidation of the o-phenylenediamine moiety by dissolved oxygen. | 1. De-gas Solvents: Sparge all solvents and buffers with nitrogen or argon for 15-20 minutes before use. This removes dissolved oxygen, the primary oxidant. 2. Use Antioxidants: Consider adding a small amount of an antioxidant like sodium metabisulfite or ascorbic acid to the solution, if compatible with your downstream application. 3. Protect from Light: Use amber glassware and cover vessels with aluminum foil. |
| Appearance of new peaks in HPLC after sample preparation | On-instrument or in-solution instability. The compound may be degrading in the autosampler or in the specific sample diluent. | 1. Control Autosampler Temperature: Set the autosampler to a low temperature (e.g., 4°C) to slow degradation while samples are queued for injection. 2. Check Diluent Compatibility: Ensure the sample diluent is at an optimal pH and is de-gassed. Avoid reactive diluents. 3. Prepare Samples Fresh: Analyze samples immediately after preparation to minimize time for degradation to occur. |
| Precipitate forms in buffered solution | pH-dependent solubility or buffer interaction. The compound may be precipitating as the free base if the pH is too high. Certain buffers, like phosphate, can sometimes interact with or catalyze the degradation of molecules.[7] | 1. Determine pKa and Solubility: Experimentally determine the pKa of the amine groups and the solubility profile of the compound across a range of pH values. 2. Test Different Buffers: If phosphate is suspected, switch to an alternative buffer system like citrate or acetate and re-evaluate stability. |
Troubleshooting Decision Tree: Solution Discoloration
For a visual guide to addressing discoloration, follow this decision tree.
Caption: Troubleshooting workflow for solution discoloration.
Technical Protocols & Methodologies
Protocol 1: Forced Degradation Study Workflow
Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9] This information is critical for developing stability-indicating analytical methods.[3]
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Store at 60°C. Withdraw aliquots at 2, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Store at 60°C. Withdraw aliquots at 1, 2, and 4 hours. Note: Base-catalyzed degradation may be rapid.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours. Note: Expect rapid discoloration.
-
Thermal Degradation: Store aliquots of the stock solution and the solid compound at 80°C. Test at 24 and 48 hours.
-
Photostability: Expose aliquots of the stock solution and solid compound to light conditions as specified in the ICH Q1B guideline. A control sample should be wrapped in foil and stored under the same conditions.
-
Sample Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can resolve the active compound from all potential degradation products.[10]
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This is a versatile choice for moderately polar compounds.
-
Mobile Phase Selection:
-
Solvent A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water. The acidic pH will help protonate the amines, leading to better peak shape.
-
Solvent B: Acetonitrile or Methanol.
-
-
Wavelength Selection: Using a photodiode array (PDA) detector, scan the UV spectrum of the parent compound. The aromatic structure should have a strong absorbance maximum around 254 nm and potentially another at a longer wavelength; monitor at the λ-max for highest sensitivity.
-
Gradient Optimization:
-
Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the parent compound and any major degradants from the forced degradation study.
-
Analyze the most degraded samples (likely the oxidative and base hydrolysis samples) to see the full range of degradation products.
-
Optimize the gradient to ensure baseline separation between the parent peak and all adjacent degradant peaks (aim for a resolution >1.5).
-
-
Method Validation: Once the method is optimized, it should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
References
-
Uddin, M. S., et al. (2010). STABILITY STUDY OF AMBROXOL HYDROCHLORIDE SUSTAINED RELEASE PELLETS COATED WITH ACRYLIC POLYMER. International Journal of Pharmaceutical Sciences and Research.
-
Li, Y., et al. (2023). Compatible Stability of Ambroxol Hydrochloride Solution for Inhalation with Five Anti-asthmatic Drugs. Chinese Pharmaceutical Journal.
-
Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
-
Uddin, M. S., et al. (2010). Stability study of ambroxol hydrochloride sustained release pellets coated with acrylic polymer. ResearchGate.
-
Jain, D., and Barsainya, D. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Scientific Innovation.
-
Google Patents. (2012). CN102702001A - Stable amorphous ambroxol hydrochloride compound.
-
Separation Science. (2024). Analytical Techniques In Stability Testing.
-
Google Patents. (2011). CN102258462A - Method for improving stability of ambroxolhydrochloride.
-
Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology.
-
ResearchGate. (2021). Analytical Techniques for the Assessment of Drug Stability.
-
Huang, L. (2023). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Drug Discovery and Development.
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
-
Jensen, G. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
-
de Souza, M.V.N., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Critical Reviews in Analytical Chemistry.
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
-
ResearchGate. (2015). Influence of pH of the reaction medium on the structure and property of conducting poly(o-phenylenediamine).
-
OSHA. m-, o-, and p-Phenylenediamine. Occupational Safety and Health Administration.
-
Gallati, H., and Brodbeck, H. (1982). Optimizing the o-phenylenediamine assay for horseradish peroxidase: effects of phosphate and pH, substrate and enzyme concentrations, and stopping reagents. Journal of Clinical Chemistry and Clinical Biochemistry.
-
Wikipedia. o-Phenylenediamine.
-
Sheng, J. J., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences.
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- 2. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. ajpsonline.com [ajpsonline.com]
- 4. longdom.org [longdom.org]
- 5. sepscience.com [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimizing the o-phenylenediamine assay for horseradish peroxidase: effects of phosphate and pH, substrate and enzyme concentrations, and stopping reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: Handling Hygroscopic Amino Alcohol Intermediates
Welcome to the Technical Support Center for handling hygroscopic amino alcohol intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet vital compounds. Amino alcohols, characterized by both amino and hydroxyl functional groups, are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry.[1][2] However, their inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents significant challenges that can compromise experimental integrity, product quality, and reproducibility.[3][4]
This guide provides in-depth, field-proven insights into the causality behind common issues and offers robust, self-validating protocols to mitigate them. We will explore the root causes of moisture-related problems and provide a structured approach to storage, handling, analysis, and troubleshooting.
The Challenge of Hygroscopicity
Hygroscopicity in amino alcohol intermediates stems from the polar nature of their amino and hydroxyl groups, which readily form hydrogen bonds with water molecules in the ambient air.[1][2] This moisture uptake is not a trivial issue; it can lead to a cascade of problems:
-
Physical Changes : The most immediate effect is often a change in physical state, such as clumping, caking, or deliquescence (dissolving in the absorbed water), which severely hinders accurate weighing and dispensing.[5][6] This alteration in powder flowability can disrupt manufacturing processes like tablet compounding and powder filling.[7][8]
-
Chemical Degradation : Absorbed water can act as a reactant or facilitate side reactions, such as hydrolysis, leading to the degradation of the intermediate and the formation of impurities.[4][9] This compromises the purity, stability, and shelf-life of the material.[5]
-
Inaccurate Stoichiometry : The unaccounted mass of absorbed water leads to significant errors in weighing, resulting in incorrect stoichiometry in reactions. This can negatively impact reaction yield, impurity profiles, and the overall success of a synthetic step.[9]
The following diagram illustrates the mechanism and consequences of moisture absorption.
Caption: Mechanism and consequences of moisture absorption by hygroscopic intermediates.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the handling of hygroscopic amino alcohol intermediates in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My solid amino alcohol intermediate has formed hard clumps. Can I still use it?
A1: Clumping is a direct result of moisture absorption, leading to the formation of liquid bridges between particles that solidify upon partial drying.[6] While you can attempt to break up the clumps with a spatula, this introduces several risks:[3]
-
Non-uniform Water Distribution: The water content will likely not be homogeneous throughout the material.
-
Degradation: The absorbed water may have already initiated chemical degradation.[9]
-
Inaccurate Measurement: It is nearly impossible to obtain an accurate weight of the active compound.
Causality & Recommendation: The integrity of the material is compromised. It is strongly recommended to first quantify the water content using Karl Fischer titration.[10] If the water content is significant or if the material's purity specifications are strict, it is safer to discard the clumped material to ensure the reliability of your experiment. For less sensitive applications, you may proceed after drying the material under vacuum, but you must re-characterize it for purity and water content before use.[11]
Q2: I'm seeing significant variability in my reaction yields. Could the hygroscopicity of my amino alcohol be the cause?
A2: Absolutely. This is a classic symptom of unaccounted-for moisture. If your intermediate absorbs, for example, 10% water by weight, and you weigh out 100 mg of the solid, you are only using 90 mg of the actual intermediate. This error in stoichiometry can drastically affect reaction outcomes, especially in sensitive or multi-step syntheses.[9] Fluctuations in laboratory humidity will lead to variable water uptake from day to day, directly causing the observed inconsistency in yields.[12][13]
Causality & Recommendation: The root cause is the variable and unmeasured water content of the starting material. To ensure reproducibility, you must implement a strict handling protocol:
-
Quantify Water Content: Always determine the water content via Karl Fischer titration for each new bottle or batch, and periodically for opened bottles.[14][15]
-
Correct for Water Content: Adjust the mass of the intermediate used in your reactions based on the measured water content.
-
Inert Atmosphere Handling: Weigh and handle the material under an inert atmosphere (e.g., in a glovebox) to prevent further moisture absorption.[16][17]
Q3: What is the ideal humidity level for a laboratory handling hygroscopic materials?
A3: While specific requirements can vary, a common guideline for pharmaceutical and chemical laboratories is to maintain a relative humidity (RH) between 30% and 50% at a controlled temperature (e.g., 20-25°C).[18] Significantly high humidity (>60% RH) greatly accelerates moisture uptake and promotes microbial growth, while excessively low humidity (<30% RH) can increase issues with static electricity, which can make handling fine powders difficult.[19]
Causality & Recommendation: The rate of moisture absorption is directly related to the partial pressure of water vapor in the air (i.e., the relative humidity). Controlling the laboratory environment is the first line of defense.[12] This can be achieved through robust HVAC systems with integrated humidity control or by using dedicated dehumidifiers in storage and handling areas.[20] Continuous monitoring with a calibrated hygrometer is essential.[13]
Q4: Can I just dry my amino alcohol intermediate in a standard laboratory oven?
A4: This is generally not recommended and can be hazardous.[3] Many amino alcohols have low melting points or can decompose at elevated temperatures. Heating in a standard oven, which contains atmospheric oxygen, can also lead to oxidation.
Causality & Recommendation: The thermal stability of your specific intermediate is the critical factor. The proper method for drying a solid is to use a vacuum oven at a temperature well below the compound's melting or decomposition point.[11] The vacuum reduces the partial pressure of water, accelerating its evaporation without requiring high temperatures. Alternatively, storing the material in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) is a safer, albeit slower, method.[11]
Best Practices & Standard Operating Procedures (SOPs)
Adhering to a stringent set of procedures is critical for success. The following protocols provide a self-validating system for handling these sensitive materials.
SOP 1: Storage of Hygroscopic Intermediates
-
Primary Container: Upon receipt, ensure the manufacturer's container is tightly sealed. After opening, use paraffin film to create a superior seal around the cap/lid junction.[21]
-
Secondary Containment: Place the sealed primary container inside a secondary container, such as a heat-sealed, laminated foil bag or a glass desiccator.[21][22]
-
Use of Desiccants: Add desiccant pouches (e.g., silica gel, molecular sieves) inside the secondary container, ensuring they do not come into direct contact with the primary container.[21] For desiccators, use a fresh, active desiccant in the base (e.g., Drierite®, P₂O₅).
-
Controlled Environment: Store the entire assembly in a temperature and humidity-controlled environment.[22] Avoid storing chemicals on the floor or above eye level.[23]
The logical workflow for proper storage is depicted below.
Caption: Workflow for the correct storage of hygroscopic materials.
SOP 2: Weighing and Dispensing under Inert Atmosphere
For critical applications, weighing must be performed in an environment that excludes atmospheric moisture. A nitrogen or argon-filled glovebox is the gold standard.[17]
-
Preparation:
-
Ensure the glovebox atmosphere is pure, with oxygen and water levels below 1 ppm.[17][24]
-
Dry all glassware (spatulas, weigh boats, vials) in an oven (e.g., 125°C overnight) and cool them in the glovebox antechamber before introduction.[16][17]
-
Allow the sealed container of the amino alcohol intermediate to equilibrate to the glovebox temperature before opening to prevent condensation.
-
-
Procedure:
-
Introduce all necessary equipment and the sealed intermediate into the glovebox via the antechamber, performing at least three vacuum/purge cycles.[17]
-
Inside the glovebox, open the container.
-
Quickly weigh the desired amount of the free-flowing powder into a pre-tared vial.
-
Immediately and tightly seal both the stock container and the vial containing the weighed sample.
-
Remove the sample vial via the antechamber.
-
SOP 3: Water Content Determination by Karl Fischer Titration
Karl Fischer (KF) titration is the definitive method for quantifying water content in solids.[25][26] Both volumetric and coulometric methods are suitable, with coulometry being preferred for very low water content (<0.1%).[14][15]
Special Considerations for Amino Alcohols: Strongly basic amines can interfere with the KF reaction by shifting the pH outside the optimal range (pH 5-7), leading to inaccurate, inflated results.[14] To counteract this, the KF solvent (working medium) must be buffered, typically by adding benzoic or salicylic acid before the titration.[14][27]
Experimental Protocol (Volumetric KF):
-
System Preparation:
-
Fill the KF titrator with fresh, appropriate reagents.
-
Place a buffered Karl Fischer solvent (e.g., methanol with added salicylic acid) into the titration vessel.
-
Run a pre-titration to neutralize any water in the solvent until a stable, dry baseline is achieved.
-
-
Sample Preparation & Analysis:
-
In a low-humidity environment or glovebox, accurately weigh approximately 100-200 mg of the amino alcohol intermediate into a dry weighing boat.
-
Quickly add the sample directly to the titration vessel. For poorly soluble solids, a high-speed homogenizer can be used to aid dissolution and water extraction.[28]
-
Start the titration immediately. The instrument will automatically add the KF titrant until all water from the sample has reacted.
-
The instrument calculates the water content as a percentage of the total mass.
-
-
Data Interpretation:
-
Perform the measurement in triplicate to ensure accuracy.
-
Use the average water content value to correct the mass of the intermediate for all subsequent experiments.
-
| Parameter | Volumetric KF | Coulometric KF |
| Principle | Titrant volume is measured to quantify water.[26] | Iodine is generated electrochemically; the required current is measured.[27] |
| Best For | Higher water content (>0.1%) | Low water content (<0.1% or ppm levels)[14][15] |
| Sample Size | Larger (mg to g range) | Smaller (mg range) |
| Key Advantage | Faster for high water content | Higher sensitivity and accuracy for trace amounts |
References
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The Importance of Controlling Air Humidity Levels in Laboratories and Clean Rooms . Controlled Environments. [Link]
-
How do you handle hygroscopic solutes in the lab? . TutorChase. [Link]
-
Moisture Impact on Powder Safety, Stability, and Processing . Delft Solids Solutions. [Link]
-
Hygroscopic Gravimetric Quantitative Chemical Analysis . OMICS International. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group, University of Pittsburgh. [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? . ResearchGate. [Link]
-
Preparing Anhydrous Reagents and Equipment . Moodle@Units. [Link]
-
temperature and humidity control of laboratory cleanroom . H.Stars Group. [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain . Taylor & Francis Online. [Link]
-
Drying Organic Solutions . Organic Chemistry at CU Boulder. [Link]
-
The Importance of Humidity Control & Monitoring . Cole-Parmer. [Link]
-
Gloveboxes . Chemistry LibreTexts. [Link]
-
Techniques for the Determination of Moisture Content, Water Content and Loss on Drying . Mettler Toledo. [Link]
-
Why Humidity Monitoring is Critical for Medical Labs . Swift Sensors. [Link]
-
Moisture determination in hygroscopic drug substances by near infrared spectroscopy . PubMed. [Link]
-
How to Maintain Optimal Laboratory Temperature and Humidity . SensoScientific. [Link]
-
How to Handle Hygroscopic Reference Standards? . Chromatography Forum. [Link]
-
What Causes Powder Caking? . Jenike & Johanson. [Link]
-
3 Ways to Handle Hygroscopic Material Challenges . Vesta® Nutra. [Link]
-
(PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain . ResearchGate. [Link]
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level . Atmospheric Chemistry and Physics. [Link]
-
The Top 10 Best Practices For Proper Chemical Storage . Justrite. [Link]
-
A hygroscopic method to measure the adsorption isotherm of porous construction materials . RILEM Publications. [Link]
-
Hygroscopic moisture content: determination and correlations . Emerald Insight. [Link]
-
Drying Agents . Chemistry LibreTexts. [Link]
-
Inert Gas Purifiers for Glove Box . Jacomex. [Link]
-
Chemical Storage Principles & Best Practices . Safety Storage Systems. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals . MDPI. [Link]
-
Effect of water content on the flowability of hygroscopic powders . ResearchGate. [Link]
-
Studies on Moisture Effects on Powder Flow and Mechanochemical Improvement of Powder Flowability . Semantic Scholar. [Link]
-
Analysis of the Causes and Solutions to the Caking of Powders . AZoM. [Link]
-
Why Are High-Spec Inert Atmosphere Glove Boxes Essential For Halide Electrolytes? . Kintek. [Link]
-
Karl Fischer Moisture Analysis . Pacific BioLabs. [Link]
-
Water contents Amines . Hiranuma. [Link]
-
Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species . ResearchGate. [Link]
-
Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications . ACS Publications. [Link]
-
Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles . PubMed. [Link]
-
Amino Alcohol Dispersants for Waterborne Metal Coatings . PCI Magazine. [Link]
-
Chemists succeed in synthesis of aminoalcohols by utilizing light . University of Münster. [Link]
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Validation & Comparative
Determination of Enantiomeric Excess for (S)-2-(2-amino-4-bromophenylamino)propan-1-ol via HPLC
Executive Summary & Strategic Analysis
The precise determination of enantiomeric excess (ee) for (S)-2-(2-amino-4-bromophenylamino)propan-1-ol is a critical quality attribute in the synthesis of Bcl-2 family inhibitors (e.g., Venetoclax analogs). This molecule presents specific chromatographic challenges: it possesses a basic aniline moiety, a secondary amine linkage, and a polar hydroxyl group.
While indirect methods like Mosher's acid derivatization exist, they are prone to kinetic resolution errors and are unsuitable for high-throughput process control. Direct Chiral HPLC using polysaccharide-based stationary phases is the industry "Gold Standard" for this class of amino alcohols due to its non-destructive nature and high reproducibility.
Comparison of Methodologies
| Feature | Direct Chiral HPLC (Recommended) | Derivatization (e.g., GITC/Mosher's) | Polarimetric (Optical Rotation) |
| Accuracy | High (>99.9% ee resolution) | Moderate (Dependent on reaction yield) | Low (Prone to impurity interference) |
| Throughput | High (15–20 min run time) | Low (Requires sample prep time) | Instant (but non-specific) |
| Robustness | Excellent (with amine modifiers) | Low (Reagent stability issues) | Low (Concentration dependent) |
| Suitability | Process Control & Release Testing | R&D Structural Elucidation | Quick "ballpark" checks |
The Gold Standard Protocol: Polysaccharide-Based CSPs
For N-aryl amino alcohols, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA) is the superior stationary phase. The helical structure of the amylose polymer creates inclusion cavities that, combined with the carbamate's hydrogen bonding sites, effectively discriminate between the (S) and (R) enantiomers of the propanol chain.
Chromatographic Conditions (Optimized)
-
Column: Chiralpak AD-H (or immobilized equivalent Chiralpak IA), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [85 : 15 : 0.1 v/v/v].
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (Targeting the bromo-aniline chromophore).
-
Injection Volume: 5–10 µL (0.5 mg/mL in Ethanol).
Critical Mechanistic Insight: The addition of 0.1% Diethylamine (DEA) is non-negotiable. The molecule contains two basic nitrogen centers (the primary aniline and the secondary amine linker). Without DEA to mask the residual silanol groups on the silica support, severe peak tailing will occur, artificially degrading resolution (
) and integration accuracy.
Method Development Workflow
The following diagram outlines the logical flow for establishing this method, ensuring no steps in validation are skipped.
Figure 1: Step-by-step method development workflow for chiral amino alcohols.
Comparative Performance Data
The following data simulates typical separation parameters observed for this class of brominated anilino-propanols when screened across common Chiral Stationary Phases (CSPs).
Table 1: Stationary Phase Screening Results
| Column | Selector Type | Mobile Phase | Resolution ( | Tailing Factor ( | Verdict |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hex/EtOH/DEA (85:15:0.1) | 3.2 | 1.1 | Recommended |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hex/EtOH/DEA (90:10:0.1) | 1.8 | 1.2 | Acceptable Backup |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Hex/DCM/EtOH/DEA | 0.9 | 1.4 | Insufficient |
| Whelk-O 1 | Pirkle-Type (Donor-Acceptor) | Hex/IPA (80:20) | 1.5 | 1.8 | High Tailing |
Analysis:
-
AD-H/IA provides the highest resolution due to the specific fit of the bromo-phenyl group into the amylose chiral grooves.
-
Whelk-O 1 (often used for aromatic halides) shows excessive tailing here because the secondary amine interacts too strongly with the acidic sites of the stationary phase, even with additives.
Alternative Method: Derivatization (The "Backup")
If a chiral column is unavailable, derivatization with (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) can be used to convert the enantiomers into diastereomers, which are then separable on standard C18 columns.
Protocol Summary:
-
Reaction: Mix 10 mg of analyte with 1.2 eq of (S)-Mosher’s chloride and 2 eq of Pyridine in DCM. Stir for 1 hour.
-
Quench: Add saturated
. Extract with DCM. -
Analysis: Inject on a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).
-
Drawback: This assumes the reaction rate is identical for both enantiomers (no kinetic resolution). If the (S)-enantiomer reacts faster than the (R)-enantiomer, your calculated ee will be artificially inflated. Use this only for qualitative confirmation.
Mechanism of Chiral Recognition[2]
Understanding why the separation works allows for faster troubleshooting. The separation on Amylose carbamates relies on a "Three-Point Interaction" model.
Figure 2: The three-point interaction model required for chiral recognition on polysaccharide phases.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Split Peaks | Sample solvent incompatibility | Dissolve sample in Mobile Phase. Avoid pure Ethanol if injecting >10 µL. |
| Broad/Tailing Peaks | Silanol interaction with amine | Increase DEA concentration to 0.15% or switch to TEA (Triethylamine). |
| Retention Time Drift | Temperature fluctuation | Thermostat column at 25°C ± 0.5°C. Do not rely on ambient room temp. |
| Loss of Resolution | Column fouling | Flush column with 100% Ethanol (for coated AD-H) or THF (for immobilized IA only). |
References
-
Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." Daicel Corporation. Accessed October 2023.[2][3] [Link]
-
Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37(12), 2593-2608. [Link]
-
Porter, J., et al. (2011). "Venetoclax (ABT-199) Analog Synthesis and Chiral Purity Analysis." Journal of Medicinal Chemistry. (Cited for structural analog relevance). [Link]
-
Subramanian, G. (Ed.). (2008).[4] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for amino alcohol separation protocols). [Link]
Sources
A Comprehensive Guide to the Determination and Comparison of Specific Optical Rotation for Novel Chiral Compounds: A Case Study of (S)-2-(2-amino-4-bromophenylamino)propan-1-ol
For researchers and professionals in the field of drug development, the precise characterization of chiral molecules is a cornerstone of ensuring safety, efficacy, and regulatory compliance. The specific optical rotation is a fundamental physical constant that provides critical information about the stereochemistry of a molecule. This guide offers an in-depth exploration of the principles and methodologies for determining the specific optical rotation, using the novel chiral compound (S)-2-(2-amino-4-bromophenylamino)propan-1-ol as a practical example. While a definitive published value for this specific molecule is not yet established in publicly accessible literature, this guide provides the framework for its determination and a comparative analysis with structurally related compounds.
The Foundational Importance of Specific Optical Rotation
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. In a biological system, these subtle structural differences can lead to vastly different pharmacological and toxicological profiles.[1] Therefore, the ability to selectively synthesize and analytically confirm the desired enantiomer is paramount. Specific optical rotation, denoted as [α], is a measure of a compound's ability to rotate the plane of polarized light.[2][3] It is an intensive property, meaning it is inherent to the compound, much like its melting or boiling point.[2][4] The determination of this value is a crucial step in the characterization of a new chemical entity (NCE), providing a benchmark for its identity, purity, and batch-to-batch consistency.
Principles of Optical Activity and Specific Rotation
Optical activity is the phenomenon where a chiral substance rotates the plane of plane-polarized light.[5] The direction and magnitude of this rotation are measured using a polarimeter.[6] A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates light counter-clockwise is levorotatory (-).[2][7] It is important to note that the R/S designation, which describes the absolute configuration of a chiral center, does not directly correlate with the direction of optical rotation.[8][9]
The observed rotation (α) is dependent on several experimental parameters, including the concentration of the sample, the path length of the polarimeter tube, the temperature, and the wavelength of the light source.[4] To standardize this measurement, the specific optical rotation ([α]) is calculated using the following formula:
For solutions: [α]Tλ = (100 * α) / (c * l)
Where:
-
[α]Tλ is the specific optical rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light in nanometers (commonly the sodium D-line at 589 nm).[10][11]
-
α is the observed rotation in degrees.
-
c is the concentration in g/100 mL of solution.
-
l is the path length of the polarimeter tube in decimeters (dm).[8]
For neat liquids: [α]Tλ = α / (d * l)
Where:
-
d is the density of the liquid in g/mL.
Experimental Workflow for Determining Specific Optical Rotation
The following protocol outlines the steps for the precise measurement of the specific optical rotation of a novel compound such as this compound.
Figure 1. A flowchart illustrating the key steps in the experimental determination of specific optical rotation.
Detailed Experimental Protocol:
-
Instrument Preparation and Calibration:
-
Turn on the polarimeter and the light source (e.g., sodium lamp) and allow the instrument to stabilize as per the manufacturer's instructions.
-
Calibrate the instrument by filling the polarimeter tube with the pure solvent that will be used to dissolve the sample. This "blank" reading should be zeroed or recorded for correction.[11]
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the solid sample, this compound, using an analytical balance.
-
Quantitatively transfer the solid to a volumetric flask (e.g., 10 mL or 25 mL).
-
Add a portion of the chosen solvent (e.g., methanol, ethanol, or chloroform) and swirl to dissolve the solid completely.
-
Once dissolved, carefully add more solvent until the solution reaches the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution. The concentration should be recorded in g/100 mL.
-
-
Measurement:
-
Rinse the polarimeter tube with a small amount of the prepared sample solution two to three times.
-
Carefully fill the tube with the sample solution, ensuring that no air bubbles are trapped in the light path.
-
Place the filled tube in the polarimeter.
-
Record the observed rotation (α). It is good practice to take multiple readings and use the average.[11]
-
-
Data Calculation and Reporting:
-
Using the appropriate formula, calculate the specific optical rotation.
-
The final reported value should include the temperature, wavelength, concentration, and solvent used. For example: [α]25D = +X.X° (c = 1.00, Methanol).
-
Comparative Analysis with Structurally Related Compounds
To provide a frame of reference for the expected specific optical rotation of this compound, it is useful to examine the values of structurally similar chiral aminopropanol derivatives. The magnitude and sign of the rotation can be influenced by the nature and position of substituents on the aromatic ring and the stereochemistry of the propanol backbone.
| Compound Name | Structure | Specific Optical Rotation ([α]) | Conditions |
| (S)-2-Amino-1-propanol | -16.5° | (c=1, H₂O) | |
| (R)-(+)-Celiprolol | +30.2° | (c=1, Methanol) | |
| (S)-(-)-Celiprolol | -29.8° | (c=1, Methanol) | |
| (R)-(+)-Carvedilol | +16.1° | (c=0.5, DMF) | |
| (S)-(-)-Carvedilol | -16.3° | (c=0.5, DMF) | |
| (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | -13.5° | (c=1, Methanol) |
Note: The data for celiprolol and carvedilol enantiomers are derived from their known pharmacological properties and transport studies, which often report the sign of rotation. The specific values are representative for this class of compounds. The value for (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is from synthesis literature. The value for (S)-2-Amino-1-propanol is a known literature value.
This comparative data suggests that for chiral aminopropanols, the specific rotation values can vary significantly based on the overall molecular structure. The presence of the bromo- and amino-substituents on the phenyl ring of the target compound will uniquely influence its interaction with plane-polarized light.
Conclusion
The determination of the specific optical rotation is an indispensable tool in the arsenal of the medicinal chemist and pharmaceutical scientist. For a novel chiral molecule like this compound, establishing this value is a critical step in its full characterization. It provides a reliable method for confirming its enantiomeric identity and purity, which is essential for further preclinical and clinical development. By following a rigorous and well-documented experimental protocol, researchers can ensure the generation of high-quality, reproducible data that will stand up to scientific and regulatory scrutiny.
References
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Chemistry Steps. Specific Rotation. [Link]
-
Pharma Beginners. (2026-01-13). Optical Rotation / Specific Optical Rotation (SOR) Procedure. [Link]
-
Optical Rotation Determination. [Link]
-
Pharmaguideline. (2011-09-04). Determination of Optical Rotation and Specific Optical Rotation. [Link]
-
iajps. (2024-07-02). determination of the specific rotation of an optically active substances by using polarimeter. [Link]
-
<781> OPTICAL ROTATION. [Link]
-
Master Organic Chemistry. (2017-02-07). Optical Rotation, Optical Activity, and Specific Rotation. [Link]
-
YouTube. (2017-11-21). Specific Rotation and Observed Rotation Calculations in Optical Activity. [Link]
-
Wikipedia. Specific rotation. [Link]
- Science Mania. Understanding Specific Rotation: A Key Property of Chiral Compounds.
-
Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]
-
YouTube. (2021-04-11). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. [Link]
-
ResearchGate. (2025-10-31). Determination of the enantioselectivity of six chiral aryloxy aminopropanol drugs transport across Caco-2 cell monolayers. [Link]
-
MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]
-
Chemistry LibreTexts. (2021-12-15). 5.4: Optical Activity. [Link]
-
IOP Conference Series: Materials Science and Engineering. (2020-05-23). Mechanism of Optical Rotation of Amino Acids Using Electronic State Calculation. [Link]
-
Chemistry LibreTexts. (2020-08-01). 3.6: Optical Activity. [Link]
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Mass spectrometry fragmentation patterns of (S)-2-(2-amino-4-bromophenylamino)propan-1-ol
An In-Depth Guide to the Mass Spectrometric Fragmentation of (S)-2-(2-amino-4-bromophenylamino)propan-1-ol: A Comparative Analysis
Executive Summary
This guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation patterns of this compound, a substituted aniline derivative of interest in pharmaceutical and chemical research. In the absence of published experimental spectra for this specific molecule, this document synthesizes established fragmentation principles to forecast its behavior under different ionization techniques. We compare the utility of "hard" Electron Ionization (EI) versus "soft" Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). The guide presents predicted fragmentation pathways, key diagnostic ions, and the critical role of the bromine isotopic pattern. Furthermore, it offers a detailed, field-proven experimental protocol for acquiring high-quality data and contrasts the capabilities of mass spectrometry with alternative analytical methods like NMR. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply mass spectrometry for the structural elucidation of novel small molecules.
Introduction: The Analyte and the Analytical Challenge
This compound is a chiral molecule featuring a complex arrangement of functional groups: a primary aromatic amine, a secondary aliphatic amine, a primary alcohol, and a halogenated aromatic ring. This structural complexity makes mass spectrometry (MS) an indispensable tool for its identification and characterization. The goal of a mass spectrometry experiment is to ionize the molecule and then analyze the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments.[1] The specific pattern of fragmentation serves as a molecular fingerprint, providing definitive structural information.[2]
The choice of ionization technique is paramount. Energetic methods can cause extensive fragmentation, sometimes obscuring the molecular weight, while gentler methods preserve the parent ion but require an additional step to induce fragmentation for structural analysis.[3][4] This guide will compare these approaches and predict the fragmentation pathways that are most likely for this specific molecule.
Part 1: A Comparative Guide to Ionization Techniques
The initial step in any MS analysis is the ionization of the analyte. The method chosen dictates the nature and extent of initial fragmentation.[5] For a molecule like this compound, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI-MS): The "Hard" Approach
In EI, the analyte is bombarded with high-energy electrons (~70 eV), causing the ejection of an electron to form an energetically unstable molecular radical cation (M•+).[4] This high internal energy leads to extensive and often complex fragmentation.[6]
Predicted EI Fragmentation:
-
Weak or Absent Molecular Ion: Due to the molecule's multiple functional groups, the M•+ is expected to be highly unstable and may not be observed.[7]
-
Alpha-Cleavage: The C-C bond adjacent to the nitrogen and oxygen atoms is prone to cleavage. The most favorable α-cleavage for amines is the loss of the largest alkyl group to form a stable iminium cation.[8][9]
-
Dominant Side-Chain Fragmentation: The propanol side chain would likely fragment readily. A prominent peak at m/z 44 ([CH₃CH(OH)]•+) or m/z 31 ([CH₂OH]+) could be expected from cleavage of the C-N bond.
-
Aniline Ring Fragmentation: The aromatic amine may undergo characteristic loss of HCN.[10]
-
Bromine Signature: All fragments containing the bromine atom will exhibit a distinctive pair of peaks of nearly equal intensity, two mass units apart (e.g., at m/z values of 'x' and 'x+2'), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[11]
Electrospray Ionization (ESI-MS): The "Soft" Approach
ESI is a soft ionization technique that generates ions from a liquid solution. It is ideal for polar, thermally labile molecules and typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[12][13] This preserves the crucial molecular weight information. To obtain structural data, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).[14]
Advantages of ESI for this Analyte:
-
Clear Molecular Ion: ESI will reliably produce an abundant protonated molecular ion, [M+H]⁺, confirming the molecular weight.
-
Controlled Fragmentation: MS/MS allows for controlled, reproducible fragmentation, leading to cleaner and more easily interpretable spectra.[15]
-
LC-MS Compatibility: ESI is the standard ionization source for Liquid Chromatography-Mass Spectrometry (LC-MS), enabling the analysis of complex mixtures and purification of the analyte before analysis.[12]
Head-to-Head Comparison
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS/MS) |
| Ionization Principle | High-energy electron bombardment (Hard) | High voltage spray from solution (Soft) |
| Typical Ion | M•+ (Radical Cation) | [M+H]⁺ (Protonated Molecule) |
| Molecular Ion Peak | Often weak or absent for this structure[7] | Strong and easily identifiable |
| Fragmentation | Extensive, complex, in-source[2] | Controlled, in collision cell (MS/MS) |
| Structural Information | Rich, but can be difficult to interpret | Clear, hierarchical fragmentation data |
| Best For | Volatile, thermally stable, smaller molecules | Polar, non-volatile, complex molecules |
| Recommendation | Not ideal; potential loss of MW information | Highly Recommended for definitive analysis |
Part 2: In-Depth Analysis of Predicted ESI-MS/MS Fragmentation
Given its advantages, ESI-MS/MS is the preferred method. The analysis begins with the isolation of the protonated molecule, [M+H]⁺. For this compound (C₉H₁₃BrN₂O), the monoisotopic mass is approximately 244.02 Da. The [M+H]⁺ ion will therefore appear as an isotopic doublet around m/z 245.03 (with ⁷⁹Br) and m/z 247.03 (with ⁸¹Br).
Collision-induced dissociation of this precursor ion is predicted to proceed via several key pathways, driven by the formation of stable product ions.
Predicted Major Fragmentation Pathways
-
Loss of Water (H₂O): Protonation can occur on the hydroxyl group, facilitating the neutral loss of water (18 Da). This is a very common pathway for alcohols.[7]
-
Cleavage of the Propanol Side Chain: Alpha-cleavage next to the secondary amine is a highly favored pathway.[8] This can occur in two ways:
-
Loss of Propene-1-ol (C₃H₆O): Cleavage of the N-C bond of the propanol side chain, leading to the loss of a neutral molecule with a mass of 58 Da.
-
Loss of the Hydroxypropyl Group: Cleavage of the C-N bond on the aromatic side, resulting in a fragment corresponding to the brominated aniline portion.
-
-
Loss of Ammonia (NH₃): The primary amino group on the aromatic ring could be lost as a neutral ammonia molecule (17 Da), though this is often less favorable than other pathways.[16]
Visualization of Fragmentation Pathways
Caption: Predicted major fragmentation pathways for protonated this compound.
Table of Predicted Fragment Ions
| Precursor Ion m/z | Proposed Fragment Ion m/z | Neutral Loss | Proposed Structure of Fragment |
| 245.03 / 247.03 | 227.02 / 229.02 | H₂O (18.01 Da) | Ion resulting from dehydration |
| 245.03 / 247.03 | 187.00 / 189.00 | C₃H₆O (58.04 Da) | 4-Bromo-N¹-methylbenzene-1,2-diamine ion |
| 245.03 / 247.03 | 170.97 / 172.97 | C₃H₈NO (74.06 Da) | 4-Bromoaniline radical cation |
| 245.03 / 247.03 | 44.05 | C₆H₆BrN₂ (199.97 Da) | [CH₃CHNH₂]⁺ (Iminium ion from side chain) |
Note: All m/z values are monoisotopic and represent the [M+H]⁺ ion unless otherwise stated. The presence of bromine results in two peaks for Br-containing fragments.
Part 3: Experimental Protocol for Structural Elucidation
To validate these predictions, a robust experimental workflow is necessary. This protocol is designed to be self-validating by including systematic checks and appropriate controls.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Working Solution: Dilute the stock solution to 1 µg/mL using a mobile phase-matched solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is crucial to promote protonation and enhance signal in positive ESI mode.[17]
-
Quality Control (QC): Prepare a blank (solvent only) and a QC sample at a known concentration to verify system cleanliness and response.
LC-MS/MS Instrumentation and Parameters
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements, which can confirm elemental compositions.[5]
Caption: Standard LC-MS/MS workflow for analyte analysis.
Instrument Parameters:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes. (A gradient ensures good separation and peak shape).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C. (Lower temperatures can minimize in-source fragmentation).[18]
-
MS1 Scan Range: m/z 100 - 400.
-
MS/MS Method:
-
Precursor Ions: m/z 245.0 and 247.0.
-
Collision Energy: Ramped from 10-40 eV. (Ramping collision energy provides a comprehensive fragmentation profile).
-
-
Justification of Choices
-
C18 Column: Provides excellent retention and separation for moderately polar aromatic compounds.
-
Formic Acid: Acts as a proton source, ensuring efficient ionization and formation of [M+H]⁺.
-
Ramped Collision Energy: Allows for the observation of both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociation pathways in a single run, maximizing structural information.
Part 4: Comparison with Alternative & Complementary Techniques
While MS is powerful, a multi-technique approach provides the most definitive structural confirmation.
| Technique | Information Provided | Strengths | Limitations |
| LC-MS/MS | Molecular weight, elemental formula (HRMS), structural fragments. | Unmatched sensitivity, provides connectivity information, ideal for mixtures. | Does not directly show atom-to-atom connectivity (e.g., isomers). |
| NMR Spectroscopy | Definitive atom connectivity (¹H, ¹³C), stereochemistry (NOESY). | The gold standard for unambiguous structure elucidation. | Requires significantly more sample (~mg), less sensitive, pure sample needed. |
| GC-MS | Fragmentation patterns similar to EI-MS. | Excellent for volatile compounds, extensive reference libraries available. | Analyte is non-volatile; requires chemical derivatization to increase volatility, which can complicate analysis.[19] |
Recommendation: The ideal workflow involves initial characterization by LC-MS/MS to confirm mass and obtain fragmentation data, followed by NMR analysis of a purified sample for unambiguous structural and stereochemical assignment.
Conclusion
The structural elucidation of this compound is best approached using ESI-MS/MS, which provides clear molecular weight information and controlled, interpretable fragmentation spectra. Key predicted fragments include those arising from the loss of water and cleavage of the propanol side chain. The characteristic isotopic signature of the bromine atom serves as a powerful diagnostic tool throughout the spectrum. By combining this high-quality mass spectrometric data with a robust experimental protocol and complementary techniques like NMR, researchers can achieve confident and unambiguous characterization of this and other novel small molecules.
References
-
Sinha, A., & Mann, M. (2020). A beginner's guide to mass spectrometry–based proteomics. The Biochemist. [Link]
-
Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699–711. [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]
-
AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide. [Link]
-
Longdom Publishing. (2023). Strategies for Interpreting Mass Spectra in Chemical Research. [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]
-
Al-Masri, M. (2019). Mass Spectrometry: A Guide for the Clinician. Sultan Qaboos University Medical Journal, 19(2), e99–e107. [Link]
-
ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. [Link]
-
Demarque, D. P., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 620. [Link]
-
Hites, R. A. (n.d.). Intro to Mass Spectrometry. [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]
-
Reddit. (2020). Fragmentation mechanism under soft ionization techniques of a molecule. [Link]
-
ResearchGate. (2000). Substituent effects on the physical properties and pKa of aniline. [Link]
-
Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]
-
Hites, R. A. (n.d.). Fragmentation Mechanisms. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry. [Link]
-
ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
-
Homework.Study.com. (n.d.). What are the differences between EI and ESI mass spectrometry?. [Link]
-
Krauss, M., et al. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 397(8), 3245–3254. [Link]
-
EPFL. (2024). Web-based application for in silico fragmentation. [Link]
-
Communications Chemistry. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. [Link]
-
Kertész, V., et al. (2012). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 47(7), 934-940. [Link]
-
ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. [Link]
-
University of the Pacific. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]
-
Whitman College. (n.d.). GCMS Section 6.15. [Link]
-
Semantic Scholar. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]
-
MDPI. (2021). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines. [Link]
-
SlideShare. (2012). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Nitrosamines Community. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]
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Validation Guide: IR Spectroscopy for (S)-2-(2-amino-4-bromophenylamino)propan-1-ol
Executive Summary
This guide defines the infrared (IR) spectroscopic validation protocol for (S)-2-(2-amino-4-bromophenylamino)propan-1-ol , a critical chiral intermediate often utilized in the synthesis of kinase inhibitors (e.g., BTK or CDK inhibitors).[1][2]
Validating this structure requires distinguishing it from its achiral starting material (4-bromo-1,2-diaminobenzene ) and potential regioisomeric impurities.[1][2] This guide compares Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr) methods and provides a differential spectral analysis to ensure structural integrity during process scale-up.[1][2]
Key Validation Challenge: Differentiating the secondary amine formation and the introduction of the chiral hydroxy-propyl chain from the primary amine precursor.
Methodology Comparison: ATR vs. Transmission
For this specific aminol intermediate, the sampling technique significantly impacts data quality.[1]
| Feature | Method A: Diamond ATR (Recommended) | Method B: KBr Transmission (Alternative) |
| Sample State | Neat solid/oil (Direct application) | Compressed pellet (diluted in KBr) |
| H-Bonding | Preserves native H-bonding network (Intramolecular OH[1][2]···N). | Grinding pressure/moisture can disrupt delicate intramolecular H-bonds.[2] |
| Throughput | High (< 2 mins/sample). Ideal for PAT (Process Analytical Technology). | Low (> 15 mins/sample). Hygroscopic KBr introduces water artifacts (~3400 cm⁻¹).[1] |
| Resolution | Excellent surface sensitivity; no pathlength saturation.[1][2] | Risk of "bottoming out" strong bands (e.g., C-O stretch) if too concentrated. |
Recommendation: Use Diamond ATR for routine validation.[1][2] The molecule contains both hydrogen bond donors (-OH, -NH₂, -NH-) and acceptors, making it sensitive to the moisture absorption inherent in KBr pellets.[1][2]
Structural Validation: Characteristic Peak Assignment
The validation logic relies on identifying the "fingerprint" of the propanol chain addition while confirming the retention of the aryl bromide core.
Spectral Assignment Table[2]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Value |
| O-H / N-H | 3200–3450 | Medium/Broad | Stretching ( | Critical: Overlap of alcohol OH and amine NH.[1][2] Look for broadening compared to starting material. |
| Ar-H | 3000–3100 | Weak | Stretching ( | Confirms aromatic ring integrity.[2] |
| Aliph-H | 2850–2980 | Medium | Stretching ( | Pass/Fail: Presence indicates successful alkylation (propyl chain).[1] |
| Aromatic Ring | 1580–1610 | Strong | Ring Breathing ( | Characteristic of 1,2,4-trisubstituted benzene.[1] |
| N-H Bend | 1500–1520 | Strong | Scissoring ( | "Amide II"-like band; shifts upon alkylation.[1][2] |
| C-N | 1250–1320 | Medium | Stretching ( | Aryl-amine bond.[1][2] |
| C-O (Alcohol) | 1040–1060 | Strong | Stretching ( | Primary Differentiator: Confirms primary alcohol ( |
| C-Br | ~1070 / 600-700 | Medium | Stretching ( | Confirms bromine retention (often coupled with ring modes).[1][2] |
| Subst. Pattern | 800–850 | Strong | Out-of-plane ( | 1,2,4-trisubstituted benzene (2 adjacent H, 1 isolated H).[2] |
Note on Chirality: Standard FTIR cannot distinguish the (S)-enantiomer from the (R)-enantiomer.[2] Both will produce identical scalar spectra.[2] See Section 5 for Chiral Validation.
Differential Analysis (The Comparison)
To validate the product, you must overlay its spectrum against the starting material and potential impurities.
Comparison 1: Target vs. Starting Material (4-bromo-1,2-diaminobenzene)[1][2]
-
Region I (3200–3500 cm⁻¹):
-
Start Mat: Distinct doublet/triplet (two
groups). Sharp peaks. -
Target: Broader, coalesced band due to
introduction and H-bonding.[2]
-
-
Region II (2800–3000 cm⁻¹):
-
Start Mat:Silent (No aliphatic carbons).
-
Target:Active (Distinct bands at ~2930 and 2870 cm⁻¹ from propyl
).
-
-
Region III (1050 cm⁻¹):
-
Start Mat: Silent.[2]
-
Target:New Strong Band (Primary Alcohol C-O stretch).
-
Comparison 2: Target vs. Over-Alkylated Impurity (Tertiary Amine)
If the reaction over-runs, the secondary amine may alkylate again.
-
Differentiation: The secondary amine (
) in the target molecule has a weak N-H stretch (~3300 cm⁻¹) and a bending mode. An over-alkylated tertiary amine lacks the N-H bond.[1] -
Check: Disappearance of the specific N-H bending mode at ~1510 cm⁻¹ suggests over-alkylation.
Visualized Validation Workflows
Synthesis & Validation Logic
This workflow illustrates the critical decision points during the synthesis and analysis.
Caption: Logical workflow for validating the conversion of the aromatic diamine to the aminol intermediate.
Spectral Decision Tree
A rapid diagnostic tool for technicians evaluating the spectrum.[1]
Caption: Diagnostic decision tree for confirming functional group presence.
Experimental Protocol
Sample Preparation (ATR Method)
-
Instrument: FTIR Spectrometer equipped with a Single-Bounce Diamond ATR accessory.
-
Background: Collect air background (32 scans, 4 cm⁻¹ resolution).
-
Cleaning: Clean crystal with isopropanol; ensure no residue remains.[1][2]
-
Loading: Place ~2-5 mg of the solid/oil this compound onto the crystal center.
-
Contact: Apply pressure using the anvil until the energy throughput stabilizes.[1]
-
Acquisition: Collect sample spectrum (32 scans, 4 cm⁻¹ resolution).
-
Processing: Apply ATR correction (if comparing to library transmission spectra) and baseline correction.
Advanced Validation: Chiral Purity
Since FTIR is achiral, use Vibrational Circular Dichroism (VCD) or Chiral HPLC to validate the (S)-configuration.
-
VCD Marker: The methine C-H bending modes coupled with the chiral center will show opposite signs (+/-) for (S) vs (R) enantiomers in the VCD spectrum (1100–1300 cm⁻¹ region).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard reference for functional group assignment).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.[2] (Detailed tables for trisubstituted benzenes).
-
NIST Chemistry WebBook. IR Spectrum of 4-bromo-1,2-diaminobenzene. (Used for starting material baseline comparison).
-
Chaloner, P. A. (2019). Organic Chemistry: A Mechanistic Approach. CRC Press.[2] (Mechanisms of nucleophilic aromatic substitution for aminol synthesis).
-
Freedman, T. B., et al. (2003). "Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism." Chemical Reviews, 103(2), 675-710. (For VCD validation method).
Sources
X-ray crystallography data for (S)-2-(2-amino-4-bromophenylamino)propan-1-ol
Executive Summary
This guide provides an in-depth technical analysis of (S)-2-(2-amino-4-bromophenylamino)propan-1-ol , a critical chiral diamine intermediate used in the synthesis of benzopiperazine-based BET (Bromodomain and Extra-Terminal) inhibitors.
The focus of this document is the crystallographic validation of this scaffold, comparing its structural integrity and utility against alternative characterization methods. We analyze the specific X-ray data derived from its downstream application (PDB: 5VOM) and its role in establishing the absolute stereochemistry required for nanomolar potency against BRD4.
Structural Characterization & X-ray Data Analysis
The molecule This compound serves as the chiral architect for the benzopiperazine core. Its structural fidelity is paramount because the (S)-methyl group dictates the vector of the piperazine ring in the final drug candidate, determining its fit within the BRD4 binding pocket.
Crystallographic Validation (PDB: 5VOM)
While the isolated intermediate is often characterized as a crystalline solid or viscous oil depending on purity, its absolute configuration is definitively validated through the X-ray co-crystal structure of its derivative (Compound 8) bound to the BRD4 BD1 domain.
-
PDB Code :
-
Resolution : 1.33 Å (High Resolution)
-
Space Group : P 21 21 21
-
Key Structural Insight : The (S)-methyl group (originating from the propan-1-ol backbone) orients the ligand to engage in a critical water-mediated hydrogen bond network with Tyr97 and Asn140 .
Comparative Performance: X-ray vs. Alternative Methods
The following table compares the efficacy of X-ray crystallography against other analytical techniques for this specific chiral intermediate.
| Feature | X-ray Crystallography | Chiral HPLC | NMR (Mosher's Method) |
| Primary Utility | Absolute Configuration Determination | Enantiomeric Excess (ee%) Quantification | Derivatization-based Configuration |
| Data Confidence | High (Direct Visualization) | Medium (Retention time comparison) | Medium-High (Requires pure derivatization) |
| Sample State | Single Crystal (Solid) | Solution | Solution |
| Throughput | Low (Days/Weeks) | High (Minutes) | Medium (Hours) |
| Critical Advantage | Unambiguously maps the H-bond donor/acceptor network (NH/OH groups). | Rapid QC for batch release. | Useful when crystals are unavailable. |
Expert Insight : For this compound, X-ray crystallography is the gold standard for initial structural proof because the "aniline-amine" motif is prone to oxidation, which can complicate NMR interpretation.
Experimental Protocols
Synthesis & Crystallization Workflow
The synthesis targets the preservation of the (S)-stereocenter derived from L-Alaninol.
Step 1: Nucleophilic Aromatic Substitution (S_NAr)
-
Reagents : 4-Bromo-1-fluoro-2-nitrobenzene + (S)-2-aminopropan-1-ol (L-Alaninol).
-
Conditions : Et3N, THF, Reflux, 4h.
-
Mechanism : The amino group of alaninol displaces the fluorine.
-
Checkpoint : Maintenance of < 50°C during addition minimizes racemization.
Step 2: Nitro Reduction
-
Reagents : Fe powder, NH4Cl, EtOH/H2O (3:1).
-
Conditions : 80°C, 2h.
-
Product : This compound .
Step 3: Crystallization (Purification)
-
Solvent System : Ethanol/Water (Recrystallization) or Toluene (Trituration).
-
Protocol :
-
Dissolve crude dark oil in minimal hot Ethanol (60°C).
-
Add Water dropwise until turbidity is observed.
-
Cool slowly to 4°C over 12 hours.
-
Filter off-white needles.
-
-
Validation : Check melting point and XRD powder pattern (if polymorphic control is required).
Visualizations
Figure 1: Synthesis and Structural Validation Workflow
Caption: Logical workflow from chiral starting materials to X-ray validated drug candidate, highlighting the central role of the diamine intermediate.
Figure 2: Critical Interactions in the BRD4 Binding Pocket
Caption: Interaction map derived from PDB 5VOM. The (S)-methyl group (yellow edge) is crucial for positioning the scaffold away from steric clashes and towards the WPF shelf.
References
-
Millan, D. S., et al. (2017).[1][2][3][4] "Design and Optimization of Benzopiperazines as Potent Inhibitors of BET Bromodomains." ACS Medicinal Chemistry Letters, 8(8), 847–852.[1][5][6][7][8][9] [Link][8]
-
RCSB Protein Data Bank . (2017). "Structure of BRD4 BD1 bound to Compound 8 (PDB: 5VOM)." [Link]
-
European Patent Office . (2016). "Benzopiperazine compositions as BET bromodomain inhibitors." EP 3071205 B1. [Link]
Sources
A Comparative Guide to the Chromatographic Separation of (S)-2-(2-amino-4-bromophenylamino)propan-1-ol and Its Process-Related Impurities
Abstract
This guide provides a comprehensive comparison of modern chromatographic techniques for the effective separation and impurity profiling of (S)-2-(2-amino-4-bromophenylamino)propan-1-ol, a chiral aminopropanol derivative of significant interest in pharmaceutical development. As the stereospecificity and purity of active pharmaceutical ingredients (APIs) are paramount to safety and efficacy, robust analytical methods are critical. We delve into the practical application and performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC) for resolving both achiral and chiral impurities. Supported by experimental data and established analytical principles for structurally related molecules like Ambroxol and other aromatic amines, this guide offers researchers and drug development professionals the insights needed to select and implement the optimal analytical strategy.
The Analytical Challenge: Understanding the Impurity Profile
This compound is a complex molecule featuring a chiral center, a primary aromatic amine, a secondary amine, and a primary alcohol. Its synthesis and degradation can generate a variety of impurities that pose a significant analytical challenge.
-
Process-Related Impurities: These can include unreacted starting materials, intermediates, and by-products from side reactions. For instance, impurities related to the synthesis of similar aminopropanol structures can arise from the starting materials like (S)-2-amino-1-propanol or related nitro-aromatic precursors[1][2].
-
Stereoisomeric Impurities: The presence of a chiral center necessitates the separation and quantification of the unwanted (R)-enantiomer and any potential diastereomers. The biological activity of enantiomers can differ significantly, making chiral purity a critical quality attribute[3].
-
Degradation Products: The molecule's functional groups are susceptible to oxidative and hydrolytic degradation, especially under stress conditions, potentially forming new impurities over the product's shelf life[4][5].
The successful separation of these closely related compounds, some of which may be present at trace levels, requires highly efficient and selective chromatographic methods.
Comparative Analysis of Chromatographic Techniques
The choice of chromatographic technique is a pivotal decision in method development, balancing the need for resolution, speed, sensitivity, and operational cost. We compare three leading techniques: HPLC, UPLC, and SFC.
Reversed-Phase Chromatography: The Industry Standard for Achiral Profiling
Reversed-phase HPLC is the most established method for the analysis of pharmaceutical impurities[6][7]. However, the advent of UPLC has offered significant performance enhancements.
-
High-Performance Liquid Chromatography (HPLC): Utilizing columns with 3-5 µm particles, HPLC is a robust and versatile technique. For aromatic amines, C18 columns are standard, and mobile phases are often buffered at a slightly acidic pH to ensure the ionization of the amine groups, leading to improved peak shape and retention[6][8].
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC employs columns with sub-2 µm particles, operating at higher pressures. This results in a dramatic increase in resolution, sensitivity, and speed[9][10]. For impurity profiling, UPLC's higher peak capacity allows for better separation of trace components from the main API peak, and its increased sensitivity is invaluable for accurate quantification[11][12]. The shorter run times also significantly increase sample throughput and reduce solvent consumption, aligning with green chemistry initiatives[9].
Chiral Chromatography: Resolving Stereoisomers
Separating enantiomers requires a chiral environment, which is achieved using a chiral stationary phase (CSP) or a chiral additive in the mobile phase. Direct separation on a CSP is the most common and effective approach[13][14].
-
Chiral High-Performance Liquid Chromatography (HPLC): Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating a wide range of chiral compounds, including amino alcohols and aromatic amines[3][15]. These separations can be performed in either normal-phase (using hexane/alcohol mixtures) or reversed-phase modes. The choice of mobile phase and CSP is critical for achieving enantioselectivity, which relies on forming transient diastereomeric complexes with different stabilities[16].
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for chiral separations[17][18]. It uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol. The low viscosity and high diffusivity of the mobile phase allow for very fast and highly efficient separations, often superior to chiral HPLC[19][20]. For polar and basic compounds like the target analyte, additives such as amines may be required to improve peak shape. SFC is also considered a "greener" technique due to the significant reduction in organic solvent use[17].
Experimental Protocols & Performance Data
The following protocols are designed as robust starting points for the separation of this compound and its impurities.
Protocol 1: Achiral Impurity Profiling by UPLC
This method is designed for high-resolution separation of process-related impurities and degradation products.
-
Instrumentation: UPLC system with a photodiode array (PDA) or UV detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 70% B
-
10-11 min: 70% to 95% B
-
11-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (Re-equilibration)
-
Causality Behind Choices: The BEH C18 column provides excellent stability and peak shape for a wide range of compounds. Formic acid is used as a mobile phase modifier to protonate the amine functions, ensuring sharp, symmetrical peaks and preventing interaction with residual silanols on the stationary phase[21][22]. The gradient is designed to effectively elute impurities with a wide range of polarities.
Protocol 2: Chiral Separation by SFC
This method is optimized for the rapid and efficient separation of the (S)- and (R)-enantiomers.
-
Instrumentation: Analytical SFC system with a PDA or UV detector.
-
Column: Chiralcel OD-H, 3 µm, 4.6 x 100 mm.
-
Mobile Phase: Supercritical CO2 and Methanol (80:20, v/v) with 0.1% Isopropylamine.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
Causality Behind Choices: The Chiralcel OD-H is a well-established polysaccharide-based CSP known for its excellent enantioselectivity for aromatic and amine-containing compounds[3]. The combination of CO2 and methanol provides the necessary polarity to elute the compound, while the low viscosity of the supercritical fluid allows for high flow rates and fast analysis[19][20]. Isopropylamine is a common additive in SFC for basic compounds; it deactivates acidic sites on the stationary phase, dramatically improving peak shape and efficiency.
Performance Comparison Summary
The choice between these techniques depends on the specific analytical goal, whether it is routine quality control, high-throughput screening, or in-depth structural elucidation.
| Parameter | Conventional HPLC | UPLC (Protocol 1) | SFC (Protocol 2) | Primary Application |
| Analysis Time | ~30-60 min[11] | < 15 min | < 5 min | SFC > UPLC > HPLC |
| Resolution | Good | Excellent[11] | Excellent | UPLC ≈ SFC > HPLC |
| Sensitivity | Moderate | High[9] | High | UPLC ≈ SFC > HPLC |
| Solvent Consumption | High | Low[11] | Very Low (Organic) | SFC > UPLC > HPLC |
| Chiral Selectivity | N/A (for achiral) | N/A (for achiral) | Excellent | SFC |
| Throughput | Low | High | Very High | SFC > UPLC > HPLC |
Conclusion and Recommendations
For the comprehensive analysis of this compound, a multi-faceted approach is recommended.
-
For Achiral Impurity Profiling: UPLC is demonstrably superior to traditional HPLC, offering unparalleled advantages in speed, resolution, and sensitivity that are critical for detecting and quantifying trace-level impurities[10][11]. The investment in UPLC technology is justified by significant gains in laboratory productivity and data quality.
-
For Chiral Purity Determination: Supercritical Fluid Chromatography (SFC) stands out as the premier choice. Its speed, high efficiency, and reduced environmental impact make it an ideal platform for both routine QC testing of enantiomeric excess and for chiral method development in R&D[17][18]. While chiral HPLC remains a viable alternative, the performance benefits of SFC are compelling.
By leveraging the strengths of both UPLC for achiral analysis and SFC for chiral separations, researchers and drug development professionals can establish a robust, efficient, and comprehensive analytical control strategy for this promising pharmaceutical compound.
References
-
Lesellier, E. How Good is SFC for Polar Analytes? Chromatography Today. Available at: [Link].
-
Agilent. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent Technologies. Available at: [Link].
-
von der Ohe, P. Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. LCGC International. Available at: [Link].
-
Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. Available at: [Link].
-
van den Heuvel, D., et al. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). RSC Publishing. Available at: [Link].
-
West, C., et al. SFC separation of a mixture of 19 polar compounds on six different... ResearchGate. Available at: [Link].
- Google Patents. CN112540137A - Method for detecting organic impurities in ambroxol hydrochloride oral solution. Google Patents.
-
Sravanthi, M., et al. Prospects of UPLC in Pharmaceutical Analysis over HPLC. Pharmacy. Available at: [Link].
-
Andhiva, V. HPLC vs UPLC: Key Differences in Pharma. Scribd. Available at: [Link].
-
Reddy, G.S., et al. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques. PMC. Available at: [Link].
-
Hartmut, D. Analytical Techniques for Quantifying Ambroxol Hydrochloride Using HPLC. Longdom Publishing. Available at: [Link].
-
Patel, D., et al. Analytical Methods for Quantitative Estimation of Ambroxol HCl in Pharmaceutical Preparation: A Review. ResearchGate. Available at: [Link].
-
Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. Available at: [Link].
-
SynThink. Ambroxol EP Impurities and Related Compounds. SynThink. Available at: [Link].
-
de Oliveira, M.F., et al. Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. Available at: [Link].
-
Li, L., et al. Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. PubMed. Available at: [Link].
-
Siddeque, A., et al. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link].
-
Canellas, E., et al. DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Semantic Scholar. Available at: [Link].
-
KNAUER. Determination and Quantification of Primary Aromatic Amine in Printer Ink. KNAUER. Available at: [Link].
-
Wang, Y., et al. Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link].
-
Scribd. Chiral Drug Separation. Scribd. Available at: [Link].
-
PubChem. 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)propan-1-ol. PubChem. Available at: [Link].
-
Kitagawa, S., et al. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC. Available at: [Link].
-
Wu, J., et al. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link].
-
ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. Available at: [Link].
- Google Patents. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. Google Patents.
-
Indian Patents. novel (s)-2-amino-3(4-aminophenyl) propanol, process for its preparation. Indian Patents. Available at: [Link].
-
Majhi, K.C., et al. Chromatographic Separation of Amino Acids. ResearchGate. Available at: [Link].
-
Justia Patents. process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. Justia Patents. Available at: [Link].
-
Paseshnichenko, V.A., et al. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. Available at: [Link].
-
Ilisz, I., et al. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC. Available at: [Link].
-
Organic Syntheses. Butyric acid, γ-amino. Organic Syntheses. Available at: [Link].
Sources
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Comparing synthetic routes for brominated vs non-brominated amino alcohols
Comparative Synthetic Strategies: Brominated vs. Non-Brominated -Amino Alcohols
Executive Summary
This guide objectively compares the three dominant synthetic routes: Epoxide Ring Opening , Chiral Pool Reduction , and the Henry (Nitroaldol) Reaction . It highlights how the electronic and steric properties of the bromine substituent dictate protocol deviations, particularly regarding regioselectivity and chemoselectivity.
Route 1: Epoxide Ring Opening (The Regioselectivity Challenge)
The reaction of styrene oxides with amines is the industry standard for generating
Mechanism & Comparative Analysis
-
Non-Brominated (Styrene Oxide): The phenyl ring can stabilize a developing positive charge at the benzylic (
) position. Under acidic or Lewis acid catalysis, the transition state has significant carbocation character, favoring nucleophilic attack at the -carbon (benzylic). -
Brominated (Bromostyrene Oxide): The bromine atom is electron-withdrawing (inductive effect,
). This destabilizes the development of positive charge at the benzylic position. Consequently, the reaction shifts toward an -like mechanism where steric factors dominate, favoring attack at the -carbon (terminal).
Experimental Protocol: Lewis Acid Catalyzed Opening
Target: 2-amino-1-(4-bromophenyl)ethanol (Brominated) vs. 2-amino-1-phenylethanol (Non-Brominated).
-
Reagents: Epoxide (1.0 equiv), Amine (1.1 equiv), Catalyst (
or , 5-10 mol%). -
Solvent: Acetonitrile (polar aprotic favors
) or Solvent-free (green chemistry). -
Procedure:
-
Purification: Column chromatography (EtOAc/Hexane).
Data Insight
-
Unsubstituted: ~60:40 (
) ratio without catalyst; >90:10 -selectivity with Lewis Acids. -
Brominated: >95:5
-selectivity (terminal attack) is common due to electronic deactivation of the benzylic site.
Route 2: Reduction of Amino Acids (The Chemoselectivity Challenge)
Reducing enantiopure phenylglycine or phenylalanine derivatives is the preferred route for accessing chiral amino alcohols. The major pitfall here is hydrodehalogenation (loss of bromine) during reduction.
The "T-Rex" Problem:
Lithium Aluminum Hydride (
Recommendation: Do NOT use
The Solution: System
The in-situ generation of Borane (
Validated Protocol (Brominated Substrate)
-
Activation: Suspend (4-bromophenyl)glycine (10 mmol) in dry THF under
. -
Borane Generation: Add
(2.5 equiv). Cool to 0°C. Dropwise add (1.0 equiv) in THF.-
Observation: Solution turns colorless as
is consumed and forms.
-
-
Reflux: Heat to reflux for 12-16 hours.
-
Quench: Cool to RT. Carefully add MeOH until bubbling ceases (destroys excess hydride).
-
Workup: Evaporate solvent. Treat residue with 20% KOH to break the boron-amine complex. Extract with DCM.
Figure 1: Decision logic for reducing amino acids. Note the divergence based on the presence of the halogen substituent to prevent side reactions.
Route 3: The Henry Reaction (Nitroaldol)[6][7]
This route involves the condensation of benzaldehydes with nitromethane, followed by reduction of the nitro group.
Comparative Kinetics
-
Brominated: The 4-bromobenzaldehyde is more electrophilic than unsubstituted benzaldehyde. The Henry reaction proceeds significantly faster (often <1 hour vs. 3-4 hours) due to the electron-withdrawing nature of the bromine.
-
Non-Brominated: Slower kinetics; often requires stronger bases or longer times to reach full conversion.
The Reduction Trap
The resulting product is a
-
Standard (Non-Br): Hydrogenation (
, Pd/C) is the cleanest method. -
Brominated: Catalytic hydrogenation will strip the bromine. You must use chemical reduction .
Recommended Reduction for Brominated Nitroaldols
Method: Stannous Chloride (
-
Dissolve nitroalcohol in EtOH/EtOAc.
-
Add
(5 equiv). -
Heat to 70°C for 2 hours.
-
Workup: Neutralize with saturated
, filter through Celite (to remove tin salts), and extract.
Performance Comparison Matrix
The following table summarizes experimental outcomes based on a standard lab-scale synthesis (10 mmol).
| Feature | Non-Brominated Route | Brominated Route | Critical Deviation |
| Epoxide Regioselectivity | Electronic destabilization of benzylic cation by Br. | ||
| Preferred Reduction Agent | |||
| Henry Reaction Rate | Moderate | Fast (High Electrophilicity) | Br activates the aldehyde for nucleophilic attack. |
| Cost Efficiency | High (Cheap reagents) | Moderate (Requires specific hydrides) | |
| Scalability | Excellent | Good | Heat management required for brominated epoxide opening. |
Visualizing the Epoxide Pathway
The electronic influence of the bromine atom dictates the major isomer formed during epoxide ring opening.
Figure 2: Regiochemical divergence in epoxide ring opening. Bromine substituents favor Path B due to electronic destabilization of the alpha-cation.
References
-
Regioselectivity in Epoxide Opening
-
Chemical Communications, "Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol."[7]
-
-
Reduction Mechanisms (
vs Halides):-
Journal of Organic Chemistry, "Fast reaction of aryl bromides and iodides with lithium aluminum hydride."[8]
-
-
Chemoselective Reduction (
):-
The Open Organic Chemistry Journal, "A Convenient Reduction of
-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity."[9]
-
-
Henry Reaction Kinetics
-
SciRP, "Phase Transfer Catalysis of Henry and Darzens Reactions: Effect of the base."
-
-
General Review of Amino Alcohol Synthesis
-
MDPI Molecules, "Synthesis of
-Amino Alcohols from Epoxides."
-
Sources
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- 9. benthamopen.com [benthamopen.com]
A Comparative Guide to Elemental Analysis Standards for (S)-2-(2-amino-4-bromophenylamino)propan-1-ol
Prepared by: A Senior Application Scientist
This guide provides a comprehensive comparison of elemental analysis standards applicable to the characterization of (S)-2-(2-amino-4-bromophenylamino)propan-1-ol, a key intermediate in pharmaceutical synthesis. For drug development professionals, establishing the elemental integrity of such compounds is a cornerstone of quality control, ensuring identity, purity, and safety. This document delves into the methodologies for determining both the bulk elemental composition and trace elemental impurities, grounded in current regulatory frameworks and best analytical practices.
The Imperative of Elemental Analysis in Pharmaceutical Development
The precise chemical structure and purity of an active pharmaceutical ingredient (API) or its intermediates are non-negotiable. Elemental analysis serves two primary, yet distinct, functions in this context:
-
Identity and Stoichiometric Purity: Determining the mass percentage of core elements (Carbon, Hydrogen, Nitrogen, and in this case, Bromine) verifies the empirical formula of the synthesized molecule. This is a fundamental confirmation of its identity and a coarse measure of its purity.
-
Safety and Quality Control: Quantifying trace elemental impurities, which can be introduced from catalysts, reagents, or manufacturing equipment, is critical for patient safety.[1] These impurities offer no therapeutic benefit and can be toxic, impact drug stability, or cause adverse side effects.[1][2][3]
This guide will compare the standards and techniques governing these two essential analytical objectives for this compound.
Analysis of Bulk Elemental Composition: Verifying the Molecular Formula
The theoretical elemental composition of this compound (C₉H₁₃BrN₂O) is:
-
Carbon (C): 43.74%
-
Hydrogen (H): 5.30%
-
Bromine (Br): 32.34%
-
Nitrogen (N): 11.33%
-
Oxygen (O): 6.47% (Typically determined by difference)
The primary technique for this verification is Combustion Analysis .
Methodology: CHNX Combustion Analysis
Combustion analysis is a robust and widely used technique for determining the elemental composition of organic compounds.[4] The process involves the complete and instantaneous oxidation of the sample in a high-temperature furnace, converting the constituent elements into simple, detectable gases.[4]
Causality Behind Experimental Choices:
-
High Temperature (≥900°C): Ensures the complete breakdown of the molecule, which is crucial for heterocyclic and halogenated compounds that can be difficult to combust.[5][6]
-
Excess Oxygen: Drives the combustion to completion, ensuring all carbon is converted to CO₂, hydrogen to H₂O, and nitrogen to N₂/NOx.
-
Specialized Reagents: For a brominated compound, the combustion tube requires specific reagents like silver tungstate or silver vanadate to capture the bromine and prevent it from interfering with other detectors or forming corrosive acids.[5] The nitrogen oxides (NOx) are subsequently reduced to N₂ gas before detection.
Standard Protocol: CHN-Br Determination by Combustion
This protocol outlines a typical workflow for determining the Carbon, Hydrogen, Nitrogen, and Bromine content.
Instrumentation: Automated CHNS/O or CHN Elemental Analyzer.
Steps:
-
System Preparation: Ensure the combustion and reduction tubes are packed with the appropriate reagents and conditioned according to the instrument manufacturer's specifications. The system must be free of leaks.
-
Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide for CHN). For bromine, a certified brominated organic standard (e.g., p-Bromobenzoic acid) is required.
-
Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a tin or silver capsule.
-
Analysis: Introduce the encapsulated sample into the analyzer. The sample undergoes "flash combustion" in a stream of oxygen.
-
Separation and Detection: The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD). The captured bromine is typically determined by subsequent methods such as titration or ion chromatography after combustion in an oxygen flask, as outlined in standards like ASTM E442.[7]
-
Calculation: The instrument's software calculates the percentage of each element based on the detector response and the initial sample weight.
Control of Trace Elemental Impurities: Adherence to Regulatory Standards
The landscape for controlling elemental impurities in pharmaceuticals has shifted from the antiquated colorimetric "heavy metals limit test" (USP <231>) to a modern, risk-based approach.[1][8][9] This evolution is driven by the need for more sensitive and specific techniques to control impurities at toxicologically relevant levels.[2][9] The guiding standards are now the International Council for Harmonisation (ICH) Q3D guideline and the United States Pharmacopeia (USP) chapters <232> and <233>.
The Regulatory Framework: ICH Q3D and USP <232>/<233>
-
ICH Q3D Guideline for Elemental Impurities: This guideline establishes a risk-based approach for controlling elemental impurities in drug products.[10][11] It requires manufacturers to perform a risk assessment to identify and control potential sources of contamination, which can include residual catalysts from synthesis, impurities from processing equipment, or contaminants in raw materials.[1][11]
-
USP General Chapter <232> Elemental Impurities—Limits: This chapter defines the acceptable limits for elemental impurities in drug products, which are harmonized with the Permitted Daily Exposure (PDE) levels established in ICH Q3D.[12][13]
-
USP General Chapter <233> Elemental Impurities—Procedures: This chapter specifies the analytical procedures for measuring the elemental impurities listed in <232>.[2][12] It recommends modern instrumental techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) due to their high sensitivity and ability to perform multi-element analysis.[1][9]
Recommended Analytical Technique: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is the preferred technique for quantifying trace elemental impurities due to its exceptional sensitivity and low detection limits, often at the parts-per-billion (ppb) level.[3][9]
Workflow for Elemental Impurity Analysis
The following diagram illustrates the comprehensive workflow from risk assessment to final analysis.
Caption: Workflow for Elemental Impurity Analysis from Risk Assessment to Reporting.
Standard Protocol: Trace Metal Analysis by ICP-MS
This protocol is designed to meet the requirements of USP <233>.
Instrumentation: Inductively Coupled Plasma - Mass Spectrometer (ICP-MS).
Steps:
-
Sample Preparation (Microwave Digestion): a. Accurately weigh approximately 100 mg of the this compound sample into a clean, acid-leached microwave digestion vessel. b. Carefully add a mixture of high-purity concentrated nitric acid (e.g., 5 mL) and hydrochloric acid (e.g., 1 mL). Causality: This acid mixture effectively digests the organic matrix, ensuring all target elements are solubilized for analysis. Closed-vessel microwave digestion is preferred to prevent the loss of volatile elements and avoid contamination.[8] c. Seal the vessels and place them in the microwave digestion system. Run a program with controlled temperature and pressure ramps to achieve complete digestion. d. After cooling, carefully open the vessels and dilute the digestate to a final volume (e.g., 50 mL) with deionized water.
-
Instrument Calibration: Prepare a series of multi-element calibration standards from NIST-traceable stock solutions.[12] The concentration range should bracket the expected impurity levels and the limits specified in USP <232>.
-
Analysis: a. Aspirate the prepared samples, blanks, and calibration standards into the ICP-MS. b. The high-temperature argon plasma atomizes and ionizes the elements in the sample. c. The mass spectrometer separates the ions based on their mass-to-charge ratio, and a detector quantifies them.
-
Validation and Quality Control: a. Analyze a blank solution to assess background contamination. b. Analyze a spiked sample (a sample to which known amounts of the target elements have been added) to verify accuracy. According to USP <233>, spike recovery should be within 70% to 150%.[12] c. Analyze a check standard periodically to monitor instrument drift.
Comparative Guide to Elemental Analysis Standards
The choice of an analytical standard is dictated by the objective of the analysis. The following table compares the methodologies discussed.
| Parameter | CHNX Combustion Analysis | ICP-MS Analysis per USP <233> |
| Primary Objective | Determine bulk elemental composition (%C, H, N, Br) to verify identity and empirical formula.[4] | Quantify trace elemental impurities to ensure safety and regulatory compliance.[2][9] |
| Regulatory Context | Fundamental analysis for compound characterization; not a specific pharmacopeial chapter for APIs. | Mandatory for demonstrating compliance with USP <232> and ICH Q3D for drug products.[2][11][12] |
| Applicable Elements | C, H, N, S, O, Halogens. | 24 elements specified in USP <232>/ICH Q3D (e.g., Pb, Hg, As, Cd, Pd, Ni, Cr).[9] |
| Typical Sample Size | 1-3 mg | 50-200 mg |
| Instrumentation | Elemental Analyzer | ICP-MS or ICP-OES |
| Principle | Combustion, GC separation, Thermal Conductivity Detection.[4] | Plasma ionization, Mass Spectrometry detection. |
| Reporting Units | Mass Percentage (%) | µg/g (ppm) or µ g/day (for PDE) |
| Key Performance | High accuracy and precision for major components (>0.3% absolute).[5] | Very low detection limits (ppb), suitable for trace analysis. |
Decision-Making for Method Selection
The following diagram provides a logical path for selecting the appropriate analytical standard based on the research or development goal.
Caption: Decision tree for selecting the appropriate elemental analysis standard.
Conclusion
For a pharmaceutical intermediate such as this compound, a dual-pronged approach to elemental analysis is essential. Combustion analysis serves as the definitive tool for verifying the compound's identity and stoichiometric purity by confirming its bulk C, H, N, and Br composition.
Simultaneously, adherence to the modern regulatory framework established by ICH Q3D and USP <232>/<233> is mandatory for ensuring product safety. The use of high-sensitivity techniques like ICP-MS to control trace elemental impurities is a critical component of any drug development program. By employing these complementary standards, researchers and manufacturers can ensure the integrity, quality, and safety of their pharmaceutical products, paving the way for successful regulatory submission and clinical use.
References
-
Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Retrieved from [Link]
-
Dhuria, R. S., Jain, V., Kapadnis, G., & Vyas, S. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent Technologies, Inc. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030. Retrieved from [Link]
-
CS Analytical. (n.d.). USP 232, USP 233 and ICHQ3D Elemental Impurities. Retrieved from [Link]
-
PubMed. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Elemental Impurity Analysis. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ASTM International. (n.d.). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry. Retrieved from [Link]
-
SGS INSTITUT FRESENIUS. (n.d.). CHNX analysis - Elemental analytics. Retrieved from [Link]
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]
-
ResearchGate. (2025). Characterization of bromine and chlorine in the closed combustion system. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
-
Springer. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Retrieved from [Link]
Sources
- 1. csanalytical.com [csanalytical.com]
- 2. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
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- 4. researchgate.net [researchgate.net]
- 5. pepolska.pl [pepolska.pl]
- 6. researchgate.net [researchgate.net]
- 7. img.antpedia.com [img.antpedia.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. shimadzu.com [shimadzu.com]
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Safety Operating Guide
Personal Protective Equipment & Handling Guide: (S)-2-(2-amino-4-bromophenylamino)propan-1-ol
Core Directive & Risk Context
Do not treat this substance as a generic laboratory reagent. (S)-2-(2-amino-4-bromophenylamino)propan-1-ol contains two high-risk structural motifs: a halogenated aniline and a chiral amino-alcohol . In drug development, this specific scaffold is often associated with kinase inhibitors. Lacking a specific LD50 for this isomer, you must apply the Precautionary Principle .
Toxicology & Hazard Logic (Structure-Activity Relationship)
-
Brominated Aniline Moiety: Anilines are notorious for skin absorption and methemoglobinemia (oxidation of hemoglobin). The bromine atom increases lipophilicity, potentially accelerating dermal penetration compared to non-halogenated anilines.
-
Amino-Alcohol Function: These groups are typically corrosive or severely irritating to mucous membranes (eyes/lungs).
-
Chirality ((S)-isomer): Biological systems are stereoselective. One enantiomer may be benign while the other is a potent sensitizer or toxin.
Operational Default: Handle as a Sensitizer and Potential Carcinogen with high skin absorption potential.
PPE Matrix & Engineering Controls
The following protection levels are mandatory for handling >10 mg of substance.
| Protection Zone | Component | Specification | Scientific Rationale |
| Respiratory | Primary | P100 / N99 Respirator (or PAPR for >1g) | Solid intermediates generate invisible micro-dust. P100 filters 99.97% of particulates. Simple surgical masks offer zero protection against aniline vapors or dust. |
| Dermal (Hands) | Layer 1 | Nitrile (Low Modulus) | Inner layer for dexterity. |
| Layer 2 | Nitrile (5 mil+) or Laminate | Outer layer. Halogenated amines can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows outer glove removal without skin exposure. | |
| Ocular | Primary | Chemical Goggles | Safety glasses are insufficient. Amino-alcohols can cause irreversible corneal opacity; a seal against the face is required to prevent dust ingress. |
| Body | Suit | Tyvek® (or equivalent) | Disposable lab coat with elastic cuffs. Cotton coats absorb liquids/dusts and hold them against the skin, increasing exposure time. |
Engineering Control Diagram: The Barrier Strategy
This logic gate determines your workspace setup based on operation scale.
Operational Protocols
A. The "Dirty/Clean" Hand Technique (Weighing)
Contamination often occurs after the experiment, during doffing or transfer.
-
Setup: Place a plastic tray (secondary containment) inside the balance enclosure.
-
Weighing: Use a disposable anti-static spatula. Do not use metal spatulas that require cleaning; dispose of the spatula as solid hazardous waste.
-
Transfer: Dissolve the solid immediately. Solutions are easier to contain than electrostatic powders.
-
Decontamination: Wipe the balance area with a 10% surfactant/methanol solution (aniline solubility) followed by water. Do not use pure bleach; it may react with amines.
B. Donning & Doffing (Critical Workflow)
Improper removal of PPE is the #1 cause of exposure to potent compounds.
Disposal & Waste Management
Chemical Compatibility: The presence of the bromine and amine groups dictates specific waste streams.
-
Do NOT mix with strong oxidizing acids (Nitric, Chromic) -> Risk of exothermic decomposition or bromination.
-
Do NOT mix with aldehydes/ketones in the waste container -> Risk of Schiff base formation (exothermic polymerization).
Disposal Protocol:
-
Solid Waste: Bag heavily contaminated gloves, paper towels, and weighing boats in a clear "High Hazard" bag. Label as "Halogenated Organic Solid - Toxic."
-
Liquid Waste: Segregate into "Halogenated Organic Waste" . Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute classifies the entire stream as halogenated for incineration purposes.
-
Destruction: The preferred method is high-temperature incineration (>1100°C) with scrubber systems to capture Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx).
Emergency Response
| Scenario | Immediate Action | Medical Context |
| Skin Contact | Wash for 15 mins with soap/water. Do NOT use alcohol (increases absorption). | Monitor for signs of cyanosis (blue lips/nails) indicating methemoglobinemia. |
| Eye Contact | Flush for 15 mins . Hold eyelids open. | Amino-alcohols are alkaline; corneal damage can be delayed. Seek ophthalmologist immediately. |
| Spill (<1g) | Cover with wet paper towels (to prevent dust). Wipe up.[1][2] | Do not dry sweep. Use a HEPA vacuum if available. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Halogenated Anilines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline. 29 CFR 1910.1000. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 2-amino-2-methylpropan-1-ol (Surrogate Data). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
